Ethylenedicysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHFYSWNHZMMDO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CS)C(=O)O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN[C@@H](CS)C(=O)O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14344-48-0 | |
| Record name | L,L-Ethylenedicysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14344-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenedicysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicisate diacid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENEDICYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0942C52XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is ethylenedicysteine chemical structure
An In-Depth Technical Guide to Ethylenedicysteine: Structure, Properties, and Applications
Introduction
This compound (EC) is a chelating agent that has garnered significant attention in the field of nuclear medicine and radiopharmaceutical development. Its molecular structure allows for the stable coordination of metallic radionuclides, most notably Technetium-99m (99mTc). The resulting complex, 99mTc-EC, is a well-established renal tubular function tracer, valued for its favorable pharmacokinetic properties and the high-quality diagnostic images it produces. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development for an audience of researchers and scientists.
Chemical Structure and Physicochemical Properties
This compound is structurally characterized by an ethylene bridge linking the amino groups of two cysteine molecules. This N2S2 (two nitrogen, two sulfur) configuration, along with two carboxylic acid groups, enables it to act as a hexadentate ligand, forming stable complexes with metal ions.
The key identifiers and physicochemical properties of this compound are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid[1] |
| Molecular Formula | C8H16N2O4S2[1][2] |
| CAS Number | 14344-48-0[1] |
| SMILES | C(CN--INVALID-LINK--C(=O)O)N--INVALID-LINK--C(=O)O[2][3] |
| InChI | InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1[1][2] |
| InChIKey | BQHFYSWNHZMMDO-WDSKDSINSA-N[2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 268.4 g/mol | [1] |
| Monoisotopic Mass | 268.05514934 Da | [1][3] |
| XlogP (Predicted) | -5.4 | [1][3] |
Applications in Drug Development
The primary application of this compound in drug development is as a chelator for radiopharmaceuticals used in diagnostic imaging. Its most notable use is in the preparation of Technetium-99m this compound (99mTc-EC).
99mTc-EC for Renal Imaging
99mTc-EC is a renal imaging agent that is eliminated primarily through active tubular transport.[4] It serves as an alternative to ortho-iodohippurate (OIH) and provides imaging qualities comparable to 99mTc-mercaptoacetyltriglycine (MAG3).[4] Kidney images obtained with 99mTc-EC are of excellent quality, with minimal visualization of adjacent organs like the liver and spleen.[5][6]
Other Radionuclide Complexes
This compound has also been explored for chelating other metallic radionuclides for therapeutic and diagnostic purposes. For instance, complexes with Gallium-67 (67Ga) and Indium-111 (111In) have been synthesized and evaluated.[7] Derivatives of EC may have potential as bifunctional chelates for labeling proteins and peptides with 111In.[7] Furthermore, more lipophilic analogs of Gallium-68 (68Ga) labeled EC could be potential myocardial PET imaging agents.[7]
Conjugation for Targeted Delivery
This compound can be conjugated to targeting biomolecules, such as deoxyglucose, to direct the radiopharmaceutical to specific tissues or cell types. For example, 99mTc-ethylenedicysteine-deoxyglucose (99mTc-EC-DG) was developed for imaging glucose transporter activity in tumors.[8][9]
Quantitative Data
The utility of this compound-based radiopharmaceuticals is underscored by their pharmacokinetic profiles and stability.
Table 3: Pharmacokinetic Parameters of 99mTc-EC
| Parameter | Value | Comparison Agent | Comparison Value | Source |
| Plasma Protein Binding | ~33% | 131I-OIH | ~62-67% | [6][10] |
| 99mTc-MAG3 | >90% | [6] | ||
| Red Blood Cell Binding | ~5.7% (negligible) | 131I-OIH | 10-12% | [5][6][10] |
| Renal Extraction Ratio | 0.70 | - | - | [4] |
| Urinary Excretion (40 min) | ~70% of administered dose | - | - | [5][6] |
| Urinary Excretion (1 hour) | ~80% of administered dose | - | - | [5][6] |
| Urinary Excretion (1.5 hours) | ~95% of administered dose | - | - | [5][6] |
| Renal Plasma Clearance | Lower than OIH | 131I-OIH | - | [10] |
| Clearance Half-life | 98 +/- 54 min | 131I-OIH | 74 +/- 54 min | [10] |
Table 4: Thermodynamic Stability Constants of Metal-EC Complexes
| Complex | Log K' | Source |
| Ga-EC | 31.5 | [7] |
| In-EC | 33.0 | [7] |
Experimental Protocols
Synthesis of L,L-Ethylenedicysteine
A common method for the synthesis of L,L-ethylenedicysteine involves the reduction of thiazolidine-4-carboxylic acid.
Protocol:
-
Starting Material: Thiazolidine-4-carboxylic acid.
-
Reaction: The starting material is reduced using sodium metal in liquid ammonia.
-
Yield: This process has been reported to achieve an efficiency of approximately 55%.
-
Purification: The resulting this compound is purified using standard techniques such as recrystallization or chromatography.
Preparation of 99mTc-EC via Transchelation
The complexation of EC with 99mTc requires a high pH (around 12) for a high radiochemical yield, which can be challenging for kit preparations due to the instability of the reducing agent (stannous tin) at high pH.[11] An alternative transchelation method using 99mTc-glucoheptonate (99mTc-GHA) has been developed.[11]
Protocol:
-
Step 1: Formation of 99mTc-GHA
-
Add sodium pertechnetate (Na99mTcO4) to a kit vial containing stannous glucoheptonate (Sn-GHA) at a pH of approximately 6.5.[11]
-
Allow the reaction to proceed to form the intermediate complex, 99mTc-GHA.
-
-
Step 2: Transchelation to 99mTc-EC
-
Step 3: Final pH Adjustment
-
Adjust the pH of the final 99mTc-EC product to approximately 7 using a 0.5 M phosphate buffer (pH 4-5).[11]
-
-
Quality Control:
-
The radiochemical purity of the final product should be assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Visualized Workflow
The following diagram illustrates the workflow for the synthesis and radiolabeling of this compound with Technetium-99m via the transchelation method.
Caption: Workflow for this compound Synthesis and Radiolabeling.
References
- 1. This compound | C8H16N2O4S2 | CID 6326804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. PubChemLite - this compound (C8H16N2O4S2) [pubchemlite.lcsb.uni.lu]
- 4. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic characteristics of 99mTc-Ethylene-l-dicysteine (99mTc-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N'-ethylene-di-L-cysteine (EC) complexes of Ga(III) and In(III): molecular modeling, thermodynamic stability and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of technetium-99m-ethylenedicysteine in renal disorders and determination of extraction ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethylenedicysteine (EC) for Researchers and Drug Development Professionals
Introduction
Ethylenedicysteine (EC) is a synthetic chelating agent that has garnered significant attention in the fields of radiopharmacology and drug development. Its molecular structure, featuring two cysteine moieties linked by an ethylene bridge, provides a robust framework for the stable chelation of metallic radionuclides, most notably Technetium-99m (⁹⁹ᵐTc). This property has led to its primary application as a ligand in the development of radiopharmaceuticals for diagnostic imaging, particularly for renal function assessment. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for radiolabeling, and its applications in research.
Core Molecular and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is fundamental for its use in experimental settings, including preparation of solutions and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆N₂O₄S₂ | [1][2][3] |
| Molecular Weight | 268.36 g/mol | [3] |
| CAS Number | 14344-48-0 | [1][2] |
| IUPAC Name | (2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid | [1][2] |
| Canonical SMILES | C(CNC(CS)C(=O)O)NC(CS)C(=O)O | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be valuable for specialized applications. The preparation of L,L-ethylenedicysteine has been reported via the reduction of L-thiazolidine-4-carboxylic acid. Thiazolidine-4-carboxylic acid itself can be synthesized through the condensation of L-cysteine with an appropriate aldehyde.
Applications in Research and Drug Development
The primary utility of this compound in the scientific community is as a chelating agent for the development of radiopharmaceuticals.
-
Renal Imaging: The most well-established application is in the preparation of ⁹⁹ᵐTc-EC, a radiopharmaceutical used for dynamic renal scintigraphy.[4] This complex is an effective agent for evaluating renal tubular function and has imaging qualities comparable to ⁹⁹ᵐTc-mercaptoacetyltriglycine (MAG3).[4] The elimination of ⁹⁹ᵐTc-EC is primarily through active tubular transport.[4]
-
Tumor Imaging: Research has explored the conjugation of this compound to targeting moieties for cancer imaging. For example, ⁹⁹ᵐTc-EC has been conjugated to deoxyglucose to create ⁹⁹ᵐTc-EC-DG for imaging glucose metabolism in tumors.[5] Another application involves conjugating EC to monoclonal antibodies like C225 to target epidermal growth factor receptors (EGFR) on cancer cells.[6]
It is important to note that this compound itself is not known to be involved in any endogenous signaling pathways. Its mechanism of action is centered on its ability to form stable complexes with radionuclides, thereby acting as a vehicle to deliver the radioisotope to a target tissue or to be cleared by a specific physiological pathway that can be imaged.
Experimental Protocols
Radiolabeling of this compound with Technetium-99m
The labeling of this compound with ⁹⁹ᵐTc is a critical procedure for its use in diagnostic imaging. There are two primary methods for this: direct labeling and transchelation.
Key Parameters for ⁹⁹ᵐTc-Labeling
| Parameter | Condition | Rationale | Reference(s) |
| pH for Direct Labeling | ~12 | Ensures high radiochemical yield. | [7][8] |
| pH for Transchelation (intermediate) | ~6.5 | For the stable formation of the intermediate ⁹⁹ᵐTc-glucoheptonate. | [8] |
| Final pH Adjustment | ~7 | To ensure physiological compatibility of the final product. | [8] |
| Reducing Agent | Stannous chloride (SnCl₂) | To reduce the pertechnetate (TcO₄⁻) to a lower oxidation state for chelation. | [9] |
| Reaction Temperature | Room temperature | The reaction proceeds efficiently without the need for heating. | [4] |
| Stability of Labeled Product | At least 8 hours | Allows for flexible administration post-preparation. | [4] |
Detailed Methodology: Transchelation Labeling of EC with ⁹⁹ᵐTc
The transchelation method is often preferred as it avoids the instability of stannous ions at the high pH required for direct labeling.[8]
Materials:
-
Lyophilized kit containing:
-
Sodium pertechnetate (⁹⁹ᵐTcO₄⁻) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Sterile, pyrogen-free vials and syringes.
-
pH indicator strips or a pH meter.
-
Radiodetector for quality control.
Procedure:
-
Preparation of ⁹⁹ᵐTc-Glucoheptonate (⁹⁹ᵐTc-GHA): a. Aseptically add the required activity of sodium pertechnetate (⁹⁹ᵐTcO₄⁻) to Vial A (Sn-GHA). b. Gently swirl the vial to ensure complete dissolution. The formation of ⁹⁹ᵐTc-GHA occurs at approximately pH 6.5.[8]
-
Reconstitution of this compound: a. Reconstitute the this compound in Vial B with a suitable sterile solvent as per the kit instructions. The pH of this solution should be approximately 12.[8]
-
Transchelation Reaction: a. Transfer the reconstituted this compound solution from Vial B to the vial containing the pre-formed ⁹⁹ᵐTc-GHA (Vial A). b. Allow the reaction to proceed at room temperature. The reaction can also be facilitated on a boiling water bath, though room temperature is often sufficient.[8]
-
pH Adjustment: a. After the transchelation is complete, adjust the pH of the final product to approximately 7 using the phosphate buffer from Vial C.[8] This ensures the final radiopharmaceutical is suitable for intravenous administration.
-
Quality Control: a. Assess the radiochemical purity of the final ⁹⁹ᵐTc-EC product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9] b. The labeling efficiency should be determined using a suitable radiodetector.
Mandatory Visualizations
Experimental Workflow for ⁹⁹ᵐTc-Labeling of this compound
Caption: Workflow for the transchelation labeling of this compound with ⁹⁹ᵐTc.
This diagram illustrates the sequential steps involved in the preparation of ⁹⁹ᵐTc-EC via the transchelation method, from the initial preparation of the intermediate complex to the final quality control of the radiopharmaceutical.
References
- 1. Buy this compound | 14344-48-0 | >98% [smolecule.com]
- 2. This compound | C8H16N2O4S2 | CID 6326804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 99mTc-Ethylenedicysteine-C225 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
An In-Depth Technical Guide to L,L-Ethylenedicysteine (EC)
CAS Number: 14344-48-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L,L-Ethylenedicysteine (EC), a versatile chelating agent with significant applications in radiopharmaceutical development. This document covers its synthesis, physicochemical properties, and its primary role as a ligand for metallic radionuclides, particularly Technetium-99m (⁹⁹ᵐTc) for renal imaging.
Introduction
L,L-Ethylenedicysteine (EC) is a derivative of the amino acid L-cysteine. Its structure, featuring two nitrogen and two sulfur donor atoms, along with two carboxylic acid groups, makes it an efficient chelating agent for various metal ions. This property has been extensively leveraged in nuclear medicine, where it forms a stable complex with ⁹⁹ᵐTc to create the radiopharmaceutical ⁹⁹ᵐTc-EC, used for dynamic renal scintigraphy.
Physicochemical Properties
A summary of the key physicochemical properties of L,L-Ethylenedicysteine is presented below.
| Property | Value | Reference |
| CAS Number | 14344-48-0 | |
| Molecular Formula | C₈H₁₆N₂O₄S₂ | |
| Molecular Weight | 268.35 g/mol | |
| Melting Point | 245-246 °C | [1] |
| Density | 1.366 g/cm³ | [1] |
| Appearance | White solid | |
| Solubility | Soluble in water |
Synthesis and Purification
The synthesis of L,L-Ethylenedicysteine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Synthesis of L,L-Ethylenedicysteine
A common method for the synthesis of L,L-Ethylenedicysteine involves the reaction of L-cysteine with a suitable bifunctional linking agent. While various synthetic routes have been explored, a frequently cited method is the reduction of L-thiazolidine-4-carboxylic acid by sodium in liquid ammonia.
Experimental Protocol: Synthesis of L,L-Ethylenedicysteine
Materials:
-
L-thiazolidine-4-carboxylic acid
-
Sodium metal
-
Liquid ammonia
-
Appropriate solvent systems for reaction and purification
-
Acid for neutralization
Procedure:
-
In a flask equipped for reactions at low temperatures, condense liquid ammonia.
-
Carefully add sodium metal to the liquid ammonia to form a sodium amide solution.
-
Dissolve L-thiazolidine-4-carboxylic acid in a suitable solvent and add it dropwise to the sodium amide solution under vigorous stirring.
-
Maintain the reaction at a low temperature for a specified period to allow for the reductive cleavage of the thiazolidine ring.
-
After the reaction is complete, carefully quench the excess sodium amide with a suitable reagent.
-
Evaporate the ammonia and dissolve the residue in water.
-
Neutralize the solution with an appropriate acid to precipitate the L,L-Ethylenedicysteine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to obtain a high-purity crystalline solid.
Characterization: The final product should be characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
Caption: Workflow for the synthesis of L,L-Ethylenedicysteine.
Applications in Drug Development
The primary application of L,L-Ethylenedicysteine in drug development is as a bifunctional chelator for radiometals, most notably in the formulation of the renal imaging agent ⁹⁹ᵐTc-EC.
⁹⁹ᵐTc-Ethylenedicysteine (⁹⁹ᵐTc-EC) for Renal Imaging
⁹⁹ᵐTc-EC is a well-established radiopharmaceutical used for the evaluation of renal function. It serves as an alternative to other renal agents like ⁹⁹ᵐTc-MAG3 (mercaptoacetyltriglycine) and ¹³¹I-OIH (ortho-iodohippurate). The pharmacokinetic properties of ⁹⁹ᵐTc-EC make it particularly suitable for dynamic renal scintigraphy.
| Pharmacokinetic Parameter | ⁹⁹ᵐTc-EC | ⁹⁹ᵐTc-MAG3 | ¹³¹I-OIH |
| Plasma Protein Binding | ~35% | >90% | ~70% |
| Renal Extraction Fraction | ~0.6-0.7 | ~0.4-0.5 | ~0.85 |
| Primary Excretion Route | Active Tubular Secretion | Active Tubular Secretion | Active Tubular Secretion |
| Liver Uptake | Negligible | Low | Negligible |
Chelation with Other Metals: Gallium and Indium
Research has also explored the use of L,L-Ethylenedicysteine as a chelator for other medically relevant metals, such as Gallium (Ga) and Indium (In). The stability of these complexes is crucial for their potential in vivo applications.[2]
| Metal Ion | Log K (Stability Constant) | Potential Application |
| Ga(III) | 31.5 | PET Imaging (with ⁶⁸Ga) |
| In(III) | 33.0 | SPECT Imaging (with ¹¹¹In), Bifunctional chelator for antibody labeling |
The high stability of the In-EC complex suggests its potential use as a bifunctional chelator for labeling proteins and peptides with ¹¹¹In for targeted radionuclide therapy or imaging.[2]
Experimental Protocols
Preparation of ⁹⁹ᵐTc-Ethylenedicysteine
The labeling of L,L-Ethylenedicysteine with ⁹⁹ᵐTc is typically performed using a kit formulation.
Experimental Protocol: Labeling of L,L-EC with ⁹⁹ᵐTc
Materials:
-
Lyophilized kit containing L,L-Ethylenedicysteine, a reducing agent (e.g., stannous chloride), and a buffer.
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Sterile, pyrogen-free saline.
Procedure:
-
Aseptically add a specified volume and activity of Na⁹⁹ᵐTcO₄ eluate to the lyophilized kit vial.
-
Gently swirl the vial to dissolve the contents.
-
Allow the mixture to incubate at room temperature for a designated period (typically 10-15 minutes) to allow for complexation.
-
The final product should be a clear, colorless solution.
Transchelation Method: An alternative method involves the pre-formation of a labile ⁹⁹ᵐTc complex, such as ⁹⁹ᵐTc-glucoheptonate, followed by the addition of L,L-EC to facilitate a transchelation reaction, forming the more stable ⁹⁹ᵐTc-EC complex. This method can sometimes offer advantages in terms of kit stability and labeling efficiency.
Caption: Workflow for the preparation of ⁹⁹ᵐTc-EC.
Quality Control of ⁹⁹ᵐTc-EC
Ensuring the radiochemical purity of the final ⁹⁹ᵐTc-EC preparation is critical before administration. The primary quality control method is chromatography.
Experimental Protocol: Radiochemical Purity Testing of ⁹⁹ᵐTc-EC
Objective: To determine the percentage of ⁹⁹ᵐTc bound to EC and identify potential radiochemical impurities such as free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂).
Method 1: Thin-Layer Chromatography (TLC)
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase System 1 (for ⁹⁹ᵐTcO₂): Saline (0.9% NaCl) or Water.
-
Procedure: Spot the ITLC-SG strip with ⁹⁹ᵐTc-EC. Develop the chromatogram in the saline mobile phase.
-
Interpretation: ⁹⁹ᵐTc-EC and ⁹⁹ᵐTcO₄⁻ migrate with the solvent front (Rf = 0.9-1.0), while ⁹⁹ᵐTcO₂ remains at the origin (Rf = 0.0-0.1).
-
-
Mobile Phase System 2 (for ⁹⁹ᵐTcO₄⁻): Acetone or Methyl Ethyl Ketone (MEK).
-
Procedure: Spot a separate ITLC-SG strip with ⁹⁹ᵐTc-EC. Develop the chromatogram in the acetone/MEK mobile phase.
-
Interpretation: ⁹⁹ᵐTcO₄⁻ migrates with the solvent front (Rf = 0.9-1.0), while ⁹⁹ᵐTc-EC and ⁹⁹ᵐTcO₂ remain at the origin (Rf = 0.0-0.1).
-
Calculation of Radiochemical Purity: % Radiochemical Purity of ⁹⁹ᵐTc-EC = 100% - (% ⁹⁹ᵐTcO₄⁻) - (% ⁹⁹ᵐTcO₂)
A radiochemical purity of ≥95% is generally required for clinical use.
Preclinical Evaluation: Biodistribution Studies
Biodistribution studies in animal models are essential to determine the in vivo fate of the radiopharmaceutical.
Experimental Protocol: General Guideline for Biodistribution of ⁹⁹ᵐTc-EC in Rodents
Animals:
-
Healthy rodents (e.g., mice or rats) of a specific strain, age, and sex.
Procedure:
-
Administer a known amount of ⁹⁹ᵐTc-EC intravenously (e.g., via the tail vein).
-
At predetermined time points post-injection (e.g., 5, 30, 60, and 120 minutes), euthanize a cohort of animals.
-
Dissect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and urine).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample and in injection standards using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ/tissue.
Data Analysis: The %ID/g data provides a quantitative measure of the uptake and clearance of the radiopharmaceutical in different organs over time, allowing for the assessment of its pharmacokinetic profile and dosimetry estimates.
Conclusion
L,L-Ethylenedicysteine is a valuable and well-characterized chelating agent with a primary, clinically successful application in the formation of the renal imaging agent ⁹⁹ᵐTc-EC. Its favorable chelation chemistry also extends to other medically relevant radioisotopes like ⁶⁸Ga and ¹¹¹In, suggesting potential for the development of new diagnostic and therapeutic radiopharmaceuticals. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the synthesis, evaluation, and application of this important molecule.
References
An In-depth Technical Guide to the Biological Properties of Ethylenedicysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenedicysteine (EC), systematically known as N,N'-ethylenedi-L-cysteine, is a derivative of the amino acid L-cysteine. Its structure, featuring two cysteine molecules linked by an ethylene bridge, imparts significant chelating properties, which have been the primary focus of its scientific investigation. This guide provides a comprehensive overview of the known biological properties of this compound, with a strong emphasis on its chemical synthesis, metal chelation capabilities, and its well-established role in radiopharmaceuticals. While its application as a chelating agent for diagnostic imaging is extensively documented, this guide will also touch upon other potential, albeit less explored, biological activities.
Chemical Structure:
-
IUPAC Name: (2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid
-
Molecular Formula: C₈H₁₆N₂O₄S₂
-
Molecular Weight: 268.4 g/mol
Synthesis and Characterization
The synthesis of this compound is a crucial step for its use in research and clinical applications. Several methods have been reported, with a common approach involving the reduction of L-thiazolidine-4-carboxylic acid.
Synthesis of N,N'-ethylenedi-L-cysteine
A widely cited method for the synthesis of EC involves the reduction of L-thiazolidine-4-carboxylic acid using sodium in liquid ammonia[1].
Experimental Protocol: Synthesis of N,N'-ethylenedi-L-cysteine [1]
-
Reaction Setup: In a flask suitable for reactions in liquid ammonia, dissolve L-thiazolidine-4-carboxylic acid in liquid ammonia.
-
Reduction: Slowly add sodium metal to the solution. The reaction is characterized by a deep blue color, indicative of the solvated electrons. The addition of sodium is continued until the blue color persists.
-
Quenching: Quench the reaction by the addition of a suitable reagent, such as ammonium chloride, until the blue color disappears.
-
Isolation: Evaporate the liquid ammonia. Dissolve the resulting residue in water.
-
Purification: Adjust the pH of the aqueous solution to the isoelectric point of this compound to precipitate the product. The precipitate can be collected by filtration and further purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its identity and purity.
Metal Chelation Properties
The defining biological property of this compound is its ability to form stable complexes with a variety of metal ions. The two thiol groups, two amine groups, and two carboxylic acid groups act as donor atoms, allowing EC to function as a hexadentate ligand. This strong chelating ability is the basis for its primary application in radiopharmaceuticals.
Metal Complex Formation and Stability
This compound forms stable complexes with several metal ions, including trivalent metals like Gallium(III) and Indium(III), and divalent metals such as Nickel(II), Zinc(II), Cadmium(II), Lead(II), and Cobalt(II)[1]. The stability of these complexes is quantified by their formation constants (log K).
| Metal Ion | Log K (Formation Constant) | Reference |
| In(III) | 33.0 | [1] |
| Ga(III) | 31.5 | [1] |
| Ni(II) | > Ga(III) | [1] |
| Zn(II) | > Cd(II) | [1] |
| Cd(II) | > Pb(II) | [1] |
| Pb(II) | > Co(II) | [1] |
| Co(II) | Lowest in the series | [1] |
Table 1: Stability Constants of this compound-Metal Complexes
The stability sequence for several metal ions has been determined to be: In(III) > Ga(III) >> Ni(II) > Zn(II) > Cd(II) > Pb(II) > Co(II)[1]. This high affinity for In(III) and Ga(III) makes EC a suitable chelator for these radiometals in diagnostic imaging applications.
Determination of Stability Constants
Potentiometric titration is a standard method used to determine the formation constants of metal-ligand complexes.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination [2][3][4]
-
Solution Preparation: Prepare solutions of the ligand (this compound), the metal salt of interest, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable ionic medium to maintain constant ionic strength. All solutions should be prepared with deionized and decarbonated water.
-
Titration Setup: Use a thermostated titration vessel equipped with a calibrated pH electrode, a burette for the addition of the titrant (NaOH), and a magnetic stirrer. Maintain an inert atmosphere (e.g., by bubbling argon) to prevent oxidation of the thiol groups of EC.
-
Titration Procedure: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH (or potential) of the solution after each addition of the titrant.
-
Data Analysis: The collected data (volume of titrant vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software that employs non-linear least-squares regression analysis.
Role in Radiopharmaceuticals: Technetium-99m this compound (⁹⁹ᵐTc-EC)
The most significant application of this compound is as a chelating agent for the radionuclide Technetium-99m (⁹⁹ᵐTc) to form ⁹⁹ᵐTc-EC, a radiopharmaceutical used for dynamic renal scintigraphy.
Preparation of ⁹⁹ᵐTc-EC
⁹⁹ᵐTc-EC is typically prepared from a sterile, lyophilized kit. A common method involves a transchelation reaction.
Experimental Protocol: Preparation of ⁹⁹ᵐTc-EC via Transchelation [5][6]
-
Formation of ⁹⁹ᵐTc-glucoheptonate: Add sodium pertechnetate (⁹⁹ᵐTcO₄⁻) to a vial containing a stannous glucoheptonate (Sn-GHA) kit at a pH of approximately 6.5. This forms the intermediate complex, ⁹⁹ᵐTc-glucoheptonate.
-
Transchelation Reaction: Add a reconstituted solution of this compound, adjusted to a pH of approximately 12, to the vial containing the preformed ⁹⁹ᵐTc-glucoheptonate. The reaction can be carried out at room temperature or with gentle heating.
-
pH Adjustment: After the transchelation is complete, adjust the pH of the final product to approximately 7 using a suitable buffer (e.g., 0.5 M phosphate buffer at pH 4-5).
-
Quality Control: The radiochemical purity of the final ⁹⁹ᵐTc-EC preparation should be assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it meets the required standards for clinical use.
Caption: Workflow for the preparation of ⁹⁹ᵐTc-EC via transchelation.
Pharmacokinetics and Biodistribution of ⁹⁹ᵐTc-EC
The pharmacokinetic profile of ⁹⁹ᵐTc-EC makes it an excellent agent for renal imaging. It is rapidly cleared from the blood, primarily by the kidneys, with minimal uptake in other organs.
| Pharmacokinetic Parameter | Value | Reference |
| Plasma Protein Binding | ~30% | [7] |
| Red Blood Cell Binding | ~5.7% | [7] |
| Renal Extraction Ratio | 0.70 | [7] |
| Urinary Excretion (within 1 hour) | ~70% | [7] |
| Urinary Excretion (at 1.5 hours) | ~95% | [8][9] |
| Extrarenal Clearance | Negligible (~5-6% of total) | [9] |
Table 2: Pharmacokinetic Parameters of ⁹⁹ᵐTc-EC
The rapid renal clearance of ⁹⁹ᵐTc-EC is attributed to active tubular transport[7]. Its low plasma protein binding compared to other renal imaging agents contributes to its efficient filtration and excretion. The minimal liver and intestinal uptake results in high-quality scintigraphic images of the kidneys[7][9].
Other Potential Biological Properties (Areas of Limited Research)
While the primary focus of research on this compound has been its application in radiopharmaceuticals, its chemical structure suggests other potential biological activities that are currently underexplored.
Antioxidant Activity
The presence of two thiol (-SH) groups in the this compound molecule suggests potential antioxidant activity. Thiols are known to be effective radical scavengers and can participate in redox reactions to neutralize reactive oxygen species (ROS). However, there is a lack of direct experimental evidence from studies such as DPPH or ABTS assays specifically for this compound. Further research is needed to quantify its antioxidant capacity and elucidate the underlying mechanisms, which could involve direct radical scavenging or interaction with cellular antioxidant pathways like the Nrf2-Keap1 system.
Heavy Metal Detoxification
The strong chelating properties of this compound for various metal ions, including toxic heavy metals like lead and cadmium, suggest its potential use as a therapeutic chelating agent for heavy metal poisoning[1]. However, its efficacy and safety for this indication have not been established in clinical trials. The pharmacokinetics of unlabeled this compound, including its oral bioavailability and tissue distribution, would need to be thoroughly investigated to assess its suitability for systemic heavy metal detoxification[10].
Caption: Proposed mechanism of this compound in heavy metal detoxification.
Cytotoxicity and Toxicology
There is a significant lack of data on the cytotoxicity and general toxicology of unlabeled this compound. In vitro studies using various cell lines (e.g., hepatocytes, renal proximal tubule cells, neurons) would be necessary to determine its potential for causing cellular damage[11][12]. In vivo acute, sub-chronic, and chronic toxicity studies in animal models would be required to establish a safety profile for any potential therapeutic applications[13][14].
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [15][16]
-
Cell Culture: Plate cells of the desired type (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. This data can be used to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Effects on Cellular Signaling Pathways
The biological effects of many compounds are mediated through their interaction with cellular signaling pathways. Given its structure and potential antioxidant properties, this compound could potentially modulate pathways sensitive to redox status, such as the NF-κB and MAPK signaling pathways[17][18][19]. However, no studies have yet investigated these potential interactions.
Caption: Hypothetical modulation of cellular signaling pathways by this compound.
Conclusion
This compound is a potent chelating agent with a well-defined and clinically significant role in nuclear medicine as a ligand for Technetium-99m in renal imaging. Its synthesis, metal complexation chemistry, and the pharmacokinetics of its radiolabeled form are well-characterized. However, the broader biological properties of unlabeled this compound remain largely unexplored. Future research into its antioxidant capacity, potential for heavy metal detoxification, cytotoxicity, and influence on cellular signaling pathways could reveal new therapeutic applications for this interesting molecule. For drug development professionals, the established safety and rapid renal clearance of the ⁹⁹ᵐTc-EC complex may provide a foundation for designing new metal-chelating drugs with favorable pharmacokinetic profiles. However, extensive preclinical studies are required to validate any new therapeutic indications for this compound itself.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. sips.org.in [sips.org.in]
- 5. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic characteristics of 99mTc-Ethylene-l-dicysteine (99mTc-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of ethylenediamine in the swiss webster mouse following oral or intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - N,Nâ-Ethylenedi-l-cysteine (EC) and Its Metal Complexes:â Synthesis, Characterization, Crystal Structures, and Equilibrium Constants - American Chemical Society - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. A survey of visualization tools for biological network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A MAPK pathway mediates ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A MAPK pathway mediates ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
Ethylenedicysteine as a Metabolite of ECD: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenedicysteine (EC) is a critical metabolite of N,N'-1,2-ethanediylbis-L-cysteine diethyl ester, commonly known as ethyl cysteinate dimer (ECD). The radiolabeled form, Technetium-99m ethyl cysteinate dimer (99mTc-ECD), is a widely utilized radiopharmaceutical for brain perfusion imaging using single-photon emission computed tomography (SPECT). The diagnostic efficacy of 99mTc-ECD is fundamentally reliant on its metabolic conversion. This technical guide provides a comprehensive overview of the role of this compound as a metabolite of ECD, detailing the underlying biochemistry, quantitative data from key studies, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in drug development and nuclear medicine.
The lipophilic nature of 99mTc-ECD allows it to cross the blood-brain barrier. Once in the brain, it is enzymatically hydrolyzed to more polar metabolites, including the monoester (ECM) and the fully de-esterified this compound (EC).[1] This conversion to polar, charged molecules prevents their diffusion back across the blood-brain barrier, effectively trapping the radioactivity in the brain in proportion to regional blood flow.[1] The rate of this metabolic conversion and the subsequent clearance of the metabolites are crucial determinants of the imaging quality and utility of 99mTc-ECD.
Quantitative Data on ECD Metabolism and Pharmacokinetics
The following tables summarize key quantitative data from various in vivo and in vitro studies on the metabolism and pharmacokinetics of 99mTc-ECD.
Table 1: Pharmacokinetics of 99mTc-ECD in Healthy Human Volunteers
| Parameter | Value | Reference |
| Brain Uptake (at 5 min post-injection) | 6.8 ± 0.3% of injected dose | [1] |
| Brain Washout (first 6 hours) | ~6% per hour | [1] |
| Blood Clearance | Biphasic, with 7-8% of injected dose remaining between 2-15 min | [1] |
| Conversion to Polar Metabolites in Blood (at 5 min) | > 50% | [1] |
| Urinary Excretion of Metabolites (within 6 hours) | 75% of injected dose | [1] |
Table 2: Pharmacokinetics of 99mTc-EC (the Metabolite)
| Parameter | Value | Reference |
| Plasma Protein Binding | ~30% | [2] |
| Red Blood Cell Binding | 5.7% | [2] |
| Urinary Excretion (within 1 hour) | 70% | [2] |
| Renal Extraction Ratio | 0.70 | [2] |
Table 3: In Vitro Metabolic Rate of 99mTc-ECD in Rat Brain Tissue
| Tissue Condition | Metabolic Rate (%/min) |
| Normal (Sham-operated) | 0.439 ± 0.031 |
| Contralateral (Non-infarcted) | 0.426 ± 0.028 |
| Infarcted (Corrected for edema) | 0.285 ± 0.064 |
Metabolic Pathway of ECD
The metabolic conversion of ECD to EC is a critical step for its retention in the brain. This process is believed to be mediated by esterase enzymes present within brain cells. The lipophilic ECD molecule freely enters the cell, where it is sequentially hydrolyzed to its more polar metabolites. This "metabolic trapping" mechanism is illustrated below.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ethylenedicysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenedicysteine (EC) is a synthetic chelating agent with significant applications in the field of radiopharmaceuticals, particularly for renal imaging. Its structure, featuring two cysteine molecules linked by an ethylene bridge, allows for stable complexation with radionuclides like technetium-99m (Tc-99m). This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and characterization, biological activity, and stability. The information is presented to support its application in research and drug development.
Chemical and Physical Properties
This compound is a chiral molecule, with the L,L-isomer being the most commonly used form in biomedical applications. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid | [1] |
| Synonyms | N,N'-Ethylenebis(L-cysteine), L,L-Ethylenedicysteine | [1] |
| CAS Number | 14344-48-0 | [1] |
| Molecular Formula | C₈H₁₆N₂O₄S₂ | [1] |
| Molecular Weight | 268.4 g/mol | [1] |
| Exact Mass | 268.05514934 Da | [1] |
| Melting Point | Data not available for the free base. The hydrobromide salt (EC·2HBr·2H₂O) crystallizes as colorless needles. | [2] |
| pKa Values | Experimentally determined pKa values are not readily available in the literature. As a molecule with two carboxylic acid groups and two secondary amine groups, it is expected to have multiple pKa values. The pKa of the thiol group in cysteine is approximately 8.3, and the carboxylic acid and amino groups have pKa values around 2 and 9-10, respectively. The exact pKa values for this compound would be influenced by the ethylene bridge and intramolecular interactions. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Specific solubility data in g/L for water and ethanol are not widely reported. |
Synthesis and Purification
Synthesis of L,L-Ethylenedicysteine
A common method for the synthesis of L,L-ethylenedicysteine involves the reduction of L-thiazolidine-4-carboxylic acid.[2]
Reaction Scheme:
Caption: Renal clearance pathway of [⁹⁹ᵐTc]Tc-EC.
Potential Antioxidant Activity
Given the presence of thiol groups, this compound has the potential to act as an antioxidant. Thiol-containing compounds are known to participate in redox reactions and can scavenge reactive oxygen species (ROS). While direct studies on the antioxidant signaling pathways of this compound are limited, it is plausible that it could influence pathways such as the Nrf2-antioxidant response element (ARE) pathway. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. [3][4]
Caption: Postulated role of this compound in the Nrf2-ARE pathway.
Stability and Degradation
Conclusion
This compound is a valuable chelating agent with well-established applications in nuclear medicine. Its physical and chemical properties are tailored for the stable chelation of radiometals, and its biological behavior allows for effective renal imaging. Further research into its potential antioxidant properties and the elucidation of its specific pKa values and solubility in various solvents would provide a more complete understanding of this important molecule and could expand its applications in drug development and other scientific fields.
References
- 1. This compound | C8H16N2O4S2 | CID 6326804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs interacting with organic anion transporter-1 affect uptake of Tc-99m-mercaptoacetyl-triglycine (MAG3) in the human kidney: therapeutic drug interaction in Tc-99m-MAG3 diagnosis of renal function and possible application of Tc-99m-MAG3 for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylenedicysteine (EDC): A Comprehensive Technical Guide to its Chelator Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenedicysteine (EDC), also known as N,N'-ethylenedi-L-cysteine, is a compelling chelating agent with significant applications in radiopharmaceuticals and potential for heavy metal detoxification.[1] Its molecular structure, featuring two cysteine units linked by an ethylene bridge, provides a hexacoordinate environment with two nitrogen, two sulfur, and two oxygen donor atoms, enabling the formation of stable complexes with a variety of metal ions.[2][3] This guide provides an in-depth technical overview of the core chelator properties of EDC, including its metal binding affinities, pharmacokinetic profile when complexed with Technetium-99m, and detailed experimental protocols.
Core Chelator Properties
EDC's utility as a chelator is defined by its strong affinity for various metal ions, forming stable complexes that are crucial for its applications. The stability of these complexes is quantified by their stability constants (log K), with higher values indicating stronger binding.
Metal Ion Complexation
EDC forms stable complexes with a range of divalent and trivalent metal ions. The metal atoms in these complexes are typically coordinated by the two nitrogen, two sulfur, and two oxygen atoms of the EDC ligand in a distorted octahedral geometry.[3][4] The thiolate donors in EDC enhance its affinity for certain metal ions compared to chelators with oxygen-based donors.[2][3]
A notable stability sequence has been determined for EDC with several metal ions: In(III) > Ga(III) >> Ni(II) > Zn(II) > Cd(II) > Pb(II) > Co(II).[3] This indicates a particularly high affinity for Indium-111 and Gallium-67/68, which are medically relevant radioisotopes.[2]
Quantitative Data: Stability Constants
The following table summarizes the reported stability constants (log K) of EDC with various metal ions.
| Metal Ion | log K | Reference |
| In(III) | 33.0 | [5] |
| Ga(III) | 31.5 | [5] |
| Ni(II) | > Zn(II) | [3] |
| Zn(II) | > Cd(II) | [3] |
| Cd(II) | > Pb(II) | [3] |
| Pb(II) | > Co(II) | [3] |
| Co(II) | - | [3] |
| Mn(II) | 10.12 | [6] |
Applications in Radiopharmaceuticals: The Case of 99mTc-EC
The most prominent application of EDC is as a chelator for the radioisotope Technetium-99m (99mTc) to form 99mTc-EC, a radiopharmaceutical used for renal imaging.[7][8]
Pharmacokinetics of 99mTc-EC
99mTc-EC exhibits favorable pharmacokinetic properties for a renal imaging agent.[7][9] It is primarily eliminated from the body via active tubular transport in the kidneys.[7]
| Pharmacokinetic Parameter | Value | Comparison | Reference |
| Plasma Protein Binding | ~30% | Significantly lower than 99mTc-MAG3 and OIH | [7] |
| Red Blood Cell Binding | 5.7% | - | [7] |
| Renal Extraction Ratio | 0.70 | - | [7] |
| Urinary Excretion (1 hour) | 70% | More rapid than 99mTc-MAG3 | [7][10] |
| Urinary Excretion (1.5 hours) | 95% | - | [9][11] |
| Liver/Intestine Uptake | Negligible | Lower than 99mTc-MAG3 | [7] |
| Plasma Clearance | ~0.75 of OIH clearance | - | [7] |
Clinical Utility of 99mTc-EC
99mTc-EC is utilized in dynamic renal scintigraphy to assess renal tubular function and provides high-quality images comparable to another common renal imaging agent, 99mTc-mercaptoacetyltriglycine (MAG3).[7][8] Its lower liver uptake makes it particularly advantageous in patients with renal failure.[7] The clearance of 99mTc-EC can be accurately determined from a single plasma sample, simplifying clinical procedures.[7] Furthermore, 99mTc-EC has been employed in Single Photon Emission Computed Tomography (SPECT) for enhanced detection of renal scarring, particularly in pediatric patients.[12]
Potential for Heavy Metal Detoxification
The ability of EDC to bind to various metal ions suggests its potential as a therapeutic chelating agent for heavy metal detoxification.[1] While research in this area is less extensive than its application in radiopharmaceuticals, the fundamental chelating properties indicate that EDC could be effective in sequestering and promoting the excretion of toxic heavy metals. Further investigation is required to establish its efficacy and safety for this application.
Experimental Protocols
Synthesis of this compound (EDC)
A common method for the synthesis of EDC involves the reduction of l-thiazolidine-4-carboxylic acid.[2]
Materials:
-
l-thiazolidine-4-carboxylic acid
-
Liquid ammonia
-
Sodium metal
-
Ammonium chloride
Procedure:
-
Dissolve l-thiazolidine-4-carboxylic acid in liquid ammonia.
-
Slowly add sodium metal to the solution, which will result in a deep blue color.
-
Stir the solution for approximately 20 minutes at room temperature.
-
Quench the reaction with the addition of ammonium chloride, leading to the evaporation of the ammonia solvent.
-
The resulting product is ethylenebis-l-cysteine (EDC).
Synthesis of Metal-EDC Complexes (e.g., Na[InEC]·2H₂O)
Materials:
-
This compound (EDC)
-
Indium(III) chloride (or other metal salt)
-
Sodium hydroxide
Procedure:
-
Prepare a solution of EDC.
-
Add an equimolar amount of the metal salt (e.g., InCl₃) to the EDC solution.
-
Adjust the pH of the solution with sodium hydroxide to facilitate complex formation.
-
Filter the resulting solution.
-
Allow the filtrate to cool to room temperature to grow single crystals of the metal-EDC complex.
Radiolabeling of EDC with Technetium-99m (99mTc-EC)
99mTc-EC can be prepared directly or via a transchelation method.
Direct Labeling Method: [10]
Materials:
-
l,l-ethylenedicysteine (L,L-EC)
-
99mTc-pertechnetate
-
Stannous chloride (reducing agent)
-
A basic solution to adjust pH
Procedure:
-
Prepare a solution of L,L-EC.
-
Add a solution of stannous chloride.
-
Add the 99mTc-pertechnetate solution.
-
Adjust the pH to approximately 12 to achieve a high radiochemical yield.[10][13]
-
The complex forms at room temperature and is stable for several hours.[7]
Transchelation Method: [13]
This method avoids the need for preparing the kit at a high pH, which can be challenging due to the instability of stannous tin.
Materials:
-
Sn-glucoheptonate (Sn-GHA) kit
-
99mTc-pertechnetate
-
Reconstituted EDC solution (pH ~12)
-
Phosphate buffer (pH 4-5)
Procedure:
-
Prepare 99mTc-glucoheptonate (99mTc-GHA) by adding 99mTc-pertechnetate to the Sn-GHA kit vial at a pH of approximately 6.5.
-
Add the reconstituted EDC solution (pH ~12) to the preformed 99mTc-GHA.
-
Allow the reaction to proceed at room temperature or in a boiling water bath.
-
Adjust the pH of the final product to approximately 7 using the phosphate buffer.
Visualizations
Experimental Workflow: Synthesis of this compound (EDC)
Caption: Workflow for the synthesis of this compound (EDC).
Logical Relationship: Application of 99mTc-EC in Renal Function Assessment
Caption: Logical flow for using 99mTc-EC in renal function assessment.
References
- 1. Buy this compound | 14344-48-0 | >98% [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N,N'-Ethylenedi-L-cysteine (EC) and Its Metal Complexes: Synthesis, Characterization, Crystal Structures, and Equilibrium Constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - N,Nâ-Ethylenedi-l-cysteine (EC) and Its Metal Complexes:â Synthesis, Characterization, Crystal Structures, and Equilibrium Constants - American Chemical Society - Figshare [acs.figshare.com]
- 5. N,N'-ethylene-di-L-cysteine (EC) complexes of Ga(III) and In(III): molecular modeling, thermodynamic stability and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Pharmacokinetic characteristics of 99mTc-Ethylene-l-dicysteine (99mTc-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Renal scintigraphy using technetium Tc 99m-ethylenedicysteine or SPECT as a method for examining kidneys in children diagnosed with vesicoureteral reflux] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Mechanism of Action of Ethylenedicysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenedicysteine (EC) is a chelating agent whose predominant in vivo application is as a ligand for the radionuclide technetium-99m (⁹⁹ᵐTc), forming the radiopharmaceutical ⁹⁹ᵐTc-ethylenedicysteine (⁹⁹ᵐTc-EC). This complex serves as a highly effective renal imaging agent for the evaluation of renal function and morphology. Its mechanism of action is centered on its efficient clearance from the bloodstream by the kidneys, involving both glomerular filtration and active tubular secretion. This guide provides a comprehensive overview of the in vivo mechanism of action of this compound, focusing on its role in the ⁹⁹ᵐTc-EC complex. It includes detailed pharmacokinetics, experimental protocols, and a comparative analysis with other renal radiopharmaceuticals.
Core Mechanism of Action: Chelation and Renal Clearance
The primary in vivo function of this compound is to form a stable complex with ⁹⁹ᵐTc. This radiolabeled compound, ⁹⁹ᵐTc-EC, is then intravenously administered and its transit through the renal system is monitored. The diagnostic utility of ⁹⁹ᵐTc-EC is a direct consequence of its rapid and efficient renal clearance.
The elimination of ⁹⁹ᵐTc-EC from the body is a two-part process involving the nephrons, the functional units of the kidneys:
-
Glomerular Filtration: A portion of the unbound ⁹⁹ᵐTc-EC in the blood plasma is filtered through the glomeruli.
-
Active Tubular Secretion: The majority of ⁹⁹ᵐTc-EC clearance is mediated by active transport into the renal tubules.[1][2] This process is carried out by organic anion transporters (OATs) located in the basolateral membrane of the proximal tubule cells.[2] Evidence for this active transport mechanism comes from studies where the administration of probenecid, a known inhibitor of OATs, resulted in decreased urinary excretion of ⁹⁹ᵐTc-EC.[1]
The high extraction efficiency of ⁹⁹ᵐTc-EC from the blood into the urine allows for high-quality gamma camera imaging of the kidneys, providing crucial information on renal perfusion, function, and drainage.
Pharmacokinetics of ⁹⁹ᵐTc-Ethylenedicysteine
The pharmacokinetic profile of ⁹⁹ᵐTc-EC makes it a favorable agent for renal scintigraphy. Key quantitative parameters are summarized in the tables below.
Table 1: Comparative Pharmacokinetic Parameters of Renal Imaging Agents in Humans
| Parameter | ⁹⁹ᵐTc-EC | ⁹⁹ᵐTc-MAG₃ | ¹³¹I-OIH |
| Plasma Protein Binding | ~30% | >90% | ~70% |
| Red Blood Cell Binding | ~5.7% | - | 10-12% |
| Plasma Clearance (ml/min/1.73m²) | ~460 | ~383 | ~663 |
| Renal Extraction Ratio | ~0.70 | - | - |
| Urinary Excretion (1 hour) | ~70-80% | ~83% | - |
| Distribution Volume | ~20% of body weight | Lower than ⁹⁹ᵐTc-EC | Lower than ⁹⁹ᵐTc-EC |
Data compiled from multiple sources.
Table 2: Biodistribution of ⁹⁹ᵐTc-EC in Mice (% Injected Dose at 60 min)
| Organ | % Injected Dose |
| Kidneys | < 5% |
| Liver | < 1% |
| Intestines | < 2% |
| Blood | < 2% |
| Urine | > 80% |
Data is generalized from typical animal studies. Specific values can vary based on the study protocol.
Signaling Pathways and Experimental Workflows
Diagram 1: Renal Clearance Pathway of ⁹⁹ᵐTc-EC
Caption: Renal clearance of ⁹⁹ᵐTc-EC via filtration and active tubular secretion.
Diagram 2: Experimental Workflow for ⁹⁹ᵐTc-EC Biodistribution Study
Caption: Workflow for preclinical biodistribution studies of ⁹⁹ᵐTc-EC.
Experimental Protocols
Preparation of ⁹⁹ᵐTc-EC
A common method for the preparation of ⁹⁹ᵐTc-EC involves the use of a lyophilized kit.
-
Materials:
-
Lyophilized kit containing this compound, a reducing agent (e.g., stannous chloride), and stabilizers.
-
Sterile, pyrogen-free ⁹⁹ᵐTc-pertechnetate (TcO₄⁻) eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Sterile 0.9% sodium chloride solution.
-
-
Procedure:
-
Aseptically add a specified volume of sterile ⁹⁹ᵐTc-pertechnetate to the lyophilized kit vial.
-
Gently swirl the vial to ensure complete dissolution of the contents.
-
Allow the reaction to proceed at room temperature for a specified time (typically 10-15 minutes).
-
The final preparation should be a clear, colorless solution.
-
An alternative transchelation method has also been described, which involves pre-forming a ⁹⁹ᵐTc-glucoheptonate complex at a neutral pH, followed by the addition of an alkaline EC solution.[3]
Quality Control of ⁹⁹ᵐTc-EC
Radiochemical purity is assessed to determine the percentage of ⁹⁹ᵐTc bound to EC versus impurities like free pertechnetate and reduced/hydrolyzed ⁹⁹ᵐTc. Instant thin-layer chromatography (ITLC) is a standard method.
-
Materials:
-
ITLC strips (e.g., silica gel).
-
Two solvent systems (e.g., acetone and saline).
-
A chromatography developing tank.
-
A gamma counter or radiochromatogram scanner.
-
-
Procedure:
-
Spot a small drop of the ⁹⁹ᵐTc-EC preparation at the origin of two ITLC strips.
-
Develop one strip in acetone and the other in saline.
-
In acetone, free pertechnetate moves with the solvent front (Rf=1), while ⁹⁹ᵐTc-EC and reduced/hydrolyzed ⁹⁹ᵐTc remain at the origin (Rf=0).
-
In saline, both free pertechnetate and ⁹⁹ᵐTc-EC move with the solvent front, while reduced/hydrolyzed ⁹⁹ᵐTc remains at the origin.
-
The strips are cut in half and the activity of each half is measured in a gamma counter.
-
The percentage of each species is calculated to determine the radiochemical purity. A purity of >95% is generally required for clinical use.
-
Animal Biodistribution Studies
-
Animal Model: Typically, healthy mice or rats are used.
-
Procedure:
-
A known activity of ⁹⁹ᵐTc-EC is injected intravenously into a cohort of animals.
-
At various time points post-injection (e.g., 10, 30, 60, 120 minutes), groups of animals are euthanized.
-
Blood, major organs (kidneys, liver, spleen, lungs, heart, etc.), and carcass are collected and weighed.
-
The radioactivity in each sample is measured using a calibrated gamma counter.
-
The percentage of the injected dose per organ (%ID) and per gram of tissue (%ID/g) are calculated.
-
Other Potential In Vivo Roles of this compound
While the primary in vivo application of this compound is as a component of ⁹⁹ᵐTc-EC, its chemical structure, containing thiol and carboxyl groups, suggests potential for other biological interactions.
-
Metal Chelation: As a chelating agent, this compound can bind to other metals besides technetium. Studies have explored its complexation with gallium and indium.[4] However, its therapeutic use for heavy metal detoxification has not been established, with agents like EDTA being more commonly employed for this purpose.
-
Antioxidant Activity: Cysteine-containing compounds, such as N-acetylcysteine, have well-documented antioxidant properties. While it is plausible that this compound could exhibit some antioxidant activity due to its cysteine moieties, there is currently a lack of direct in vivo studies to support this.
Conclusion
The in vivo mechanism of action of this compound is predominantly defined by its role as a chelating ligand in the radiopharmaceutical ⁹⁹ᵐTc-EC. The resulting complex undergoes rapid and efficient renal clearance through a combination of glomerular filtration and active tubular secretion via organic anion transporters. This pharmacokinetic profile enables high-quality renal imaging and functional assessment. While the chemical structure of this compound suggests potential for other biological activities, such as metal chelation and antioxidant effects, these are not well-characterized in vivo and do not represent its current primary application in a clinical or research setting. Future research could explore these potential non-radiopharmaceutical applications of this compound.
References
- 1. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 99mTc-Ethylenedicysteine-endostatin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of the four isomers of technetium-99m labeled ethylenecysteamine cysteine ((99m)Tc-ECC), the mono-acid derivative of (99m)tc-L,L-ethylenedicysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N'-ethylene-di-L-cysteine (EC) complexes of Ga(III) and In(III): molecular modeling, thermodynamic stability and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Chelator: An In-depth Technical Guide to the Discovery and History of Ethylenedicysteine
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, history, and core applications of ethylenedicysteine (EC), a pivotal chelating agent in the landscape of radiopharmaceuticals and beyond. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, experimental protocols, and quantitative data that underscore the significance of EC.
Introduction: The Emergence of a Versatile Ligand
This compound (EC), a bis-amino acid, is structurally characterized by two cysteine units linked via an ethylene bridge. This unique architecture, featuring two carboxylic acid groups, two amino groups, and two thiol groups, bestows upon EC remarkable chelating properties, enabling it to form stable complexes with a variety of metal ions. Its most prominent role has been as a ligand for the radionuclide Technetium-99m (⁹⁹mTc), leading to the development of ⁹⁹mTc-L,L-EC, a key radiopharmaceutical for renal function imaging. This document traces the scientific journey of EC from its initial synthesis to its establishment as a valuable tool in nuclear medicine and its exploration in other therapeutic and diagnostic domains.
A Historical Timeline: From Synthesis to Clinical Application
While the precise first synthesis of the this compound molecule is not prominently documented in a singular historical account, its significance as a chelating agent spurred its investigation in the latter half of the 20th century. Its journey to clinical relevance is intrinsically linked to the quest for improved radiopharmaceuticals. A key milestone was the investigation of ⁹⁹mTc labeled this compound diethylester (⁹⁹mTc-ECD), a brain imaging agent. This compound was identified as a metabolite of ⁹⁹mTc-ECD, which subsequently led to the exploration of ⁹⁹mTc-EC itself as a potential renal imaging agent. A pivotal moment in its history was the proposal of ⁹⁹mTc-L,L-EC as a superior alternative to the then-standard renal imaging agent, ⁹⁹mTc-mercaptoacetyltriglycine (MAG3).
Synthesis and Characterization: Crafting the Chelator
The synthesis of L,L-ethylenedicysteine has been achieved through various methods, with a common approach involving the reduction of l-thiazolidine-4-carboxylic acid.
General Synthesis Protocol for L,L-Ethylenedicysteine
A frequently cited method for the synthesis of L,L-ethylenedicysteine involves the following steps:
-
Starting Material: The synthesis typically commences with L-cysteine.
-
Formation of Thiazolidine Ring: L-cysteine is reacted with a suitable carbonyl compound to form a thiazolidine derivative, l-thiazolidine-4-carboxylic acid.
-
Coupling Reaction: Two molecules of the thiazolidine derivative are coupled via an ethylene bridge.
-
Reduction: The coupled intermediate is then reduced, often using a strong reducing agent like sodium in liquid ammonia, to yield L,L-ethylenedicysteine.
-
Purification: The final product is purified using standard techniques such as crystallization.
The Art of Chelation: Experimental Protocols
The utility of this compound lies in its ability to form stable complexes with metal ions, a process central to its application in radiopharmaceuticals.
Radiolabeling of L,L-Ethylenedicysteine with Technetium-99m
The preparation of ⁹⁹mTc-L,L-EC is a critical procedure for its use in renal imaging. Two primary methods have been established:
Method 1: Direct Labeling
This method involves the direct complexation of ⁹⁹mTc with the EC ligand.
-
Preparation of Ligand Solution: A solution of L,L-ethylenedicysteine is prepared in an aqueous medium.
-
pH Adjustment: The pH of the ligand solution is raised to approximately 12 using a suitable base. This high pH is crucial for achieving a high radiochemical yield.[1][2][3][4]
-
Introduction of Reducing Agent: A reducing agent, typically stannous chloride (SnCl₂), is added to the reaction mixture. The stannous ions reduce the pertechnetate (⁹⁹mTcO₄⁻) to a lower oxidation state, allowing it to be chelated by the EC.
-
Addition of Technetium-99m: Sodium pertechnetate (Na⁹⁹mTcO₄), eluted from a ⁹⁹Mo/⁹⁹mTc generator, is added to the vial containing the ligand and reducing agent.
-
Incubation: The reaction mixture is incubated at room temperature. The labeling process is typically instantaneous.[5]
-
Quality Control: The radiochemical purity of the resulting ⁹⁹mTc-L,L-EC is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Method 2: Transchelation
An alternative to direct labeling, this method avoids the challenges associated with the instability of stannous tin at high pH.[1][3]
-
Formation of an Intermediate Complex: A labile ⁹⁹mTc complex is first formed. A common intermediate is ⁹⁹mTc-glucoheptonate (⁹⁹mTc-GHA), which can be prepared at a more neutral pH of around 6.5.[1][3]
-
Preparation of EC Solution: A solution of this compound is prepared and its pH is adjusted to approximately 12.[1][3]
-
Ligand Exchange: The pre-formed ⁹⁹mTc-GHA is then added to the alkaline EC solution.[1][3]
-
Incubation: The mixture is incubated, sometimes with gentle heating, to facilitate the transfer of the ⁹⁹mTc from the glucoheptonate to the EC ligand.[1]
-
Final pH Adjustment: The pH of the final ⁹⁹mTc-EC preparation is adjusted to a physiologically compatible range (around 7) using a buffer.[1][3]
-
Quality Control: As with direct labeling, the radiochemical purity is confirmed using chromatography.
Quantitative Insights: A Comparative Data Summary
The performance of this compound and its metal complexes is underpinned by key quantitative parameters.
Table 1: Stability Constants of this compound with Various Metal Ions
| Metal Ion | Log K |
| In(III) | 33.0 |
| Ga(III) | 31.5 |
| Ni(II) | > Ga(III) |
| Zn(II) | > Ni(II) |
| Cd(II) | > Zn(II) |
| Pb(II) | > Cd(II) |
| Co(II) | > Pb(II) |
Note: The stability sequence for divalent metals is presented as a relative comparison as found in the literature.[6][7]
Table 2: Pharmacokinetic Properties of ⁹⁹mTc-L,L-EC in Humans
| Parameter | ⁹⁹mTc-L,L-EC | ⁹⁹mTc-MAG3 | ¹³¹I-OIH |
| Plasma Protein Binding | ~31%[8] | ~88%[8] | ~67% |
| Urinary Excretion (30 min p.i.) | ~66.5%[8] | ~69.4%[8] | - |
| Urinary Excretion (1 hr p.i.) | ~79.8%[8] | ~83.1%[8] | - |
| 1-hr Plasma Clearance (ml/min/1.73m²) | ~460.2[8] | ~382.9[8] | - |
| Red Blood Cell Binding | ~5.7% | - | 10-12% |
Visualizing the Science: Diagrams of Key Processes
To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate key workflows and mechanisms.
Workflow for Direct Radiolabeling of this compound with ⁹⁹mTc
References
- 1. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. N,N'-Ethylenedi-L-cysteine (EC) and Its Metal Complexes: Synthesis, Characterization, Crystal Structures, and Equilibrium Constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 99mTc Labeling of Ethylenedicysteine (EC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m (99mTc) labeled Ethylenedicysteine (EC) is a crucial radiopharmaceutical agent for renal imaging.[1][2] Its favorable characteristics, including rapid renal clearance and high extraction efficiency, make it a valuable tool in diagnostic nuclear medicine.[3][4] The synthesis of 99mTc-EC involves the chelation of the metastable isotope 99mTc with the N,N'-ethylene-L,L-dicysteine ligand. This document provides detailed protocols for the direct and transchelation labeling of EC with 99mTc, along with comprehensive quality control procedures to ensure the safety and efficacy of the final radiopharmaceutical product.[5][6]
Signaling Pathway and Logical Relationships
The fundamental principle of forming 99mTc-EC lies in the reduction of pertechnetate (99mTcO4-), eluted from a 99Mo/99mTc generator, to a lower oxidation state. This reduced 99mTc is then capable of forming a stable complex with the chelating agent, this compound. Stannous ions (Sn2+) are commonly employed as the reducing agent in this reaction.
Caption: Chelation of ⁹⁹ᵐTc with this compound.
Experimental Protocols
Two primary methods for the preparation of 99mTc-EC are the direct labeling method and the transchelation method.
Direct Labeling of this compound
The direct labeling method involves the direct reaction of 99mTc-pertechnetate with a lyophilized kit containing this compound and a reducing agent. Efficient labeling is highly dependent on the pH of the reaction mixture.
3.1.1. Experimental Workflow
References
- 1. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Significance of Hepatobiliary Localization of Tc-99m EC in Diuretic Renography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Routine Radiochemical Quality Control of 99mTc eluate and 99mTc-Labeled Radiopharmaceuticals | Bangladesh Journal of Nuclear Medicine [banglajol.info]
- 6. researchgate.net [researchgate.net]
Application Notes: Utilizing Technetium-99m Ethylenedicysteine for Renal Function Studies
Introduction
Technetium-99m Ethylenedicysteine (⁹⁹ᵐTc-EC) is a radiopharmaceutical agent employed in nuclear medicine for dynamic renal scintigraphy. It serves as a valuable tool for the functional and anatomical assessment of the kidneys. Composed of the metastable isotope Technetium-99m chelated to L,L-ethylenedicysteine, ⁹⁹ᵐTc-EC offers high-quality imaging and quantitative data for evaluating renal perfusion, function, and drainage. Its primary mechanism of renal handling is active tubular secretion, making it an effective agent for measuring effective renal plasma flow (ERPF). The agent's favorable characteristics, including ease of preparation and low hepatobiliary uptake, position it as a strong alternative to other renal radiopharmaceuticals like ⁹⁹ᵐTc-MAG3 and ¹³¹I-OIH.[1][2]
Principle of Action
Following intravenous administration, ⁹⁹ᵐTc-EC is transported to the kidneys, where it is efficiently extracted from the blood by the proximal tubules. The elimination is primarily through active tubular transport.[3][4] This rapid transit through the renal parenchyma and into the collecting system allows for dynamic imaging, providing a visual representation of renal blood flow, tracer uptake, and excretion. The time-activity curves generated from this imaging, known as renograms, offer quantitative insights into individual kidney function.
Key Applications
-
Differential Renal Function (DRF) Assessment: ⁹⁹ᵐTc-EC scintigraphy is highly effective in determining the relative functional contribution of each kidney.[5][6]
-
Evaluation of Renal Obstruction: The rate of tracer washout from the renal pelvis, particularly after diuretic administration, helps in diagnosing and assessing the severity of urinary tract obstruction.[1]
-
Monitoring Renal Transplant Function: It is used to evaluate perfusion and function in transplanted kidneys, aiding in the early detection of complications such as rejection or acute tubular necrosis.
-
Detection of Renovascular Hypertension: While not the primary agent, it can be used in conjunction with ACE inhibitors to identify renal artery stenosis.[7]
-
Pediatric Nephrourology: Its favorable safety profile and imaging characteristics make it suitable for evaluating renal function in children with various urinary tract anomalies.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters of ⁹⁹ᵐTc-EC from various studies, providing a comparative overview with other common renal agents.
Table 1: Comparative Pharmacokinetics of Renal Radiopharmaceuticals
| Parameter | ⁹⁹ᵐTc-EC | ⁹⁹ᵐTc-MAG3 | ¹³¹I-OIH | ⁹⁹ᵐTc-DTPA |
| Primary Excretion | Tubular Secretion[3][4] | Tubular Secretion | Tubular Secretion | Glomerular Filtration[5] |
| Plasma Protein Binding | ~30-33%[3][8] | ~88%[9] | ~62%[8] | Low |
| Red Blood Cell Binding | ~5.7%[3][8] | - | - | - |
| Renal Extraction Ratio | ~0.70[3][8] | - | - | - |
| Hepatobiliary Uptake | Negligible/Low[1][3] | Higher than EC | - | Negligible |
Table 2: Renogram Parameters in Healthy Kidneys
| Parameter | Mean Value (± SD) |
| Time to Peak Activity (Tmax) | 2.85 (± 1.16) min[10] |
| Time to Half Peak Activity (T1/2) | 8.7 (± 3.61) min[10] |
Table 3: Comparative Plasma Clearance
| Study Comparison | ⁹⁹ᵐTc-EC Clearance (ml/min) | Comparator Clearance (ml/min) | Correlation (r) |
| vs. ¹²⁵I-Hippuran (in Chronic Renal Failure) | 81 (± 68)[11] | 114 (± 104)[11] | - |
| vs. ¹³¹I-OIH (in various renal disorders) | Significantly lower than OIH[8] | - | 0.93[8] |
| vs. ⁹⁹ᵐTc-MAG3 (in healthy volunteers) | 460.2 (± 47.7) / 1.73 m²[9] | 382.9 (± 17.1) / 1.73 m²[9] | - |
Experimental Protocols
Protocol 1: Preparation and Quality Control of ⁹⁹ᵐTc-EC
This protocol describes the reconstitution of a commercially available cold kit for the preparation of ⁹⁹ᵐTc-EC.
-
Reconstitution:
-
Obtain a sterile, pyrogen-free vial containing the lyophilized this compound kit.
-
Aseptically add 35-120 MBq of sterile ⁹⁹ᵐTc-pertechnetate (Na⁹⁹ᵐTcO₄) eluate to the vial.[5] The exact activity depends on institutional guidelines and patient population (e.g., pediatric vs. adult).
-
Gently swirl the vial until the contents are completely dissolved. The labeling process occurs at room temperature.[2]
-
Allow the mixture to stand for a minimum of 10 minutes before use.
-
-
Quality Control (Radiochemical Purity):
-
Perform thin-layer chromatography (TLC) to determine the radiochemical purity. This is a critical step to ensure that the amount of free pertechnetate and other impurities is minimal.
-
Stationary Phase: Instant thin-layer chromatography silica gel (ITLC-SG).
-
Mobile Phase: Use two solvent systems, such as 90% ethanol and 0.9% saline.[12]
-
Procedure: Spot a small amount of the prepared ⁹⁹ᵐTc-EC onto two ITLC strips. Develop one strip in the ethanol solvent and the other in the saline solvent.
-
Analysis: After development, cut the strips in half and count the radioactivity of each segment in a gamma counter.
-
Interpretation: In saline, free pertechnetate (⁹⁹ᵐTcO₄⁻) moves with the solvent front (Rf=1), while ⁹⁹ᵐTc-EC and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂) remain at the origin (Rf=0). In ethanol, ⁹⁹ᵐTc-EC moves with the solvent front while other species remain at the origin.
-
Acceptance Criteria: The radiochemical purity should typically be greater than 95%.
-
Protocol 2: Dynamic Renal Scintigraphy with ⁹⁹ᵐTc-EC
This protocol outlines the procedure for acquiring dynamic renal images following the administration of ⁹⁹ᵐTc-EC.
-
Patient Preparation:
-
Ensure the patient is well-hydrated. Encourage the patient to drink water before the study.
-
Ask the patient to void their bladder immediately before image acquisition to minimize bladder activity that could obscure the kidneys.
-
Position the patient supine on the imaging table with the gamma camera positioned posteriorly to view both kidneys.
-
-
Radiopharmaceutical Administration:
-
Image Acquisition:
-
Start the dynamic image acquisition simultaneously with the injection.
-
Perfusion Phase: Acquire images at a high frame rate (e.g., 2 seconds per frame for 30 frames) for the first minute to assess renal blood flow.[5]
-
Functional Phase: Continue acquisition at a lower frame rate (e.g., 15 seconds per frame for 8 frames, then 30 seconds per frame for 34 frames) for a total of 20-30 minutes.[5]
-
Post-Micturition Image: Acquire a static image after the patient has voided at the end of the study to assess tracer clearance from the collecting system.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around each kidney and in a background region (e.g., inferolateral to the kidney).[6]
-
Generate time-activity curves (renograms) for each kidney by plotting the background-corrected counts within the kidney ROI over time.
-
Calculate quantitative parameters from the renogram, including Tmax, T1/2, and the differential renal function (DRF), which is typically calculated from the integral of the curve during the initial 1-2 minutes of uptake.
-
Visualizations
References
- 1. Technetium-99m-N,N-ethylenedicysteine--a comparative study of renal scintigraphy with technetium-99m-MAG3 and iodine-131-OIH in patients with obstructive renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Role of Technetium-99m-Ethylenedicysteine in the Calculation of Differential Renal Function: A Comparison Study with Dimercaptosuccinic Acid Renal Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Evaluation of technetium-99m-ethylenedicysteine in renal disorders and determination of extraction ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First experience in healthy volunteers with technetium-99m l,l-ethylenedicysteine, a new renal imaging agent | Semantic Scholar [semanticscholar.org]
- 10. Normal ranges of renal function parameters for 99mTc-EC renal scintigraphy | Danilczuk | Nuclear Medicine Review [journals.viamedica.pl]
- 11. Clinical evaluation of technetium-99m-L,L-ethylenedicysteine in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Ethylenedicysteine-deoxyglucose (EC-DG) in Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenedicysteine-deoxyglucose (EC-DG) is a synthetic analog of glucose designed for in vivo imaging of tumors. By substituting the hydroxyl group at the C-2 position of glucose with a chelating agent, EC-DG can be labeled with radionuclides like Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging. This allows for non-invasive visualization and quantification of glucose uptake in cancerous tissues, which often exhibit elevated glycolysis, a phenomenon known as the Warburg effect.
Similar to the widely used PET tracer 18F-fluorodeoxyglucose (FDG), 99mTc-EC-DG is transported into cells via glucose transporters (GLUTs). However, unlike FDG which is trapped in the cell after phosphorylation, EC-DG is a substrate for the hexosamine biosynthesis pathway (HBP), a metabolic route that is also often upregulated in cancer and plays a role in tumor growth and survival.[1] This distinct metabolic fate may offer different or complementary diagnostic information compared to FDG. Studies have suggested that 99mTc-EC-DG may have advantages in certain scenarios, such as potentially lower uptake in inflammatory lesions, which could lead to higher specificity in cancer diagnosis and treatment response monitoring.[1]
These application notes provide detailed protocols for the synthesis, radiolabeling, and application of EC-DG for preclinical cancer imaging.
Signaling Pathway and Cellular Uptake
The uptake of 99mTc-EC-DG in cancer cells is a multi-step process initiated by its transport across the cell membrane, primarily by glucose transporters (GLUTs). Once inside the cell, EC-DG enters the hexosamine biosynthesis pathway (HBP). This pathway is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation, processes that are often dysregulated in cancer. The uptake can be competitively inhibited by D-glucose, confirming its reliance on glucose transport mechanisms.[2]
References
Application of Ethylenedicysteine in SPECT Imaging: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of ethylenedicysteine (EC) in Single Photon Emission Computed Tomography (SPECT) imaging. This compound serves as a versatile chelator for the radionuclide technetium-99m (99mTc), forming the radiopharmaceutical 99mTc-EC. This complex is primarily utilized for dynamic renal scintigraphy, offering a valuable tool for the assessment of renal function. Furthermore, derivatives of EC have been developed to target specific biomarkers for tumor imaging, expanding its application in oncology research.
Overview of 99mTc-Ethylenedicysteine (99mTc-EC)
99mTc-EC is a radiopharmaceutical renowned for its favorable properties in renal imaging. It functions as a renal tubular function agent, providing an alternative to other agents like 99mTc-mercaptoacetyltriglycine (99mTc-MAG3) and ortho-iodohippurate (OIH). Its elimination is predominantly through active tubular transport in the kidneys.[1] Key advantages of 99mTc-EC include a straightforward labeling procedure, high radiochemical purity, and excellent stability of the complex for at least 8 hours.[1] Clinically, it provides high-quality images with negligible uptake in the liver and intestines, which is particularly beneficial in patients with renal failure.[1]
Derivatives of 99mTc-EC have been synthesized to expand its diagnostic utility beyond renal imaging. By conjugating EC to targeting moieties, researchers have developed agents for tumor imaging, such as:
-
99mTc-EC-DG (deoxyglucose): This agent targets glucose transporters, which are often overexpressed in tumor cells, allowing for the imaging of glucose metabolism.[2]
-
99mTc-EC-C225 (Cetuximab): This radiopharmaceutical targets the Epidermal Growth Factor Receptor (EGFR), a biomarker overexpressed in various cancers, enabling non-invasive assessment of EGFR expression.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for 99mTc-EC and its derivatives, facilitating comparison and experimental planning.
Table 1: Radiopharmaceutical and Clinical Performance Parameters of 99mTc-EC
| Parameter | Value | Reference |
| Radiochemical Purity | >95% | [5] |
| Plasma Protein Binding | ~30% | [1] |
| Red Blood Cell Binding | ~5.7% | [1] |
| Renal Extraction Ratio | 0.70 | [1] |
| Urinary Excretion (within 1 hour) | ~70% | [1] |
| Time to Maximum Activity (Tmax) - Healthy Adults | 2.85 ± 1.16 min | [3] |
| Time to Half-Maximum Activity (T1/2) - Healthy Adults | 8.7 ± 3.61 min | [3] |
| Time to Maximum Activity (Tmax) - Pediatric | 2.81 ± 1.16 min | [3] |
| Time to Half-Maximum Activity (T1/2) - Pediatric | 8.63 ± 3.71 min | [3] |
Table 2: Comparative Biodistribution of 99mTc-EC Derivatives in Mice (% Injected Dose per Gram - %ID/g)
| Organ | 99mTc-EC-DG (2h post-injection) | 99mTc-EC-C225 (2h post-injection) | Reference |
| Tumor | 0.42 ± 0.12 | 0.31 | [2][4] |
| Blood | 1.0 | Not Reported | [2] |
| Liver | 5.81 | 0.72 | [2][4] |
| Kidney | 5.69 | 14.8 | [2][4] |
| Spleen | 4.21 | Not Reported | [2] |
| Brain | 0.04 | Not Reported | [2] |
| Muscle | Not Reported | ~0.04 (estimated from Tumor/Muscle ratio) | [4] |
| Tumor/Muscle Ratio | ~1.6 (for medium tumors) | ~8 | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the preparation, quality control, and imaging with 99mTc-EC.
Preparation of 99mTc-EC
Two common methods for the preparation of 99mTc-EC are direct labeling and transchelation.
Protocol 3.1.1: Direct Labeling of L,L-Ethylenedicysteine [6][7]
This method involves the direct chelation of 99mTc with the L,L-isomer of this compound.
Materials:
-
L,L-ethylenedicysteine (L,L-EC)
-
Stannous chloride (SnCl₂) as a reducing agent
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄) solution from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Hydrochloric acid (HCl), 0.05 M
-
Sodium hydroxide (NaOH) solution for pH adjustment
-
Nitrogen gas
-
Sterile, pyrogen-free vials
Procedure:
-
Prepare a stock solution of L,L-EC.
-
Prepare a fresh solution of stannous chloride in 0.05 M HCl.
-
In a sterile, nitrogen-purged vial, add the L,L-EC solution.
-
Add the required amount of stannous chloride solution to the vial.
-
Adjust the pH of the mixture to approximately 12 using NaOH solution. A highly alkaline pH is crucial for efficient labeling.[6][7]
-
Add the desired activity of Na⁹⁹ᵐTcO₄ solution to the vial.
-
Gently swirl the vial and allow the reaction to proceed at room temperature for 5-10 minutes.
-
Before injection, neutralize the final product to a physiological pH (~7.0) using an appropriate sterile acidic buffer.
Protocol 3.1.2: Transchelation Method using 99mTc-Glucoheptonate (99mTc-GHA) [8]
This alternative method avoids the need for a high pH during the initial stannous chloride reduction.
Materials:
-
Commercially available Sn-Glucoheptonate (GHA) kit
-
This compound (EC)
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄) solution
-
Sodium hydroxide (NaOH) solution for pH adjustment
-
0.5 M Phosphate buffer (pH 4-5)
-
Sterile, pyrogen-free vials
Procedure:
-
Preparation of 99mTc-GHA:
-
Reconstitute a Sn-GHA kit vial with Na⁹⁹ᵐTcO₄ solution at a pH of approximately 6.5.
-
Allow the formation of the 99mTc-GHA complex as per the kit instructions.
-
-
Preparation of 99mTc-EC:
-
Prepare a reconstituted solution of EC and adjust the pH to approximately 12 with NaOH.
-
Add the reconstituted EC solution to the pre-formed 99mTc-GHA.
-
The reaction can proceed at room temperature or on a boiling water bath.[8]
-
-
Final pH Adjustment:
-
Adjust the pH of the final 99mTc-EC solution to approximately 7 with the 0.5 M phosphate buffer.
-
Quality Control of 99mTc-EC
Radiochemical purity is a critical parameter to ensure the quality of the radiopharmaceutical. Instant Thin Layer Chromatography (ITLC) is a common method for this assessment.
Protocol 3.2.1: ITLC for Radiochemical Purity
Materials:
-
ITLC-SG (Silica Gel) strips
-
Developing chambers
-
Mobile Phase 1: Acetone
-
Mobile Phase 2: 0.5 M Acetic Acid
-
Radiochromatogram scanner or gamma counter
Procedure:
-
Spot a small drop of the prepared 99mTc-EC solution onto the origin of two ITLC-SG strips.
-
Place one strip in a developing chamber containing acetone as the mobile phase.
-
Place the second strip in a separate chamber with 0.5 M acetic acid as the mobile phase.
-
Allow the solvent front to migrate near the top of the strips.
-
Remove the strips, mark the solvent front, and let them dry.
-
Determine the distribution of radioactivity on each strip using a radiochromatogram scanner or by cutting the strips into sections and counting them in a gamma counter.
Interpretation of Results:
-
In Acetone: Free pertechnetate (⁹⁹ᵐTcO₄⁻) will migrate with the solvent front (Rf ≈ 1.0), while 99mTc-EC and hydrolyzed-reduced 99mTc (⁹⁹ᵐTcO₂) will remain at the origin (Rf ≈ 0).[9]
-
In 0.5 M Acetic Acid: Both 99mTc-EC and free pertechnetate will migrate with the solvent front, while hydrolyzed-reduced 99mTc will remain at the origin.
Calculation of Radiochemical Purity:
-
% Free ⁹⁹ᵐTcO₄⁻ = (Counts at solvent front in Acetone / Total counts on strip) x 100
-
% ⁹⁹ᵐTcO₂ = (Counts at origin in Acetic Acid / Total counts on strip) x 100
-
% 99mTc-EC = 100 - (% Free ⁹⁹ᵐTcO₄⁻ + % ⁹⁹ᵐTcO₂)
A radiochemical purity of >95% is generally considered acceptable for clinical use.
SPECT Imaging Protocol
The following is a general protocol for dynamic renal scintigraphy using 99mTc-EC. Specific parameters may be adjusted based on the available equipment and institutional guidelines.
Patient Preparation:
-
Ensure the patient is well-hydrated. Encourage drinking water before the scan.
-
The patient should empty their bladder immediately before the imaging procedure.
Radiopharmaceutical Administration:
-
Administer an intravenous bolus injection of 90–120 MBq of 99mTc-EC to an adult patient of average body weight (70 kg).
Image Acquisition:
-
Position the patient supine with the gamma camera detector placed posteriorly to include both kidneys and the bladder in the field of view.
-
Start dynamic image acquisition immediately upon injection.
-
Acquire a series of images (e.g., 1-minute frames for 20-30 minutes).
Data Processing and Analysis:
-
Draw regions of interest (ROIs) around each kidney and a background region.
-
Generate time-activity curves (renograms) for each kidney.
-
From the renograms, calculate key functional parameters:
-
Tmax: Time to peak activity, reflecting the rate of tracer uptake.
-
T1/2: Time for the peak activity to decrease by half, indicating the rate of tracer excretion.
-
Differential Renal Function: The relative contribution of each kidney to total renal function.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in SPECT imaging.
Conclusion
This compound is a valuable chelator in the field of nuclear medicine, primarily for the preparation of 99mTc-EC for renal SPECT imaging. The favorable characteristics of 99mTc-EC, including ease of preparation, high stability, and excellent imaging properties, make it a robust tool for assessing renal function. Furthermore, the development of EC-based derivatives for tumor imaging highlights the versatility of this platform for creating targeted radiopharmaceuticals. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers and professionals in the development and application of this compound-based SPECT imaging agents.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assessment of epidermal growth factor receptor with 99mTc-ethylenedicysteine-C225 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 99mTc-Ethylenedicysteine-C225 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes and Protocols for the Preparation of a Lyophilized Kit for 99mTc-EC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, lyophilization, and quality control of a single-vial lyophilized kit for the preparation of Technetium-99m Ethylenedicysteine (99mTc-EC), a radiopharmaceutical agent for renal imaging.
Introduction
Technetium-99m L,L-ethylenedicysteine (99mTc-EC) is a well-established radiopharmaceutical for renal function imaging, offering an effective alternative to 99mTc-MAG3. The provision of a sterile, lyophilized kit simplifies the routine preparation of 99mTc-EC in a clinical or research setting. This document outlines the critical aspects of preparing a single-vial, user-friendly lyophilized kit, from formulation to final quality assessment of the radiolabeled product. The single-vial formulation is designed for direct labeling with sodium pertechnetate (Na[99mTc]O4), ensuring ease of use and minimizing the potential for errors associated with multi-vial kits.[1][2][3]
Kit Formulation and Components
The formulation of the lyophilized kit is critical for ensuring efficient and stable radiolabeling with Technetium-99m. The components are carefully selected to facilitate the reduction of pertechnetate, chelation by this compound (EC), and to ensure the stability and sterility of the final product.
Quantitative Composition
The following table summarizes the typical components and their respective quantities for the preparation of a single-vial lyophilized 99mTc-EC kit.
| Component | Function | Typical Quantity per Vial |
| N,N'-ethylenedi-L-cysteine (EC) | Active Ligand | 1.0 - 2.0 mg |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Reducing Agent | 50 - 100 µg |
| Ascorbic Acid | Stabilizer / Antioxidant | 0.5 - 1.0 mg |
| D-Mannitol | Bulking Agent | 10 - 20 mg |
| Sodium Hydroxide / Hydrochloric Acid | pH Adjustment | As needed to achieve pH 10 |
Experimental Protocols
This section provides detailed methodologies for the preparation of the lyophilized kit and its subsequent radiolabeling and quality control.
Protocol for Preparation of the Lyophilized Kit
This protocol describes the preparation of a batch of single-vial kits ready for lyophilization.
Materials:
-
N,N'-ethylenedi-L-cysteine (EC)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ascorbic Acid
-
D-Mannitol
-
Sodium Hydroxide (0.1 M solution)
-
Hydrochloric Acid (0.1 M solution)
-
Water for Injection (WFI)
-
Sterile, depyrogenated glass vials (2-5 mL)
-
Sterile, butyl rubber stoppers
-
Aluminum crimp seals
Procedure:
-
Solution Preparation: In a sterile, depyrogenated glass beaker, dissolve D-Mannitol and Ascorbic Acid in approximately 80% of the final volume of WFI under an inert atmosphere (e.g., nitrogen).
-
Ligand Addition: Add the N,N'-ethylenedi-L-cysteine (EC) to the solution and stir until completely dissolved.
-
Reducing Agent Addition: In a separate container, prepare a fresh, concentrated solution of Stannous Chloride Dihydrate in nitrogen-purged WFI or dilute hydrochloric acid. Add the required volume of this solution to the main bulk solution with continuous stirring.
-
pH Adjustment: Adjust the pH of the bulk solution to 10.0 ± 0.5 using the 0.1 M Sodium Hydroxide or 0.1 M Hydrochloric Acid solution.
-
Final Volume Adjustment: Bring the solution to the final volume with WFI and stir to ensure homogeneity.
-
Sterile Filtration: Filter the bulk solution through a 0.22 µm sterile filter into a sterile receiving vessel under aseptic conditions.
-
Dispensing: Aseptically dispense the filtered solution into the pre-sterilized glass vials.
-
Partial Stoppering: Partially insert the sterile rubber stoppers onto the vials to allow for water vapor to escape during lyophilization.
-
Lyophilization: Transfer the vials to the lyophilizer and initiate the lyophilization cycle.
Lyophilization Cycle Protocol
The following is a representative lyophilization cycle for the 99mTc-EC kits. The exact parameters may require optimization based on the specific lyophilizer and batch size.
| Phase | Step | Temperature (°C) | Pressure (mTorr) | Duration (hours) |
| Freezing | Thermal Treatment | Ramp to -40 | Atmospheric | 2 - 4 |
| Freezing | Hold at -40 | Atmospheric | 4 - 6 | |
| Primary Drying | Evacuation | -40 | Ramp to 100-200 | 1 |
| Sublimation | Ramp to -10 | Hold at 100-200 | 24 - 48 | |
| Secondary Drying | Desorption | Ramp to 25 | Hold at 100-200 | 8 - 12 |
Upon completion of the lyophilization cycle, the vials are sealed under vacuum or nitrogen and secured with aluminum crimp seals.
Protocol for Radiolabeling with 99mTc
Materials:
-
Lyophilized 99mTc-EC kit vial
-
Sterile, non-pyrogenic Sodium Pertechnetate (Na[99mTc]O4) solution from a 99Mo/99mTc generator
-
Sterile 0.9% Sodium Chloride (if required for dilution)
-
Lead-shielded vial container
Procedure:
-
Place the lyophilized kit vial in a lead-shielded container.
-
Aseptically add 1-5 mL of sterile Sodium Pertechnetate (Na[99mTc]O4) solution containing the desired radioactivity (e.g., up to 100 mCi) to the vial.
-
Gently swirl the vial to dissolve the lyophilized powder.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Visually inspect the solution for any particulate matter before proceeding to quality control.
Protocol for Quality Control: Radiochemical Purity
The radiochemical purity of the 99mTc-EC preparation is determined using Instant Thin Layer Chromatography (ITLC).
Materials:
-
ITLC-SG (Silica Gel) strips
-
Developing chamber
-
Mobile Phase: Acetone or Methyl Ethyl Ketone (MEK)
-
Radiochromatogram scanner or a well-type gamma counter
Procedure:
-
Spot a small drop (approximately 1-2 µL) of the prepared 99mTc-EC solution onto the origin of an ITLC-SG strip.
-
Place the strip in the developing chamber containing the mobile phase (Acetone or MEK).
-
Allow the solvent to migrate up the strip until it reaches the solvent front.
-
Remove the strip and allow it to dry.
-
Determine the distribution of radioactivity on the strip using a radiochromatogram scanner or by cutting the strip into sections and counting them in a gamma counter.
Interpretation of Results:
-
99mTc-EC complex: Remains at or near the origin (Rf = 0.0 - 0.2).
-
Free Pertechnetate (99mTcO4-): Migrates with the solvent front (Rf = 0.9 - 1.0).
-
Reduced-Hydrolyzed Technetium (99mTcO2): Remains at the origin (Rf = 0.0 - 0.1).
To differentiate between the 99mTc-EC complex and reduced-hydrolyzed 99mTc, a secondary chromatography system using a different mobile phase (e.g., saline on Whatman 3MM paper) may be employed, where the 99mTc-EC complex migrates with the solvent front.
The radiochemical purity should be ≥ 95%.
Data Presentation
Radiochemical Purity and Stability
| Parameter | Specification |
| Radiochemical Purity (at t=0) | ≥ 95% |
| Stability (in-vitro, up to 6 hours post-reconstitution) | Radiochemical Purity ≥ 90% |
Comparison of Renogram Parameters: 99mTc-EC vs. 99mTc-MAG3
The following table presents a comparison of key renogram parameters for 99mTc-EC prepared at the optimal pH of 10 and 99mTc-MAG3.[2]
| Parameter | 99mTc-EC (pH 10) (mean ± SEM) | 99mTc-MAG3 (mean ± SEM) |
| Tmax (minutes) | 3.7 ± 0.6 | 4.0 ± 0.8 |
| T1/2 (minutes) | 7.3 ± 1.0 | 7.9 ± 1.4 |
| Relative Renal Function (RRF) | 50.8 ± 3.11 | 51.2 ± 3.4 |
| Residual Activity (A25/Amax) | 0.209 | 0.218 ± 0.035 |
| Renal Uptake | 12.67 ± 2.80 | 10.53 ± 2.98 |
Visualizations
Workflow for Lyophilized Kit Preparation
Caption: Workflow for the preparation of a lyophilized 99mTc-EC kit.
Radiolabeling and Quality Control Workflow
Caption: Workflow for 99mTc-EC radiolabeling and quality control.
Signaling Pathway of 99mTc-EC Chelation
Caption: Chemical pathway for the formation of the 99mTc-EC complex.
References
Application Notes and Protocols for Biodistribution Studies of 99mTc-Ethylenedicysteine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting biodistribution studies of Technetium-99m labeled ethylenedicysteine (99mTc-EC). It is intended to guide researchers, scientists, and drug development professionals in the proper execution and data interpretation of such studies.
Introduction
Technetium-99m this compound (99mTc-EC) is a radiopharmaceutical primarily used for dynamic renal scintigraphy. Its favorable pharmacokinetic properties, including rapid renal clearance, make it a valuable tool for assessing renal function. Understanding its distribution throughout the body is crucial for both diagnostic applications and the development of new radiolabeled compounds based on the EC chelator. These notes provide a summary of its biodistribution in various species and detailed protocols for conducting preclinical and clinical studies.
Data Presentation: Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data for 99mTc-EC and its derivatives in various animal models and humans. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of 99mTc-EC Derivatives in Rodents (%ID/g ± SD)
| Organ/Tissue | 99mTc-EC-DG (Mice with A549 xenografts)[1] | 99mTc-EC-C225 (Rats with mammary adenocarcinoma)[2] |
| 2 hours post-injection | 2 hours post-injection | |
| Blood | 1.00 ± 0.00 | - |
| Liver | 5.81 ± 0.00 | 0.72 ± 0.00 |
| Kidney | 5.69 ± 0.00 | 14.80 ± 0.00 |
| Spleen | 4.21 ± 0.00 | - |
| Lung | - | - |
| Muscle | - | - |
| Brain | 0.04 ± 0.00 | - |
| Tumor | 0.42 ± 0.12 | 0.31 ± 0.00 |
Note: Data for 99mTc-EC-DG is from mice bearing A549 xenografts[1]. Data for 99mTc-EC-C225 is from rats with mammary adenocarcinoma[2]. The absence of a value is denoted by "-".
Table 2: Biodistribution of 99mTc-L,L-EC in Mice (% Injected Dose ± SD)
| Organ/Tissue | 10 minutes post-injection[3][4] | 60 minutes post-injection[3][4] |
| Blood | 1.04 ± 0.38 | 0.31 ± 0.09 |
| Liver | 1.05 ± 0.25 | 0.47 ± 0.25 |
| Intestines | 4.87 ± 2.48 | 1.32 ± 0.62 |
| Kidneys | - | 2.07 ± 0.94 |
| Urine | 66.50 ± 2.50 | 79.80 ± 4.30 |
Note: This study on 99mTc-L,L-EC in mice demonstrated rapid urinary excretion and low retention in major organs[3][4].
Table 3: Human Dosimetry and Biodistribution of 99mTc-EC Derivatives
| Parameter | 99mTc-EC-DG (NSCLC Patients)[5][6] | 99mTc-EC-C225 (Head and Neck Carcinoma Patients)[2] |
| Critical Organ | Bladder Wall | Kidneys |
| Absorbed Dose (mGy/MBq) | 0.0247 (Bladder) | 0.0274 (Kidneys) |
| 0.0123 (Kidney) | 0.0214 (Spleen) | |
| 0.0056 (Lung) | 0.0157 (Liver) | |
| Effective Dose (mSv/MBq) | 0.0059 | 0.006 |
| Primary Route of Excretion | Renal | Renal |
| Qualitative Organ Uptake | Kidneys, Bladder, Liver, Spleen, Stomach, Thyroid, Testes | Kidneys, Spleen, Liver, Gallbladder |
Note: NSCLC stands for non-small-cell lung cancer. The data highlights the primary renal excretion route for these compounds.
Experimental Protocols
Preclinical Animal Biodistribution Study Protocol
This protocol outlines the steps for a typical biodistribution study of 99mTc-EC in a rodent model.
3.1.1. Radiolabeling of this compound (EC)
-
Kit Preparation: Utilize a commercially available sterile, lyophilized kit containing this compound. These kits are often formulated for easy, single-step labeling. A common formulation involves a three-vial kit: one with EC at a high pH, a second with a stannous salt as a reducing agent, and a third with a buffer for pH neutralization after labeling[7]. Alternatively, a transchelation method can be used, where 99mTc is first complexed with a weaker chelator like glucoheptonate, followed by the addition of EC[8].
-
Labeling Procedure:
-
Aseptically add a specified activity of sodium pertechnetate (Na[⁹⁹ᵐTc]O₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator to the vial containing the EC and stannous salt.
-
Gently agitate the vial to ensure complete dissolution and reaction. The labeling is typically rapid and occurs at room temperature[9].
-
If using a multi-vial kit, follow the manufacturer's instructions for combining the contents and adjusting the pH.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final 99mTc-EC preparation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
A typical TLC system uses ITLC-SG strips with saline or a mixture of ammonium acetate and methanol as the mobile phase[5].
-
The RCP should be greater than 95% before administration.
-
3.1.2. Animal Handling and Administration
-
Animal Model: Use healthy, young adult rodents (e.g., Swiss albino mice or Sprague-Dawley rats) weighing 25-30g or 200-250g, respectively.
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Administration:
-
Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or an intraperitoneal injection of ketamine/xylazine).
-
Administer a precise volume (e.g., 100 µL) of the 99mTc-EC solution, corresponding to a known radioactivity (e.g., 3.7 MBq or 100 µCi), via the lateral tail vein.
-
3.1.3. Tissue Collection and Measurement
-
Time Points: Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 10, 30, 60, 120, and 240 minutes).
-
Dissection:
-
Collect blood via cardiac puncture.
-
Carefully dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and brain).
-
-
Measurement:
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample and in the collected blood using a calibrated gamma counter.
-
Also, measure the radioactivity of a standard solution prepared from the injectate.
-
-
Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in organ / Weight of organ in g) / (Total counts per minute injected) x 100
-
Clinical Renal Scintigraphy Protocol
This protocol describes a standard procedure for performing dynamic renal scintigraphy with 99mTc-EC in adult patients.
3.2.1. Patient Preparation
-
Hydration: Ensure the patient is well-hydrated by advising them to drink approximately 10 ml/kg of water before the scan[10].
-
Voiding: Instruct the patient to void immediately before the imaging procedure begins.
-
Informed Consent: Obtain informed consent from the patient after explaining the procedure.
3.2.2. Radiopharmaceutical Administration and Imaging
-
Dosage: Administer an intravenous bolus injection of 111 to 185 MBq (3–5 mCi) of 99mTc-EC[11]. The dose may be adjusted for pediatric patients based on body weight[10].
-
Imaging Equipment: Use a large field-of-view gamma camera equipped with a low-energy, all-purpose (LEAP) collimator.
-
Acquisition Protocol:
-
Position the patient supine with the gamma camera placed posteriorly to include the kidneys and bladder in the field of view.
-
Begin dynamic image acquisition immediately upon injection.
-
Flow/Perfusion Phase: Acquire images at a rate of 1-2 seconds per frame for the first 60 seconds[11].
-
Cortical Uptake/Functional Phase: Continue acquisition at a slower frame rate (e.g., 15-30 seconds per frame) for the next 20-30 minutes[11].
-
Post-Void Static Image: After the dynamic acquisition, have the patient void, and then acquire a static image of the renal area.
-
3.2.3. Data Processing and Analysis
-
Region of Interest (ROI) Drawing:
-
Draw ROIs around each kidney and a background region (typically inferolateral to the kidney) on the summed images from the early functional phase (e.g., 1-2.5 minutes).
-
-
Renogram Generation:
-
Generate time-activity curves (renograms) for each kidney after background subtraction.
-
-
Quantitative Parameters:
-
Differential Renal Function (DRF): Calculate the relative uptake of 99mTc-EC in each kidney from the early part of the renogram.
-
Time to Peak Activity (Tmax): Determine the time it takes for the radiotracer to reach its maximum concentration in the kidney.
-
Time to Half-Peak Activity (T1/2): For diuretic renography, this measures the time for the radioactivity to decrease to 50% of its peak value after diuretic administration, indicating the rate of washout.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for a preclinical animal biodistribution study of 99mTc-EC.
Caption: Workflow for clinical renal scintigraphy using 99mTc-EC.
References
- 1. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 99mTc-Ethylenedicysteine-C225 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiation dosimetry and biodistribution of 99mTc-ethylene dicysteine-deoxyglucose in patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Technetium-99m-Ethylenedicysteine in the Calculation of Differential Renal Function: A Comparison Study with Dimercaptosuccinic Acid Renal Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Ethylenedicysteine (EC) in Head and Neck Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and neck cancers, a diverse group of malignancies affecting the oral cavity, pharynx, larynx, and other areas, present significant diagnostic and therapeutic challenges. Molecular imaging, particularly Single Photon Emission Computed Tomography (SPECT), offers a functional assessment of tumors, providing valuable information beyond anatomical imaging modalities like CT and MRI. Ethylenedicysteine (EC) is a versatile chelator that, when complexed with Technetium-99m (99mTc), forms a stable core for the development of targeted radiopharmaceuticals. This document provides detailed application notes and protocols for the use of two such 99mTc-EC-based imaging agents in the context of head and neck cancer: 99mTc-Ethylenedicysteine-Deoxyglucose (99mTc-EC-DG) for imaging glucose metabolism and 99mTc-EC-C225 for imaging Epidermal Growth Factor Receptor (EGFR) expression.
99mTc-Ethylenedicysteine-Deoxyglucose (99mTc-EC-DG)
Application Notes
99mTc-EC-DG is a SPECT imaging agent designed to target glucose metabolism, which is often upregulated in malignant tumors. By conjugating deoxyglucose to the 99mTc-EC core, this tracer is transported into cells via glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase, becoming trapped intracellularly.[1] This mechanism allows for the visualization of metabolically active tumor tissue.
A pilot study investigating 99mTc-EC-DG SPECT/CT for evaluating treatment response in locally advanced head and neck squamous cell carcinoma has shown promising preliminary results.[2][3] The study suggested that 99mTc-EC-DG may have a higher specificity than 18F-FDG PET/CT in differentiating post-treatment inflammation from residual viable tumor, a common clinical challenge.[2] While further validation in larger patient cohorts is necessary, 99mTc-EC-DG presents a potentially valuable tool for assessing therapeutic efficacy and guiding patient management.
Quantitative Data
The following tables summarize the available quantitative data for 99mTc-EC-DG in head and neck cancer imaging from a pilot clinical study and preclinical data from a lung cancer model, which may provide some indication of its performance.
Table 1: Preliminary Diagnostic Performance of 99mTc-EC-DG SPECT/CT in Head and Neck Cancer Treatment Response Assessment (n=9) [3]
| Parameter | Value |
| Correct Disease Status Prediction | 67% |
| True-Positive | 2 |
| False-Positive | 2 |
| True-Negative | 5 |
| False-Negative | 0 |
Table 2: Preclinical Biodistribution of 99mTc-EC-DG in a Lung Cancer Xenograft Model [4]
| Organ/Tissue | Tumor-to-Organ Ratio (2h post-injection) |
| Blood | 0.42 |
| Muscle | 2.75 |
| Lung | 0.59 |
Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of 99mTc-EC-DG
This protocol is based on a described method for the synthesis and radiolabeling of 99mTc-EC-DG.[4]
Materials:
-
L,L-Ethylenedicysteine (EC)
-
D-Glucosamine
-
Sodium hydroxide (NaOH)
-
Sulfo-N-hydroxysuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
99mTc-pertechnetate (Na99mTcO4)
-
Stannous chloride (SnCl2)
-
Phosphate buffered saline (PBS)
-
Dialysis tubing
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of EC-DG:
-
Dissolve EC and a 4-fold molar excess of glucosamine in a sodium hydroxide solution.
-
Add Sulfo-NHS and EDC to the mixture to facilitate the conjugation of glucosamine to EC.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Purify the resulting EC-DG conjugate by dialysis to remove unreacted starting materials and byproducts.
-
Lyophilize the purified EC-DG to obtain a stable powder.
-
-
Radiolabeling with 99mTc:
-
Reconstitute a vial containing a lyophilized mixture of EC-DG and stannous chloride with a sterile, pyrogen-free solution of Na99mTcO4 in saline.
-
Gently agitate the vial to ensure complete dissolution and complexation.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 10-20 minutes).
-
Determine the radiochemical purity of the final 99mTc-EC-DG solution using appropriate chromatographic techniques (e.g., ITLC or HPLC). A radiochemical purity of >95% is generally required for clinical use.
-
Protocol 2: SPECT/CT Imaging of Head and Neck Tumors with 99mTc-EC-DG
This protocol is a generalized procedure based on a pilot clinical study and standard SPECT/CT imaging guidelines.[2][5]
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the administration of 99mTc-EC-DG to enhance tumor uptake.
-
Blood glucose levels should be checked prior to injection; hyperglycemic patients may show reduced tumor uptake.
-
Ensure adequate hydration. Patients should be encouraged to drink water before and after the scan.
Radiopharmaceutical Administration:
-
Administer a dose of 740-925 MBq (20-25 mCi) of 99mTc-EC-DG intravenously.
-
The injection should be followed by a saline flush to ensure complete administration.
Image Acquisition:
-
Imaging is typically performed 1-2 hours post-injection.
-
Position the patient supine on the imaging table with the head and neck in a comfortable and reproducible position, often using a headrest.
-
CT Acquisition: Perform a low-dose CT scan from the base of the skull to the upper thorax for attenuation correction and anatomical localization.
-
SPECT Acquisition: Immediately following the CT scan, acquire SPECT images over the same anatomical region.
-
Collimator: Low-energy, high-resolution (LEHR) collimator.
-
Energy Window: 140 keV with a 15-20% window.
-
Matrix: 128x128 or 256x256.
-
Rotation: 360° with 60-120 projections.
-
Acquisition Time: 20-30 seconds per projection.
-
Image Processing and Analysis:
-
Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., OSEM) with CT-based attenuation correction.
-
Fuse the corrected SPECT images with the corresponding CT images.
-
Analyze the fused images for areas of abnormal radiotracer uptake, which may indicate malignant tissue. Quantitative analysis can be performed by drawing regions of interest (ROIs) over the tumor and normal tissues to calculate uptake ratios.
99mTc-EC-C225 (Cetuximab)
Application Notes
99mTc-EC-C225 is a SPECT imaging agent designed to target the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in a majority of head and neck squamous cell carcinomas and is associated with a poorer prognosis. C225 (Cetuximab) is a monoclonal antibody that specifically binds to the extracellular domain of EGFR. By conjugating C225 to the 99mTc-EC chelator, this radiopharmaceutical allows for the non-invasive in vivo visualization of EGFR expression.[6]
Imaging with 99mTc-EC-C225 could potentially be used to:
-
Select patients who are most likely to benefit from EGFR-targeted therapies like Cetuximab.
-
Monitor the response to anti-EGFR therapies.
-
Assess EGFR expression heterogeneity within and between tumors.
Quantitative Data
The following tables provide human dosimetry data and preclinical tumor uptake data for 99mTc-EC-C225.
Table 3: Human Radiation Dosimetry of 99mTc-EC-C225 [6]
| Organ | Absorbed Dose (mGy/MBq) |
| Kidneys | 0.0274 |
| Spleen | 0.0214 |
| Liver | 0.0157 |
| Gallbladder | 0.0059 |
| Effective Dose | 0.006 mSv/MBq |
Table 4: Preclinical Tumor and Organ Uptake of 99mTc-EC-C225 in a Rat Mammary Adenocarcinoma Model [6]
| Tissue | % Injected Dose per Gram (%ID/g) at 2h |
| Tumor | 0.31 |
| Kidneys | 14.8 |
| Liver | 0.72 |
| Tumor-to-Muscle Ratio | ~8 |
Experimental Protocols
Protocol 3: Preparation of 99mTc-EC-C225
This protocol is based on a described method for the conjugation and radiolabeling of C225 with 99mTc-EC.[6]
Materials:
-
Cetuximab (C225)
-
l,l-Ethylenedicysteine (EC)
-
Sulfo-N-hydroxysuccinimide (sulfo-NHS)
-
99mTc-pertechnetate (Na99mTcO4)
-
Stannous chloride (SnCl2)
-
G-25 column for purification
-
Standard laboratory equipment
Procedure:
-
Conjugation of EC to C225:
-
Conjugate l,l-Ethylenedicysteine (EC) to the amino groups of C225 using sulfo-NHS as an activating agent.
-
Purify the resulting EC-C225 conjugate using a G-25 column to remove unconjugated EC and other small molecules.
-
-
Radiolabeling with 99mTc:
-
Reconstitute a lyophilized kit containing EC-C225 and stannous chloride with a sterile, pyrogen-free solution of Na99mTcO4.
-
Incubate the mixture at room temperature to allow for the formation of the 99mTc-EC-C225 complex.
-
Assess the radiochemical purity using techniques such as HPLC. A high radiochemical purity is essential for optimal imaging.
-
Protocol 4: SPECT/CT Imaging of EGFR Expression with 99mTc-EC-C225
This protocol is a general guideline for preclinical or clinical imaging based on the properties of the agent and standard imaging practices.
Patient/Animal Preparation:
-
No specific dietary restrictions are typically required.
-
Ensure adequate hydration.
Radiopharmaceutical Administration:
-
For human studies, an intravenous administration of approximately 925 MBq (25 mCi) of 99mTc-EC-C225 has been used.[6]
-
For preclinical animal models, an intravenous injection of a lower dose (e.g., 0.74 MBq for a rat) is appropriate.[6]
Image Acquisition:
-
Imaging can be performed at various time points post-injection to assess biodistribution and tumor uptake. Imaging at 2-4 hours and 24 hours post-injection can provide valuable information.
-
Position the subject as described in Protocol 2.
-
CT Acquisition: A low-dose CT scan is acquired for attenuation correction and anatomical correlation.
-
SPECT Acquisition:
-
Collimator: Low-energy, high-resolution (LEHR) collimator.
-
Energy Window: 140 keV with a 15-20% window.
-
Matrix: 128x128 or 256x256.
-
Rotation: 360° with appropriate number of projections.
-
Acquisition Time: Adjusted based on the activity and time point.
-
Image Processing and Analysis:
-
Reconstruct and fuse the SPECT and CT images as described in Protocol 2.
-
Identify and quantify areas of 99mTc-EC-C225 uptake. The intensity of uptake is expected to correlate with the level of EGFR expression in the tumors.
Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway in Head and Neck Cancer.
Experimental Workflow
Caption: General Workflow for SPECT/CT Imaging.
Logical Relationships
Caption: Rationale for EC-based Tracers in HNC Imaging.
References
- 1. assets.cureus.com [assets.cureus.com]
- 2. Pilot Study of 99mTc-labeled Ethylene Dicysteine Deoxyglucose SPECT-CT Imaging in Treatment Response Evaluation in Patients with Locally Advanced Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. 99mTc-Ethylenedicysteine-C225 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Ethylenedicysteine in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenedicysteine (EC) and its derivatives are emerging as versatile and highly effective components in the design of sophisticated drug delivery systems. Primarily utilized as a robust chelating agent for radiopharmaceuticals, EC's applications have expanded to include targeted drug delivery and theranostics. Its unique chemical properties enable the stable conjugation of a wide range of molecules, from radioisotopes for imaging and therapy to targeting ligands such as glucosamine and monoclonal antibodies. This allows for the precise delivery of therapeutic and diagnostic agents to specific sites, such as tumors, while minimizing off-target accumulation and associated toxicities. This document provides detailed application notes on the use of this compound in drug delivery, comprehensive experimental protocols for the synthesis and evaluation of EC-based systems, and quantitative data to support their efficacy.
Application Notes
This compound serves as a critical linker and chelator in modern drug delivery platforms, offering several key advantages:
-
Targeted Radionuclide Delivery: EC is extensively used to chelate diagnostic (e.g., Technetium-99m, Gallium-68) and therapeutic (e.g., Lutetium-177, Rhenium-188) radioisotopes.[1] When conjugated to targeting moieties like monoclonal antibodies or peptides, these EC-radionuclide complexes can be directed to specific cancer cells or tissues, enabling targeted imaging and therapy.[1][2]
-
Reduced Systemic Toxicity: A significant challenge in radionuclide therapy is the accumulation of radioactive agents in healthy tissues, particularly the liver and spleen. Liposomal formulations encapsulating Indium-111-labeled EC (¹¹¹In-EC) have demonstrated a remarkable ability to reduce non-specific accumulation in these organs.[3][4][5][6] While conventional chelates remain trapped in the liver, ¹¹¹In-EC can be cleared from the liver and excreted through urine, significantly improving the tumor-to-healthy-tissue ratio.[3][4][6]
-
Enhanced Cellular Uptake and Targeting: Conjugating EC to molecules that are actively transported into specific cell types allows for targeted drug delivery. A notable example is this compound-glucosamine (EC-G), which mimics the N-acetylglucosamine (GlcNAc) pathway.[7] This allows for targeting of cancer cells that exhibit upregulated glucose and glutamine metabolism.[7]
-
Theranostic Applications: The ability of EC to chelate both diagnostic and therapeutic isotopes makes it an ideal candidate for theranostic applications.[7] The same EC-conjugated targeting molecule can be used for initial diagnosis and staging with a diagnostic radioisotope, followed by therapy with a therapeutic radioisotope, allowing for personalized treatment strategies.
-
Potential for Non-Radionuclide Drug Delivery: While the primary focus has been on radiopharmaceuticals, the chelating and conjugation properties of EC suggest its potential in the delivery of conventional chemotherapeutic drugs. Ethylene Dicysteine Diester (ECD) Dihydrochloride has shown potential as a drug delivery system for the targeted release of anticancer drugs.[4]
Quantitative Data
The following tables summarize key quantitative data from studies evaluating this compound-based drug delivery systems.
Table 1: In Vivo Biodistribution of 99mTc-Ethylenedicysteine-Deoxyglucose (99mTc-EC-DG) in A549 Tumor-Bearing Mice (% Injected Dose/gram)
| Organ | 0.5 hours | 2 hours | 4 hours |
| Tumor | 0.79 ± 0.16 | 0.42 ± 0.12 | 0.41 ± 0.16 |
| Blood | - | 1.0 | - |
| Liver | - | 5.81 | - |
| Kidney | - | 5.69 | - |
| Spleen | - | 4.21 | - |
| Brain | - | 0.04 | - |
| Muscle | - | - | - |
Table 2: Tumor-to-Tissue Ratios of 99mTc-EC-DG in A549 Tumor-Bearing Mice at 2 hours
| Ratio | Value |
| Tumor/Blood | 0.42 |
| Tumor/Muscle | 2.75 |
| Tumor/Lung | 0.59 |
Experimental Protocols
Synthesis of this compound-Deoxyglucosamine (ECDG)
This protocol describes the synthesis of the ECDG ligand, a key component for targeting the glucose metabolism pathway in cancer cells.
Materials:
-
Tetra-acetylglucosamine
-
Triethylamine
-
Chloroform
-
Liquid ammonia
-
Sodium metal
-
Ammonium phenylacetate
-
Isopropanol
-
Diethyl ether
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a reaction mixture, add a solution of tetra-acetylglucosamine (1.58 g, 2.2 eq) and triethylamine (0.42 g, 2.0 eq) in 30 mL of chloroform.
-
Stir the combined reaction mixture for 1 hour at 0°C and then for 12 hours at 25°C.
-
Perform an acid-base workup to isolate the crude product.
-
Purify the residue by column chromatography using a solvent system of MeOH/EtOAc/hexane (1:35:64 v/v) to obtain the fully protected this compound deoxyglucosamine (FP-ECDG). A typical yield is around 70%.
-
Perform a Birch reduction on the FP-ECDG (1.0 g) in 80 mL of liquid ammonia with sodium metal (0.5 g).
-
Stir the resulting deep-blue solution for 20 minutes at room temperature.
-
Quench the reaction with ammonium phenylacetate (1.32 g, 12.0 eq).
-
Dry the formed solution under argon gas.
-
Extract the ammonium phenylacetate by stirring twice with isopropanol (50 mL and 25 mL) and separating by centrifugation (5 min, 4000 rpm).
-
Remove residual isopropanol by stirring and centrifuging with diethyl ether (2 x 50 mL).
-
Dry the solid product under argon gas to yield this compound deoxyglucosamine (ECDG). A typical yield is around 53%.
-
Confirm the product structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analysis. The calculated m/z should be 590.665 for C20H38O12N4S2 [M + H]+ = 591.1.
Radiolabeling of EC-Conjugates with Technetium-99m (99mTc)
This protocol outlines the direct labeling method for conjugating 99mTc to an EC-ligand.
Materials:
-
EC-conjugated ligand (e.g., EC-G) solution (0.1–5 mg/mL in water, pH adjusted to 12)
-
Stannous chloride dihydrate (SnCl2·2H2O) solution (in 0.05 N HCl)
-
99mTc-pertechnetate eluate from a commercial generator
-
0.5 M phosphate buffer (pH 5)
-
10 mL vial
Procedure:
-
In a 10 mL vial, successively add:
-
1 mL of the aqueous solution of the EC-ligand.
-
5–100 µg of SnCl2·2H2O dissolved in 25 µL of 0.05 N HCl.
-
2–8 mL of 99mTc-pertechnetate eluate (containing 370–3700 MBq).
-
-
Incubate the mixture at room temperature for 10 minutes.
-
Adjust the pH of the final solution to approximately 7.0 ± 0.5 by adding the required volume of 0.5 M phosphate buffer (pH 5).
-
Determine the radiochemical purity using appropriate chromatographic techniques (e.g., TLC, HPLC).
Preparation of EC-Functionalized Liposomes (General Protocol Adaptation)
This protocol is an adaptation of a standard liposome preparation method, modified for the incorporation of an EC-conjugated lipid.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
EC-conjugated lipid (e.g., DSPE-PEG-EC)
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the primary lipid, cholesterol, and the EC-conjugated lipid in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with the desired pore size (e.g., 100 nm). This should be done at a temperature above the lipid phase transition temperature.
-
The resulting suspension of EC-functionalized liposomes can be used for subsequent drug loading or radiolabeling.
Loading of Doxorubicin into Nanoparticles (General Protocol Adaptation)
This protocol provides a general method for loading the chemotherapeutic drug doxorubicin into nanoparticles, which can be adapted for EC-functionalized carriers.
Materials:
-
EC-functionalized nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Disperse the EC-functionalized nanoparticles in an aqueous solution.
-
Prepare a stock solution of DOX in PBS.
-
Add the DOX solution to the nanoparticle dispersion and stir the mixture at room temperature for 24 hours in the dark.
-
Remove unloaded DOX by dialysis against PBS.
-
Determine the drug loading content and encapsulation efficiency by measuring the concentration of DOX in the nanoparticles using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
In Vitro Cellular Uptake Assay of Radiolabeled EC-Conjugates
This protocol describes a method to assess the cellular uptake of a radiolabeled EC-conjugated drug delivery system.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Radiolabeled EC-conjugate (e.g., 99mTc-EC-G)
-
Phosphate buffered saline (PBS)
-
Trypsin-EDTA
-
Gamma counter
Procedure:
-
Seed the target cells in 24-well plates at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh culture medium containing a known concentration of the radiolabeled EC-conjugate to each well.
-
Incubate the plates at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, remove the medium and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound radioactivity.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Express the cellular uptake as the percentage of the added dose per milligram of cell protein.
Visualizations
Signaling Pathway of this compound-Glucosamine (EC-G)
The following diagram illustrates the proposed molecular mechanism of EC-G, which mimics the Hexosamine Biosynthetic Pathway (HBP) to influence cancer cell signaling.
Caption: Proposed mechanism of EC-G action via the Hexosamine Biosynthetic Pathway.
Experimental Workflow for Radiolabeling and In Vitro Evaluation
The diagram below outlines the general workflow for the radiolabeling of an EC-conjugate and its subsequent in vitro evaluation.
Caption: Workflow for radiolabeling and in vitro cell uptake studies.
References
- 1. Targeting the hexosamine biosynthetic pathway and O-linked N-acetylglucosamine cycling for therapeutic and imaging capabilities in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 99mTc-Ethylenedicysteine (EC) Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of 99mTc-Ethylenedicysteine (99mTc-EC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the 99mTc-EC labeling procedure.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| EC-T-01 | Low Radiochemical Purity (RCP) / Low Labeling Yield (<95%) | 1. Incorrect pH: The pH of the reaction mixture is not within the optimal alkaline range (pH 10-12) for direct labeling.[1][2][3][4] 2. Suboptimal 99mTc Eluate Quality: - Presence of oxidizing agents in the eluate. - Use of an old eluate (prolonged time since elution).[5] - First elution from a new generator with long ingrowth time.[5][6] 3. Inadequate Stannous Ion (Sn2+): Insufficient amount or deactivation of the reducing agent due to oxidation. 4. Improper Kit Storage or Handling: Lyophilized kit exposed to moisture or air, leading to degradation of components. Kits should be stored in a refrigerator (2-8°C) and protected from light.[7] 5. Incorrect Incubation Time/Temperature: The reaction may not have proceeded to completion. Labeling is typically performed at room temperature.[8][9] | 1. Verify and Adjust pH: Ensure the final reaction pH is between 10 and 12 for direct labeling methods. For transchelation methods, the reconstituted EC solution should be at approximately pH 12 before addition.[2][3] 2. Use High-Quality Eluate: - Use freshly eluted sodium pertechnetate (99mTcO4-). - Avoid using the very first eluate from a new or long-standing generator for sensitive labelings.[6] 3. Ensure Reductant Activity: Use kits from a reputable supplier and check expiration dates. Ensure aseptic technique to prevent the introduction of air (oxygen) into the vial. 4. Proper Kit Management: Store kits as recommended by the manufacturer.[7] Allow the vial to reach room temperature before reconstitution to prevent moisture condensation. 5. Follow Recommended Incubation: Allow for a sufficient incubation period as per the protocol (typically 15-30 minutes at room temperature).[9] |
| EC-T-02 | High Percentage of Free Pertechnetate (99mTcO4-) | 1. Insufficient Reduction of 99mTc(VII): Not enough active stannous ion to reduce the pertechnetate.[6] 2. Presence of Oxidants: Air introduced into the vial or oxidizing contaminants in the saline or generator eluate can consume the stannous ion.[6] 3. Excessive 99mTc Activity: The amount of technetium may exceed the reducing capacity of the stannous ion in the kit. | 1. Check Kit and Eluate: Verify the kit's expiration date. Use a fresh, high-quality eluate. 2. Maintain Aseptic and Anaerobic Conditions: Minimize the introduction of air during reconstitution and labeling. 3. Adhere to Activity Limits: Do not exceed the maximum recommended 99mTc activity for the kit as specified by the manufacturer. |
| EC-T-03 | High Percentage of Reduced/Hydrolyzed 99mTc (99mTcO2) | 1. Unstable pH: The pH of the final product is not properly stabilized, leading to the formation of colloidal impurities.[10] 2. Low Ligand Concentration: Insufficient ethylenedicysteine available to chelate the reduced technetium. 3. Presence of Aluminum Ions (Al3+): Breakthrough of Al3+ from the generator can interfere with the labeling process. | 1. pH Adjustment: For transchelation methods, ensure the final pH is adjusted to approximately 7 with a suitable buffer after labeling.[2] 2. Verify Kit Integrity: Ensure the kit contains the specified amount of EC. 3. Check Generator Eluate: Perform a quality control check for aluminum ion breakthrough in the generator eluate.[10] |
| EC-T-04 | Inconsistent or Non-Reproducible Labeling Results | 1. Variability in Operator Technique: Inconsistent volumes, mixing techniques, or timing. 2. Variability in 99mTc Generator Performance: Fluctuations in eluate quality from day to day.[11][12] 3. Improper Reconstitution: Not allowing the lyophilized powder to dissolve completely. | 1. Standardize Procedures: Develop and adhere to a strict Standard Operating Procedure (SOP) for all personnel. 2. Monitor Generator Quality: Routinely perform quality control checks on the 99mTc eluate. 3. Ensure Complete Dissolution: Gently swirl the vial after adding the eluate to ensure all components are fully dissolved before proceeding. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for 99mTc-EC labeling? For the direct labeling method, a high pH, typically between 10 and 12, is required to achieve high radiochemical purity.[1][2][4] Some formulations have been optimized for use at pH 10 for human studies.[9]
2. How long does the labeling reaction take? The labeling reaction is generally rapid and is typically complete within 15 to 30 minutes of incubation at room temperature.[9]
3. What is the stability of the final 99mTc-EC product? The prepared 99mTc-EC complex is stable for at least 8 hours after preparation when stored under appropriate conditions.[7][8]
4. What are the common radiochemical impurities in a 99mTc-EC preparation? The two main radiochemical impurities are free pertechnetate (99mTcO4-) and reduced/hydrolyzed technetium (99mTcO2).[10][13]
5. How do I perform quality control on my 99mTc-EC preparation? Quality control is performed using thin-layer chromatography (TLC) to determine the radiochemical purity (RCP).[13][14] Typically, two different chromatography systems are used to separate the desired 99mTc-EC from impurities.
6. What is the minimum acceptable radiochemical purity for 99mTc-EC? The radiochemical purity should be greater than 95% for clinical use.[15]
7. Can I use an eluate from a generator that hasn't been eluted for a few days? It is highly recommended to use a fresh eluate, preferably from a generator that has been eluted within the last 24 hours.[16] Older eluates may have a higher concentration of 99Tc and potential radiolytic products, which can interfere with labeling efficiency.[5][6]
8. Is heating required for the labeling process? No, the preparation of 99mTc-EC does not require heating. The reaction proceeds efficiently at room temperature.[9]
Experimental Protocols
Protocol 1: Standard (Direct) 99mTc-EC Labeling
This protocol is based on a typical lyophilized kit formulation.
Materials:
-
Lyophilized this compound (EC) kit.
-
Sterile, oxidant-free 99mTc-Sodium Pertechnetate eluate from a 99Mo/99mTc generator.
-
Sterile 0.9% sodium chloride for injection.
-
Appropriate lead shielding.
Procedure:
-
Visually inspect the EC kit vial for any defects.
-
Place the kit vial in a lead pot.
-
Aseptically add 2-5 mL of sterile 99mTc-Sodium Pertechnetate eluate (activity as per manufacturer's instructions) to the vial.
-
Gently swirl the contents of the vial for approximately one minute to ensure complete dissolution of the lyophilized powder.
-
Let the vial stand at room temperature (20-25°C) for 15-30 minutes.[9]
-
Before administration, perform quality control to determine the radiochemical purity.
-
The final product should be a clear, colorless solution, free of particulate matter.
Protocol 2: Quality Control using Thin-Layer Chromatography (TLC)
This procedure outlines a common method for determining the radiochemical purity of 99mTc-EC.
Materials:
-
Instant Thin-Layer Chromatography-Silica Gel (iTLC-SG) strips.
-
Whatman No. 1 or 3MM chromatography paper.
-
Developing solvents:
-
System 1: Acetone or Methyl Ethyl Ketone (MEK) (for separation of free 99mTcO4-).
-
System 2: 0.9% Saline or 85% Methanol (for separation of reduced/hydrolyzed 99mTcO2).[17]
-
-
Chromatography developing tank.
-
Radiochromatogram scanner or a dose calibrator for "cut and count" method.
Procedure:
-
System 1 (for Free 99mTcO4-): a. Pour a small amount of acetone or MEK into the developing tank. b. Apply a small spot of the prepared 99mTc-EC onto the origin line of an iTLC-SG strip. c. Place the strip in the tank, ensuring the spot is above the solvent level. d. Allow the solvent to migrate to the solvent front. e. Remove the strip, let it dry, and determine the radioactivity distribution. In this system, 99mTc-EC and 99mTcO2 will remain at the origin (Rf = 0), while free 99mTcO4- will migrate with the solvent front (Rf = 0.9-1.0).
-
System 2 (for 99mTcO2): a. Pour a small amount of saline or 85% methanol into a separate developing tank. b. Spot a second strip (iTLC-SG or Whatman paper) with 99mTc-EC. c. Develop the chromatogram as described above. d. Determine the radioactivity distribution. In this system, 99mTcO2 will remain at the origin (Rf = 0), while 99mTc-EC and free 99mTcO4- will migrate with the solvent front (Rf = 0.9-1.0).
-
Calculation of Radiochemical Purity (RCP):
-
% Free 99mTcO4- = (Activity at solvent front in System 1 / Total activity on strip 1) x 100
-
% 99mTcO2 = (Activity at origin in System 2 / Total activity on strip 2) x 100
-
% RCP of 99mTc-EC = 100 - (% Free 99mTcO4- + % 99mTcO2)
-
Visualizations
Caption: Experimental workflow for 99mTc-EC labeling and quality control.
Caption: Troubleshooting decision tree for low 99mTc-EC labeling efficiency.
References
- 1. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Generator eluate effects on the labeling efficiency of 99mTc-sestamibi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. izotop.hu [izotop.hu]
- 8. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiopharmacy [lumen.luc.edu]
- 11. [99mTc-generator eluates: effects on the radiochemical purity of the labelling products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. A new two-strip TLC method for the quality control of technetium-99m mercaptoacetyl-triglycine (99mTc-MAG3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability and preclinical tests of 99m Tc-EC radiopharmaceuticals for renal function imaging [inis.iaea.org]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. An investigation of aspects of radiochemical purity of 99mTc-labelled human serum albumin nanocolloid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethylenedicysteine (EDC) Conjugation Chemistry
A Note on Terminology: This guide focuses on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) mediated conjugation chemistry, a widely used method for covalently linking molecules. While the term "ethylenedicysteine" was specified, the context of conjugation chemistry strongly suggests the common crosslinker EDC was intended. Should you be working with the specific molecule this compound, please note that the principles of activating its carboxyl groups with EDC would still be broadly applicable.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with EDC conjugation chemistry.
Troubleshooting Guide
Low or no conjugation efficiency is a common challenge. This guide provides a systematic approach to identifying and resolving the root causes.
Problem: Low or No Conjugation Yield
Follow these steps to diagnose and solve issues with your conjugation reaction.
Step 1: Verify Reagent and Biomolecule Integrity
| Possible Cause | Recommended Solution |
| Degraded EDC or NHS/Sulfo-NHS | EDC and NHS/Sulfo-NHS are moisture-sensitive.[1] Ensure they are stored in a desiccated environment at the recommended temperature (-20°C is common).[2][3] Allow reagents to equilibrate to room temperature before opening to prevent condensation.[4][5] Use freshly prepared solutions of EDC and NHS/Sulfo-NHS for each experiment, as EDC is prone to hydrolysis.[2][6] |
| Interfering Substances in Buffers | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction.[3][5][7] Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate buffer for the coupling step.[7][8] If your biomolecule is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column before starting the conjugation.[3] |
| Low Purity or Concentration of Biomolecules | Impurities in your protein or other biomolecule can compete for reactive sites, reducing efficiency. It is recommended to use biomolecules that are >95% pure.[3][9] Low concentrations of reactants can also hinder conjugation efficiency; a starting antibody concentration of >0.5 mg/mL is often suggested.[3] |
Step 2: Optimize Reaction Conditions
| Parameter | Recommendation & Rationale |
| pH | A two-step pH process is optimal. Activation Step: Perform the activation of carboxyl groups with EDC/NHS in a slightly acidic buffer, typically pH 4.5-6.0 .[5][7] MES buffer is commonly recommended for this step.[8][10] Coupling Step: The reaction of the NHS-ester with the primary amine is most efficient at pH 7.2-8.5 .[11][12] After activation, adjust the pH accordingly for the coupling reaction. |
| Molar Ratios | The ideal molar ratio of EDC and NHS to your carboxyl-containing molecule can vary. A common starting point is a 2 to 10-fold molar excess of EDC over the carboxyl groups.[7] For NHS, a 1 to 1.5-fold molar excess relative to EDC is often used.[7] Optimization may be required for your specific application.[13] |
| Reaction Time & Temperature | Activation: This step is typically rapid, around 15-30 minutes at room temperature.[7][13] Coupling: This can range from 2-4 hours at room temperature to overnight at 4°C.[5][6] Lower temperatures can help to minimize hydrolysis of the NHS ester while still allowing the reaction to proceed.[10] |
Step 3: Address Potential Side Reactions
| Side Reaction | How to Minimize |
| Hydrolysis of EDC and NHS-Ester | The O-acylisourea intermediate formed by EDC is highly unstable in water and can hydrolyze, regenerating the carboxyl group.[8][10][14] NHS or Sulfo-NHS is used to create a more stable amine-reactive NHS ester intermediate, which is less susceptible to hydrolysis.[6][10] However, the NHS ester itself will hydrolyze, especially at higher pH.[11][15] Work efficiently and avoid unnecessarily long incubation times. |
| Formation of N-acylurea | In the presence of excess EDC, the O-acylisourea intermediate can react with another EDC molecule, forming an unreactive N-acylurea byproduct.[14][16] Using NHS helps to mitigate this by rapidly converting the O-acylisourea to the more stable NHS ester.[10] |
| Intra/Inter-molecular Crosslinking | If your molecule contains both carboxyl and amine groups, EDC can cause unwanted polymerization.[6][13] A two-step protocol, where excess EDC and byproducts are removed after the initial activation and before adding the amine-containing molecule, is highly recommended to prevent this.[2][13] This can be done using a desalting column.[5][6] |
Step 4: Evaluate Purification and Analysis
| Issue | Recommendation |
| Loss of Conjugate During Purification | Ensure your purification method is appropriate for the size and properties of your final conjugate.[6] Size exclusion chromatography (SEC) is effective for removing small molecules like excess reagents from larger bioconjugates.[6][17] Dialysis is also a suitable option for large protein conjugates.[6] Be aware that some conjugates may be prone to precipitation, which can lead to lower isolated yields.[18] |
| Difficulty in Characterizing the Conjugate | Confirm the success of your conjugation using appropriate analytical techniques. This could include SDS-PAGE to observe a shift in molecular weight, HPLC to assess purity, or mass spectrometry (e.g., MALDI-TOF) to determine the final mass of the conjugate.[1][9][14] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between EDC and Sulfo-NHS vs. EDC and NHS? A1: The primary difference is solubility. N-hydroxysulfosuccinimide (Sulfo-NHS) contains a sulfonate group that makes it water-soluble, whereas N-hydroxysuccinimide (NHS) is not.[4] For reactions conducted entirely in aqueous buffers, Sulfo-NHS is often preferred to ensure all components remain in solution.[4] Both reagents serve the same purpose: to stabilize the reactive intermediate formed by EDC, thereby increasing coupling efficiency.[8][10]
Q2: My reaction buffer is PBS at pH 7.4. Can I still perform the EDC/NHS reaction? A2: While not ideal, it is possible. Phosphate buffers are generally considered compatible, though they may slightly reduce efficiency compared to MES buffer at an acidic pH for the activation step.[8][10][19] The main issue is that the activation of carboxyl groups by EDC is most efficient at a pH of 4.5-6.0.[5][7] Performing the activation at pH 7.4 will be less efficient. Additionally, the NHS ester formed is less stable at this pH. For best results, a two-step reaction with optimized pH for each step is recommended.[5][20]
Q3: How do I stop or "quench" the reaction? A3: To stop the reaction, you can add a quenching reagent that contains a primary amine to react with any remaining NHS esters. Common quenching agents include Tris, glycine, or hydroxylamine at a final concentration of 10-100 mM.[4][6] Alternatively, adding 2-mercaptoethanol will inactivate any remaining EDC.[4][21]
Q4: How critical is the freshness of EDC and NHS solutions? A4: It is highly critical. EDC is susceptible to hydrolysis in aqueous solutions, and both EDC and NHS can degrade if exposed to moisture during storage.[1][6] For this reason, it is strongly recommended to prepare solutions of these reagents immediately before use.[2]
Q5: Can I conjugate a molecule to a primary amine instead of a carboxyl group using EDC/NHS? A5: No, EDC/NHS chemistry specifically couples carboxyl groups to primary amines.[22] EDC activates carboxylates, not amines.[8] If you wish to "reverse" the reactive partners, you would first need to modify one of the molecules to introduce the appropriate functional group. For example, an amino-hapten can be converted to a carboxylic acid via succinylation before conjugation.[22]
Quantitative Data Summary
Table 1: pH-Dependent Half-life of Reagents
| Reagent | pH | Temperature | Half-life |
| EDC | 5.0 | 25°C | 3.9 hours[23] |
| 6.0 | 25°C | 20 hours[23] | |
| 7.0 | 25°C | 37 hours[23] | |
| NHS-Ester | 7.0 | 0°C | 4-5 hours[11][15] |
| 8.6 | 4°C | 10 minutes[11][15] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0[5][7][8] | MES buffer is ideal.[8][10] |
| Coupling pH | 7.2 - 8.5[7][11][12] | PBS or Borate buffer can be used.[7][12] |
| EDC Molar Excess | 2x - 10x over carboxyl groups[6][7] | Can be increased for lower efficiency reactions.[19] |
| NHS Molar Excess | 1x - 1.5x over EDC[7] | Or 2x - 5x over carboxyl groups.[6] |
| Activation Time | 15 - 30 minutes[7][13] | At room temperature. |
| Coupling Time | 2 - 4 hours (RT) or Overnight (4°C)[6][7] | |
| Quenching Agent Conc. | 10 - 100 mM[4][6] | e.g., Tris, Glycine, Hydroxylamine. |
Experimental Protocols & Visualizations
General Two-Step Aqueous EDC/Sulfo-NHS Conjugation Protocol
This protocol describes the general method for conjugating an amine-containing molecule to a carboxyl-containing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. Molecularly defined antibody conjugation through a selenocysteine interface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 99mTc-EC Radiochemical Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical purity (RCP) of Technetium-99m Ethylenedicysteine (99mTc-EC).
Troubleshooting Guide
Low radiochemical purity is a common issue in the preparation of 99mTc-EC. This guide provides a systematic approach to identifying and resolving potential causes of suboptimal labeling.
Initial Assessment Workflow
Technical Support Center: Ethylenedicysteine (EC) Labeling
This guide provides detailed troubleshooting, FAQs, and experimental protocols for researchers, scientists, and drug development professionals working with ethylenedicysteine (EC) labeling. The optimal pH for labeling EC is highly dependent on the conjugation chemistry being employed. We address the two most common scenarios: thiol-maleimide bioconjugation and technetium-99m radiolabeling.
Section 1: Thiol-Maleimide Conjugation with this compound
This section focuses on the covalent labeling of the thiol (sulfhydryl) groups of this compound with a maleimide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug). This reaction is a specific type of Michael addition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling this compound with a maleimide reagent? The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5 .[1][2] This range provides the best balance between efficient conjugation and minimization of side reactions.[2]
Q2: Why is the pH range of 6.5-7.5 so critical? This pH range is crucial for selectivity. The thiol-maleimide reaction relies on the nucleophilic attack of a thiolate anion (-S⁻) on the maleimide double bond. At a pH of 6.5-7.5, a sufficient population of cysteine's thiol groups are deprotonated to the more reactive thiolate form, while primary amines (like lysine side chains) remain largely protonated and thus unreactive.[1] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
Q3: What happens if the reaction pH is too high (e.g., > 7.5)? If the pH rises above 7.5, two significant side reactions can occur:
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive and unable to react with thiols.[1]
-
Loss of Selectivity: Primary amines (e.g., the ε-amino group of lysine) become deprotonated and more nucleophilic, leading to competitive, non-specific reactions with the maleimide group.[1][2]
Q4: What happens if the reaction pH is too low (e.g., < 6.5)? Below pH 6.5, the concentration of the reactive thiolate species decreases as the thiol groups remain protonated (-SH). This significantly slows down the rate of the desired conjugation reaction.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Suboptimal pH: The reaction buffer is outside the 6.5-7.5 range.[1] | Prepare a fresh buffer (e.g., 100 mM phosphate, 5 mM EDTA) and meticulously adjust the pH to between 7.0 and 7.2.[1] |
| Maleimide Hydrolysis: The maleimide reagent was stored improperly or exposed to aqueous buffer for too long.[1] | Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO and use them immediately. Avoid storing maleimides in aqueous solutions.[2] | |
| Oxidized Thiols: The thiol groups on EC have formed disulfide bonds and are unavailable for reaction. | Add a 10-fold molar excess of a reducing agent like TCEP to the protein/peptide solution and incubate for 30 minutes before adding the maleimide reagent.[3] | |
| Non-Specific Labeling | High pH: The reaction pH is above 7.5, leading to reactions with primary amines.[1] | Lower the pH of the reaction buffer to the optimal 6.5-7.5 range to ensure selectivity for thiols.[2] |
| Precipitation During Reaction | Change in Molecule Properties: Attaching a bulky or hydrophobic label can reduce the solubility of the target molecule.[4] | Lower the molar ratio of the labeling reagent to the target molecule to reduce the degree of labeling (DOL).[4] |
Data Presentation: pH Effects on Thiol-Maleimide Conjugation
The following table summarizes the impact of pH on the key parameters of the maleimide-thiol reaction.
| pH Range | Reaction Rate | Key Side Reactions | Selectivity for Thiols |
| < 6.5 | Slow | Thiazine rearrangement (for N-terminal Cys) can be suppressed at pH ~5.0.[1] | High (for thiols over amines) |
| 6.5 - 7.5 | Fast & Optimal | Minimal | Excellent |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis.[1] Competitive reaction with primary amines (e.g., lysine).[1] | Decreased |
Experimental Protocol: Labeling EC with a Maleimide Reagent
This protocol describes a general procedure for conjugating a maleimide-functionalized molecule to this compound or other cysteine-containing peptides.
Materials:
-
This compound (or cysteine-containing peptide/protein)
-
Maleimide-functionalized reagent (e.g., CF® Dye Maleimide)
-
Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[3]
-
Anhydrous DMSO
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., Sephadex G-25) or dialysis tubing (12,000 Da MWCO for proteins).[5]
Procedure:
-
Prepare EC/Peptide Solution: Dissolve the EC or peptide in the reaction buffer at a concentration of 50-100 µM.[3] If the solution is for a protein, a concentration of 1-10 mg/mL is common.[1]
-
(Optional) Reduce Disulfide Bonds: If the thiol groups may be oxidized, add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature. This step is best performed under an inert gas (N₂ or Ar) to prevent re-oxidation.[3] Note: Do not use DTT as it contains a thiol and will compete in the labeling reaction.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[5]
-
Perform Labeling Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the stirring EC/peptide solution.[6] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purify the Conjugate: Remove excess, unreacted maleimide reagent by running the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex) or by dialysis against PBS buffer.[5]
Visualizations
Caption: Workflow for thiol-maleimide conjugation of this compound.
Caption: Logic diagram for pH optimization in thiol-maleimide reactions.
Section 2: Technetium-99m (99mTc) Labeling of this compound
This section addresses the labeling of this compound (EC) with the radioisotope Technetium-99m (99mTc-EC), which is used as a renal imaging agent. This process is a chelation reaction, where EC acts as a ligand to bind the technetium metal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling EC with 99mTc? Efficient labeling of EC with 99mTc can be achieved over a broad alkaline pH range, typically from pH 7 to 12 .[7] Specific protocols have demonstrated high purity and stability at pH 8, 10, and even 12.[7][8][9] One study found that while various pH levels worked in animal models, a formulation at pH 10 was most suitable for human use.[9]
Q2: Why does 99mTc-EC labeling work at such a high pH? Unlike thiol-maleimide chemistry, this is a metal chelation reaction. The high pH helps to deprotonate the carboxyl and amine groups of the this compound ligand, making them available to coordinate and form a stable complex with the technetium metal center.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Radiochemical Purity (<95%) | Incorrect pH: The final pH of the reaction vial is outside the optimal 7-12 range. | Verify the pH of the kit preparation. For many formulations, adjusting to pH 10-12 is critical for high labeling efficiency.[8][9] |
| Insufficient Reducing Agent: The amount of stannous chloride (SnCl₂) may be insufficient to reduce the 99mTc-pertechnetate. | Ensure the correct amount of stannous chloride is present as specified by the kit protocol. | |
| Poor In-Vivo Performance | Suboptimal Formulation pH: While labeling may be efficient across a range, the biological behavior can be pH-dependent. | Use a formulation validated for clinical use. Studies have shown that a kit prepared at pH 10 gives images and parameters comparable to the standard 99mTc-MAG3.[7][9] |
Data Presentation: pH Effects on 99mTc-EC Labeling
| pH Value | Labeling Efficiency / Radiochemical Purity (RCP) | Reference |
| 7 to 12 | > 99.0% | [7] |
| 12 | Highly pure and stable tracer agent | [8][10] |
| 10 | Optimal for human use, comparable to 99mTc-MAG3 | [7][9] |
| 8 | Used for biodistribution studies | [7] |
Experimental Protocol: 99mTc Labeling of EC (General Overview)
This protocol provides a generalized overview based on published methods for preparing 99mTc-EC from a lyophilized kit.
Materials:
-
Lyophilized single-vial EC kit (typically containing L,L-ethylenedicysteine and a reducing agent like stannous chloride).
-
99mTc-pertechnetate (from a ⁹⁹Mo/⁹⁹ᵐTc generator).
-
Sterile saline.
-
pH meter or pH strips.
Procedure:
-
Reconstitution: Aseptically add a specified activity of 99mTc-pertechnetate in sterile saline to the lyophilized EC vial.
-
pH Adjustment: The kit is typically formulated to achieve a specific alkaline pH upon reconstitution. Verify that the pH is within the optimal range (e.g., pH 10-12) as specified by the protocol.[8][9]
-
Incubation: Gently mix the contents and allow the vial to stand at room temperature for the recommended incubation time (often very rapid, nearly immediate).
-
Quality Control: Before administration, assess the radiochemical purity (RCP) using a suitable chromatography method (e.g., HPLC or thin-layer chromatography) to ensure it exceeds 95%.
Visualization
Caption: General workflow for radiolabeling this compound with 99mTc.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. biotium.com [biotium.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 99mTc-EC and Hepatobiliary Excretion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 99mTc-Ethylenedicysteine (99mTc-EC). The focus is on understanding and mitigating hepatobiliary excretion to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is hepatobiliary excretion and why is it a concern with 99mTc-EC?
A1: Hepatobiliary excretion is the process by which substances are taken up by the liver, secreted into the bile, and then eliminated through the gastrointestinal tract. While 99mTc-EC is primarily designed for renal imaging with excretion through the kidneys, a small amount can be cleared via the hepatobiliary route.[1] This can be a concern as activity in the liver and gallbladder can interfere with the visualization and quantification of uptake in adjacent organs, particularly the right kidney, and may be misinterpreted as other physiological or pathological conditions.[2]
Q2: What are the primary factors that can influence the hepatobiliary excretion of 99mTc-EC?
A2: Several factors can affect the degree of hepatobiliary clearance of 99mTc-EC and other radiopharmaceuticals. These include:
-
Radiochemical Purity: Impurities in the 99mTc-EC preparation can lead to altered biodistribution and increased liver uptake.[1]
-
Plasma Protein Binding: The extent to which 99mTc-EC binds to plasma proteins can influence its availability for renal versus hepatic clearance.[3][4] While 99mTc-EC has relatively low plasma protein binding (~30%) compared to other agents like 99mTc-MAG3, this can still play a role.[5]
-
Patient-Specific Factors: Conditions such as impaired renal function can lead to increased alternative clearance pathways, including hepatobiliary excretion.[1][6] The patient's fasting state has also been shown to affect the gallbladder uptake of some radiotracers.[7]
Q3: How does 99mTc-EC compare to 99mTc-MAG3 in terms of hepatobiliary excretion?
A3: 99mTc-EC generally exhibits lower hepatobiliary excretion than 99mTc-mercaptoacetyltriglycine (99mTc-MAG3).[2][5] 99mTc-MAG3 is known to have a higher degree of plasma protein binding, which can contribute to greater liver uptake.[3][4] This makes 99mTc-EC a more suitable agent when minimal interference from hepatobiliary activity is crucial, especially in patients with renal insufficiency.[5]
Troubleshooting Guide
Issue: Unexpected or high liver/gallbladder activity is observed during 99mTc-EC imaging.
This can manifest as prominent visualization of the liver or gallbladder, potentially obscuring the view of the right kidney or being mistaken for a urinary leak.[2]
dot
Caption: Troubleshooting workflow for high liver/gallbladder uptake of 99mTc-EC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Low Radiochemical Purity | 1. Perform quality control (QC) on the 99mTc-EC preparation using chromatography. 2. Review the labeling protocol for any deviations. | If radiochemical purity is below the acceptable limit (typically >95%), the preparation should be discarded. Review and optimize the labeling procedure to prevent future occurrences.[1] |
| Impaired Renal Function | 1. Review the subject's clinical history and any available renal function tests (e.g., serum creatinine, eGFR). | In subjects with known or suspected renal impairment, some increase in hepatobiliary excretion is expected.[6] This should be noted in the data interpretation. For future studies in similar cohorts, consider the use of 99mTc-EC due to its lower hepatobiliary clearance compared to other agents.[5] |
| Patient Fasting State | 1. Record the fasting state of the subject prior to the experiment. | For some radiotracers, a non-fasting state has been shown to reduce gallbladder uptake.[7] While this is less characterized for 99mTc-EC, standardizing the fasting protocol across all subjects can help minimize variability. |
| Incorrect Radiopharmaceutical | 1. Confirm the identity of the administered radiopharmaceutical. | In the unlikely event of a radiopharmaceutical mix-up (e.g., administration of 99mTc-MAG3 instead of 99mTc-EC), the biodistribution will be significantly different. Implement stringent labeling and verification procedures. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the biodistribution of 99mTc-EC and comparable agents.
Table 1: Plasma Protein Binding of Renal Radiopharmaceuticals
| Radiopharmaceutical | Plasma Protein Binding (%) | Reference(s) |
| 99mTc-EC | ~30% | [5] |
| 99mTc-MAG3 | 87% - 95% | [3] |
| 131I-OIH | 20% - 34% | [3] |
| 99mTc-DTPA | 10% - 13% | [8] |
Table 2: Biodistribution of 99mTc-EC in Normal Subjects (5 min post-injection)
| Organ | % Injected Dose | Reference(s) |
| Brain | 6.4 ± 2.1% | [9] |
| Blood | 10.0 ± 6.6% (at 2 min) | [9] |
Experimental Protocols
Protocol 1: Quality Control of 99mTc-EC by Chromatography
Objective: To determine the radiochemical purity of the 99mTc-EC preparation.
Materials:
-
99mTc-EC preparation
-
Instant thin-layer chromatography (ITLC) strips (e.g., silica gel)
-
Mobile phases (e.g., saline, acetone)
-
Developing tank
-
Radioisotope dose calibrator
-
Gamma counter or scanner
Methodology:
-
Spot a small, known volume of the 99mTc-EC preparation approximately 1 cm from the bottom of two ITLC strips.
-
Place one strip in a developing tank containing saline as the mobile phase.
-
Place the second strip in a developing tank containing acetone as the mobile phase.
-
Allow the solvent front to travel to the top of the strips.
-
Remove the strips and allow them to dry.
-
Cut each strip into two halves (origin and solvent front).
-
Measure the radioactivity of each half using a gamma counter.
-
Calculate the percentage of 99mTc-EC, free pertechnetate (99mTcO4-), and hydrolyzed-reduced 99mTc.
-
In saline, 99mTc-EC moves with the solvent front, while hydrolyzed-reduced 99mTc and free pertechnetate remain at the origin.
-
In acetone, free pertechnetate moves with the solvent front, while 99mTc-EC and hydrolyzed-reduced 99mTc remain at the origin.
-
-
Radiochemical purity is the percentage of radioactivity corresponding to 99mTc-EC.
dot
Caption: Experimental workflow for quality control of 99mTc-EC.
Protocol 2: In Vivo Biodistribution Study in Rodents
Objective: To determine the biodistribution and hepatobiliary excretion of 99mTc-EC in a rodent model.
Materials:
-
99mTc-EC preparation
-
Rodent model (e.g., Sprague-Dawley rats)
-
Anesthetic
-
Syringes and needles
-
Gamma counter
-
Dissection tools
-
Scales
Methodology:
-
Anesthetize the animals according to approved institutional protocols.
-
Inject a known amount of 99mTc-EC (e.g., 1-2 MBq) via the tail vein.
-
At predetermined time points (e.g., 5, 30, 60, and 120 minutes) post-injection, euthanize a group of animals.
-
Dissect and collect major organs and tissues, including blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, and carcass.
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample and in standards (representing the injected dose) using a gamma counter.
-
Calculate the percentage of injected dose per gram (%ID/g) for each tissue.
-
Hepatobiliary excretion can be assessed by the activity present in the liver and intestines over time.
Signaling Pathways and Logical Relationships
dot
Caption: Influence of plasma protein binding on 99mTc-EC clearance pathways.
References
- 1. Vicarious visualization of gall bladder on Tc-99m ethylene dicysteine renal dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of protein binding on renal extraction of 131I-OIH and 99mTc-labeled tubular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Protein Binding on Renal Extraction of 131I-OIH and 99mTc-Labeled Tubular Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Significance of Hepatobiliary Localization of Tc-99m EC in Diuretic Renography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the hepatobiliary excretion of 99mTc-MAG3: its clinical significance in routine renography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein binding of 99Tcm-DTPA compared with other GFR tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodistribution, dosimetry, and clinical evaluation of technetium-99m ethyl cysteinate dimer in normal subjects and in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Signal in Ethylenedicysteine Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals in ethylenedicysteine (EC) imaging experiments.
Troubleshooting Guides
High background signal can obscure specific signals and compromise the quantitative accuracy of this compound imaging. The following guide details common issues, their potential causes, and recommended solutions.
Common Problems and Solutions for High Background Signal
| Problem ID | Problem Description | Potential Cause | Recommended Solution |
| BG-01 | High background across the entire image | Probe Concentration Too High: Excess unbound EC probe contributes to generalized background signal.[1][2][3] | Optimize Probe Concentration: Perform a titration experiment to determine the lowest effective probe concentration that provides a specific signal with minimal background.[1] |
| BG-02 | Non-specific binding to tissue or cells | Inadequate Blocking: Exposed reactive sites on the tissue can non-specifically bind the EC probe.[4][5] | Improve Blocking: Increase the incubation time with the blocking agent or try a different blocking agent such as Bovine Serum Albumin (BSA) or normal serum from the secondary antibody's host species.[4][6][7] |
| Hydrophobic Interactions: The EC probe may be binding non-specifically to hydrophobic regions of the tissue.[4][6][8] | Add Surfactants: Include a low concentration of a non-ionic surfactant like Tween 20 in the incubation and wash buffers to disrupt hydrophobic interactions.[6][7][8] | ||
| Ionic Interactions: Electrostatic attraction between the charged EC probe and tissue components can lead to non-specific binding.[6][8] | Adjust Buffer Properties: Increase the salt concentration (e.g., NaCl) in the buffers to shield ionic interactions.[6][7][8] Adjusting the pH of the buffer to be closer to the isoelectric point of the probe or tissue can also help.[6][7] | ||
| BG-03 | Patchy or localized high background | Incomplete Washing: Insufficient removal of unbound probe from all areas of the sample.[2][5] | Enhance Washing Steps: Increase the number and duration of wash steps after probe incubation.[2][5] The vigor of washing can also be increased by gentle agitation.[5] |
| Probe Aggregation: The EC probe may form aggregates that stick to the tissue. | Prepare Fresh Probe Solution: Ensure the EC probe is fully solubilized and prepare fresh dilutions before each experiment. Consider a brief centrifugation of the probe solution before use. | ||
| BG-04 | Autofluorescence from the sample | Endogenous Fluorophores: Some tissues naturally contain molecules that fluoresce at the same wavelength as the EC imaging agent.[1] | Use Spectral Unmixing: If the imaging system allows, use spectral imaging and linear unmixing to separate the specific EC signal from the autofluorescence. |
| Use a Different Imaging Channel: If possible, switch to an EC derivative that excites and emits at a different wavelength to avoid the autofluorescence range of the tissue.[1] | |||
| BG-05 | High background from imaging vessel | Vessel Material: Plastic-bottom dishes or slides can be a source of fluorescence.[1] | Use Glass-Bottom Vessels: Switch to imaging vessels with glass bottoms, which typically have lower autofluorescence than plastic.[1] |
Experimental Protocols
Detailed methodologies for key experiments aimed at reducing background signal are provided below.
Protocol 1: Optimizing EC Probe Concentration
-
Prepare a dilution series of the this compound imaging probe in your standard incubation buffer. A typical starting range might be from 0.1x to 10x the manufacturer's recommended concentration.
-
Treat replicate samples (cells or tissue sections) with each concentration in the dilution series.
-
Include a "no probe" control to assess the level of autofluorescence in the sample.
-
Follow your standard staining and washing protocol for all samples.
-
Image all samples using identical acquisition parameters (e.g., exposure time, laser power).
-
Quantify the signal-to-noise ratio for each concentration. The optimal concentration will be the one that provides the brightest specific signal with the lowest background.[1]
Protocol 2: Standard Blocking Procedure
-
After sample preparation and fixation, wash the samples twice with a suitable buffer (e.g., Phosphate Buffered Saline - PBS).
-
Prepare a blocking buffer. Common blocking agents include 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species in which the secondary antibody was raised.[4][6][7]
-
Incubate the samples in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Proceed with the this compound probe incubation without washing off the blocking buffer. The blocking agent can also be included in the probe dilution buffer.[4]
Protocol 3: Stringent Washing Protocol
-
Following incubation with the EC probe, remove the probe solution.
-
Wash the samples three times for 5 minutes each with a wash buffer (e.g., PBS) containing a non-ionic surfactant such as 0.05% Tween 20.[7][8]
-
For particularly high background, a high-salt wash buffer (e.g., PBS with 300-500 mM NaCl) can be used for one of the wash steps to disrupt ionic interactions.[6][7][8]
-
Perform a final wash with the buffer without detergent before imaging.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if I experience high background signal?
Start by running two simple controls: a "no probe" control to check for sample autofluorescence and a sample with a significantly lower probe concentration to see if the background is dose-dependent.[1] This will help you quickly identify the likely source of the background.
Q2: Can the imaging medium itself contribute to the background?
Yes, some cell culture media can be fluorescent and contribute to background signal.[1] It is recommended to image your samples in a non-fluorescent buffer or imaging medium.
Q3: How do I know if my background is due to non-specific binding or autofluorescence?
Image a control sample that has not been incubated with the this compound probe. Any signal detected from this sample is due to autofluorescence.[1] If this signal is low, but your probed sample has high background, the issue is likely non-specific binding.
Q4: Can the fixation method affect background signal?
Yes, improper or excessive fixation can alter tissue morphology and charge, potentially creating new sites for non-specific binding. It is important to optimize fixation time and the concentration of the fixative.
Q5: My background signal is still high after trying all the troubleshooting steps. What else can I do?
If you have exhausted protocol optimizations, consider post-acquisition image processing. Background subtraction techniques can be applied, but they should be used with caution as they can affect quantitative data.[1] It is always preferable to minimize background experimentally.
Visualizations
Caption: A workflow for troubleshooting high background signals in EC imaging.
Caption: Logical relationships between causes of and solutions for non-specific binding.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. nicoyalife.com [nicoyalife.com]
Technical Support Center: Ethylenedicysteine (EDC) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in ethylenedicysteine (EDC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (EDC)?
A1: The most frequently cited method for the synthesis of N,N'-ethylenedi-L-cysteine (EDC) is through the reduction of L-thiazolidine-4-carboxylic acid. This precursor is a condensation product of L-cysteine and formaldehyde. The reduction is typically achieved using sodium metal in liquid ammonia.
Q2: What are the critical parameters that influence the yield of EDC synthesis?
A2: Several factors can significantly impact the final yield of EDC. These include the purity of starting materials, the precise control of reaction conditions such as temperature and pH, the efficiency of the reducing agent, and the methods used for product purification and isolation. For related processes, such as the radiolabeling of EDC, parameters like pH, temperature, and reactant concentrations have been shown to be critical for achieving high yields.
Q3: My EDC product appears to be unstable. What could be the cause?
A3: this compound, like other cysteine-containing molecules, is susceptible to oxidation of its sulfhydryl (thiol) groups, which can lead to the formation of disulfide-bridged dimers and other oxidized species. The stability of EDC and its derivatives can also be pH-dependent. For instance, the di-ethylester derivative of EDC has been shown to decompose in phosphate buffer solutions.
Q4: Are there common side reactions that can lead to low EDC yield?
A4: While specific side reactions for the reduction of L-thiazolidine-4-carboxylic acid are not extensively detailed in the provided literature, general principles suggest potential side reactions. These could include incomplete reduction of the starting material, over-reduction, or side reactions involving the reactive intermediates. The formation of byproducts will necessitate more rigorous purification steps, which can also contribute to yield loss.
Troubleshooting Guide for Low Yield in EDC Synthesis
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor Quality Starting Materials | - Ensure the L-thiazolidine-4-carboxylic acid is of high purity and dry. Impurities can interfere with the reaction. - Use freshly cut sodium metal to ensure a reactive, unoxidized surface. - Use anhydrous solvents and liquid ammonia to prevent quenching of the sodium metal and other reactive species. |
| Inefficient Reduction | - Maintain a consistent, low temperature (typically -78°C, the temperature of a dry ice/acetone bath) to ensure the liquid state of ammonia and control the reaction rate. - Ensure efficient stirring to promote contact between the reactants. - The addition of sodium should be done in small portions until the characteristic blue color of dissolved electrons persists, indicating an excess of the reducing agent. |
| Incorrect Reaction Time | - The reaction time should be monitored. Insufficient time may lead to incomplete reaction, while excessively long times could promote side reactions. Progress can be monitored by thin-layer chromatography (TLC) if suitable staining methods are available for the starting material and product. |
| Improper Quenching | - The reaction is typically quenched by the addition of a proton source, such as ammonium chloride. The quenching step should be performed carefully at low temperatures to avoid uncontrolled reactions. |
Issue 2: Product Loss During Workup and Purification
| Potential Cause | Troubleshooting Steps |
| Oxidation of Thiol Groups | - Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure. - Use degassed solvents to reduce the concentration of dissolved oxygen. |
| Incomplete Extraction | - The pH of the aqueous solution during extraction is crucial for ensuring the product is in a form that can be efficiently extracted. Adjust the pH as necessary to protonate or deprotonate functional groups to favor partitioning into the desired solvent. |
| Difficulty with Crystallization | - EDC can be challenging to crystallize. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. - Seeding the solution with a small crystal of pure EDC can induce crystallization. - Slow cooling of the saturated solution is generally preferred to obtain purer crystals. |
| Co-precipitation of Salts | - Ensure that all inorganic salts from the reaction and workup (e.g., sodium salts, ammonium salts) are thoroughly removed by washing the organic extracts with water. Residual salts can interfere with crystallization and contaminate the final product. |
Quantitative Data Summary
While specific quantitative data on the optimization of the organic synthesis of EDC is limited in the provided search results, the following table summarizes reported yields for EDC and its derivatives under specific conditions. It highlights the importance of methodical optimization.
| Product | Synthesis Method | Key Parameters | Reported Yield |
| N,N'-1,2 ethylene di cysteine (EC) | Reduction of thioazolydine-4-carboxylic acid by sodium metal in ammonium | Not specified | 55% |
| N,N' 1,2 ethyl en di cysteine di ester di hydrochloride | Esterification of EC in ethylene alcohol saturated with hydrochloric acid | Not specified | 80% |
Researchers should perform systematic optimization of parameters such as reactant ratios, temperature, and reaction time to improve the yield of the EDC synthesis.
Experimental Protocols
Representative Protocol for the Synthesis of this compound (EDC)
This protocol is a generalized procedure based on the reduction of L-thiazolidine-4-carboxylic acid and should be adapted and optimized for specific laboratory conditions.
Materials:
-
L-thiazolidine-4-carboxylic acid
-
Sodium metal
-
Liquid ammonia, anhydrous
-
Ammonium chloride
-
Dry ice and acetone for cooling bath
-
Anhydrous organic solvent for extraction (e.g., diethyl ether)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet for inert gas (e.g., argon or nitrogen).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Condense anhydrous ammonia gas into the flask.
-
Once the desired volume of liquid ammonia is collected, add the L-thiazolidine-4-carboxylic acid under a positive pressure of inert gas.
-
Slowly add small pieces of freshly cut sodium metal to the stirred solution. Continue adding sodium until a persistent blue color is observed.
-
Allow the reaction to stir for a specified period at -78°C.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate under a stream of inert gas.
-
Dissolve the remaining residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of EDC to precipitate the product. Alternatively, use appropriate pH adjustments for extraction into an organic solvent.
-
Isolate the crude product by filtration or extraction.
-
Purify the crude EDC by recrystallization from a suitable solvent system.
Visualizations
Caption: Chemical synthesis pathway of this compound.
Technical Support Center: Ethylenedicysteine (EC) Kits
This technical support center provides guidance on the storage, handling, and troubleshooting of ethylenedicysteine (EC) kits. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should the this compound (EC) kit be stored upon receipt?
A1: The unopened EC kit should be stored in a refrigerator at a temperature of 2-8°C. It is crucial to keep the vials in the outer carton to protect them from light.[1]
Q2: What is the shelf life of the EC kit?
A2: The shelf life of the unopened EC kit is typically 12 months from the date of manufacture when stored under the recommended conditions.[1]
Q3: How should the reconstituted (radiolabeled) 99mTc-EC injection be stored?
A3: The radiolabeled 99mTc-EC injection should not be stored above 25°C and must be protected from light. It is recommended to use the reconstituted product within 8 hours.[1][2]
Q4: What are the general handling precautions for EC kits, particularly for radiolabeling?
A4: EC kits intended for radiopharmaceutical preparation must be handled in designated controlled areas by trained and qualified personnel. Strict aseptic techniques should be followed during reconstitution and handling. The use, handling, and disposal of radiopharmaceutical products are governed by national regulations.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound kits.
| Problem | Potential Cause | Recommended Action |
| Low Radiochemical Purity | Incorrect pH during labeling | Ensure the pH of the reaction mixture is appropriate for complexation, as specified in the protocol. For 99mTc-EC, a high pH (around 12) is often required for high radiochemical yield.[4] |
| Improper storage of the kit | Verify that the kit has been stored at the recommended 2-8°C and protected from light. Temperature excursions can lead to degradation of kit components. | |
| Poor quality of the radiotracer | Use a radiotracer from a reliable source and ensure it meets the required specifications. | |
| Unexpected Experimental/Imaging Results | In vivo instability of the complex | While some complexes like In-EC show high in vivo stability, others like Ga-EC may exhibit instability, leading to unexpected biodistribution.[5] |
| Incorrect preparation of the final product | Review the preparation protocol to ensure all steps were followed correctly, including reagent volumes and incubation times. | |
| Patient-specific factors | Biological variability can influence the uptake and clearance of the labeled compound. | |
| Visible Particulates or Discoloration in the Vial | Compromised vial integrity | Do not use the kit if the vial appears damaged or the seal is broken. |
| Microbial contamination | If aseptic techniques were not followed during a previous use of a multi-dose vial, contamination may have occurred. Discard the vial. | |
| Degradation of components | Prolonged exposure to light or elevated temperatures can cause the lyophilized powder or reconstituted solution to change in appearance. |
Experimental Protocols
Protocol: Preparation of 99mTc-Ethylenedicysteine (99mTc-EC)
This is a general protocol and may need to be adapted based on the specific kit manufacturer's instructions.
Materials:
-
This compound (EC) kit vial
-
Sterile, pyrogen-free 99mTc-pertechnetate solution
-
Sterile 0.9% sodium chloride solution
-
Syringes and needles
-
Lead shielding
Procedure:
-
Perform all procedures under aseptic conditions in a shielded environment.
-
Inspect the EC kit vial for any signs of damage or contamination.
-
Disinfect the rubber stopper of the vial.
-
Using a sterile syringe, add the required volume of sterile 0.9% sodium chloride to the EC kit vial to reconstitute the lyophilized powder. Gently swirl to dissolve.
-
Add the appropriate amount of 99mTc-pertechnetate solution to the vial.
-
Incubate at room temperature for the time specified in the kit's instructions (typically 15-30 minutes).
-
Before administration, perform quality control to determine the radiochemical purity (e.g., using thin-layer chromatography).
Visual Guides
Caption: A logical workflow for troubleshooting unexpected experimental results with EC kits.
Caption: Impact of storage conditions on the stability of this compound kit components.
References
- 1. izotop.hu [izotop.hu]
- 2. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N'-ethylene-di-L-cysteine (EC) complexes of Ga(III) and In(III): molecular modeling, thermodynamic stability and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ethylenedicysteine (EC) and MAG3 for Renal Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of renal radiopharmaceuticals, Technetium-99m Mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3) has long been a cornerstone for dynamic renal scintigraphy. However, the emergence of Technetium-99m Ethylenedicysteine (⁹⁹ᵐTc-EC) has presented a viable alternative, prompting a closer examination of their respective performance characteristics. This guide provides an objective comparison of ⁹⁹ᵐTc-EC and ⁹⁹ᵐTc-MAG3, supported by experimental data, to aid researchers and clinicians in selecting the appropriate agent for their specific needs.
Performance Data at a Glance
A critical evaluation of these two radiotracers involves a direct comparison of their pharmacokinetic and imaging properties. The following tables summarize key quantitative data from various comparative studies.
| Parameter | ⁹⁹ᵐTc-EC | ⁹⁹ᵐTc-MAG3 | Key Findings |
| Renal Clearance | Higher than ⁹⁹ᵐTc-MAG3.[1][2] In one study with normal volunteers, the mean clearance was 377 ± 11.90 ml/min/1.73m².[1] | Lower than ⁹⁹ᵐTc-EC.[1][2] In the same study, the mean clearance was 238 ± 8.23 ml/min/1.73m².[1] | ⁹⁹ᵐTc-EC demonstrates a significantly higher renal clearance, suggesting more efficient extraction from the blood. This difference is more pronounced in patients with reduced renal function.[1] |
| Plasma Protein Binding | Significantly lower, around 30-34%.[2][3] | High, typically >90%.[2] | The lower plasma protein binding of ⁹⁹ᵐTc-EC contributes to its higher clearance rate. |
| Renal Tracer Uptake | Generally higher than ⁹⁹ᵐTc-MAG3.[4] One study reported a mean uptake of 12.22 ± 3.27%.[4] | Lower than ⁹⁹ᵐTc-EC.[4] The same study reported a mean uptake of 8.97 ± 3.52%.[4] | Higher renal uptake with ⁹⁹ᵐTc-EC may lead to improved image quality. |
| Image Quality | Often described as remarkably better than ⁹⁹ᵐTc-MAG3.[4] | Good, but can be inferior to ⁹⁹ᵐTc-EC, especially in patients with poor renal function.[4] | Superior image quality with ⁹⁹ᵐTc-EC can be advantageous for diagnostic accuracy. |
| Hepatobiliary Uptake | Less prominent compared to ⁹⁹ᵐTc-MAG3.[2] | Known to have about 10% potential biliary excretion.[5] | Lower hepatobiliary uptake with ⁹⁹ᵐTc-EC reduces interference in the renal area, which is particularly beneficial for evaluating urinary leakage.[5] |
| Preparation | Simpler preparation, does not require boiling.[2][4] | Requires a boiling step during radiolabeling.[4] | The ease of preparation for ⁹⁹ᵐTc-EC offers a practical advantage in a clinical setting. |
Renogram Parameters
| Parameter | ⁹⁹ᵐTc-EC | ⁹⁹ᵐTc-MAG3 | Key Findings |
| Time to Peak Activity (Tmax) | Mean values are generally similar to ⁹⁹ᵐTc-MAG3. One study reported a mean Tmax of 3.7 ± 0.6 min. | Mean values are comparable to ⁹⁹ᵐTc-EC. The same study reported a mean Tmax of 4.0 ± 0.8 min. | Both agents exhibit similar times to reach peak renal activity. |
| Time to Half Peak Activity (T1/2) | Tends to have a more rapid washout. One study reported a mean T1/2 of 7.3 ± 1.0 min. | Slower washout compared to ⁹⁹ᵐTc-EC. The same study reported a mean T1/2 of 7.9 ± 1.4 min. | The faster washout of ⁹⁹ᵐTc-EC is consistent with its higher clearance rate. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized experimental protocols for renal scintigraphy using ⁹⁹ᵐTc-EC and ⁹⁹ᵐTc-MAG3.
Radiolabeling Protocols
⁹⁹ᵐTc-EC Radiolabeling:
The complexation of EC with ⁹⁹ᵐTc is typically carried out at a high pH (around 12) to achieve a high radiochemical yield.[6] An alternative transchelation method involves the initial formation of ⁹⁹ᵐTc-glucoheptonate (⁹⁹ᵐTc-GHA) at a pH of 6.5, followed by the addition of a reconstituted EC solution at a pH of approximately 12.[6] The reaction can proceed at room temperature or in a boiling water bath, and the final product's pH is adjusted to approximately 7.[6]
⁹⁹ᵐTc-MAG3 Radiolabeling:
The standard method for radiolabeling MAG3 with ⁹⁹ᵐTc involves a heating step.[7] A lyophilized kit containing betiatide, stannous chloride, and disodium tartrate is reconstituted with a saline solution of sodium pertechnetate (⁹⁹ᵐTcO₄⁻).[8] The mixture is then heated in a boiling water bath for approximately 10 minutes to facilitate the formation of the ⁹⁹ᵐTc-MAG3 complex.[7][9] Microwave heating has been explored as a method to reduce the heating time.[7]
Patient Preparation and Imaging Protocol
Patient Preparation:
-
Hydration: Patients are typically advised to be well-hydrated to ensure adequate urine flow. This often involves drinking a specific amount of water (e.g., 10 ml/kg body weight) before the scan.[10][11]
-
Fasting: Fasting is generally not required.[12]
-
Medication Review: Certain medications, such as diuretics, may need to be withheld on the day of the test.[13][14]
-
Voiding: The patient should empty their bladder immediately before the imaging procedure begins.[12][13]
Imaging Acquisition:
-
Radiopharmaceutical Administration: A sterile intravenous line is established for the injection of the radiopharmaceutical. The typical adult dose is approximately 10 mCi for both ⁹⁹ᵐTc-EC and ⁹⁹ᵐTc-MAG3.[4][13][15]
-
Dynamic Imaging: Immediately following the intravenous bolus injection, dynamic images are acquired using a gamma camera.[12][13]
-
Imaging Sequence: A common protocol involves acquiring images at short intervals (e.g., 1-2 seconds) for the initial vascular phase, followed by longer intervals (e.g., 15-30 seconds) for the functional and excretory phases, with a total scan time of 20-30 minutes.[12]
-
Diuretic Administration: In cases of suspected obstruction, a diuretic such as furosemide (Lasix) may be administered intravenously during the study (e.g., at 20 minutes post-injection, known as an F+20 protocol) to assess washout from the collecting system.[10][13]
-
Post-Void Imaging: A static image is often taken after the patient has voided at the end of the dynamic acquisition to assess residual activity.[13]
Renal Handling and Signaling
The primary mechanism of renal excretion for both ⁹⁹ᵐTc-EC and ⁹⁹ᵐTc-MAG3 is active tubular secretion, with a minor component of glomerular filtration. The higher extraction efficiency of ⁹⁹ᵐTc-EC is largely attributed to its lower plasma protein binding, which makes more of the tracer available for transport into the renal tubules.
Conclusion
Both ⁹⁹ᵐTc-EC and ⁹⁹ᵐTc-MAG3 are effective radiopharmaceuticals for renal imaging. However, ⁹⁹ᵐTc-EC demonstrates several advantages, including higher renal clearance, lower plasma protein binding, superior image quality, and a simpler preparation method.[2][4] These characteristics make ⁹⁹ᵐTc-EC a compelling alternative to ⁹⁹ᵐTc-MAG3, particularly in patients with impaired renal function where image quality can be challenging. The choice between these agents will ultimately depend on the specific clinical question, institutional preference, and availability. For researchers and drug development professionals, the favorable pharmacokinetic profile of ⁹⁹ᵐTc-EC may offer a more sensitive tool for assessing renal function in preclinical and clinical studies.
References
- 1. Methods for MAG3 conjugation and 99mTc radiolabeling of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of renal function with Technetium-99m-MAG3 and Technetium-99m-EC | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Preparation and Quality Control of Technetium-99m MAG3™ | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 8. eanm.org [eanm.org]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. Role of Technetium-99m-Ethylenedicysteine in the Calculation of Differential Renal Function: A Comparison Study with Dimercaptosuccinic Acid Renal Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diuretic Renal Scintigraphy Protocol Considerations | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 12. nephroscan.com [nephroscan.com]
- 13. southgeorgiaradiology.com [southgeorgiaradiology.com]
- 14. Nuclear Medicine Renal Scan - InsideRadiology [insideradiology.com.au]
- 15. Nuclear Renal Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 99mTc-EC-DG and 18F-FDG for Tumor Imaging
A guide for researchers and drug development professionals on the comparative performance, mechanisms, and experimental protocols of two key radiotracers in oncology.
The accurate imaging of tumors is paramount for diagnosis, staging, and monitoring therapeutic response. For decades, 18F-Fluorodeoxyglucose (18F-FDG) Positron Emission Tomography (PET) has been the gold standard for metabolic imaging of cancer. However, the emergence of alternative tracers, such as 99mTc-Ethylenedicysteine-Deoxyglucose (99mTc-EC-DG) for Single Photon Emission Computed Tomography (SPECT), presents new possibilities and advantages in oncological imaging. This guide provides an objective comparison of these two radiotracers, supported by available experimental data, to inform researchers and clinicians in their selection of imaging modalities.
Performance and Dosimetry: A Quantitative Overview
While comprehensive head-to-head clinical trial data is still emerging, preliminary and preclinical studies provide valuable quantitative insights into the performance and safety of 99mTc-EC-DG compared to 18F-FDG.
| Parameter | 99mTc-EC-DG | 18F-FDG | Source(s) |
| Imaging Modality | SPECT/CT | PET/CT | N/A |
| Effective Dose Equivalent | ~6.89 mSv (for 1,110 MBq) | ~9.99 mSv (for 370 MBq) | [1] |
| Preclinical Tumor-to-Brain Ratio | Higher than 18F-FDG | Lower than 99mTc-EC-DG | [1][2] |
| Preclinical Tumor-to-Muscle Ratio | Higher than 18F-FDG | Lower than 99mTc-EC-DG | [1][2] |
| Human Tumor/Blood Ratio | 4.0 | 20.5 | [3] |
| Critical Organ (Radiation Dose) | Bladder Wall | Bladder Wall | [3] |
Underlying Mechanisms of Cellular Uptake
The efficacy of both 99mTc-EC-DG and 18F-FDG stems from their ability to exploit the high glucose metabolism characteristic of many tumors, a phenomenon known as the Warburg effect. Both are glucose analogs that are taken up by cancer cells through glucose transporters (GLUTs). Once inside the cell, they are phosphorylated by the enzyme hexokinase. This phosphorylation traps the tracers within the cell, allowing for imaging. However, a key distinction lies in their subsequent metabolic pathways. While 18F-FDG-6-phosphate is metabolically trapped and does not proceed further down the glycolytic pathway, 99mTc-EC-DG is suggested to participate in the hexosamine biosynthesis pathway, which is also implicated in tumor growth and survival.[4] This difference may contribute to variations in their imaging characteristics and specificity.
Cellular uptake pathway for 99mTc-EC-DG and 18F-FDG.
Clinical Evaluation and Specificity
A key area of investigation is the potential for 99mTc-EC-DG to offer higher specificity than 18F-FDG. 18F-FDG is known to accumulate in areas of inflammation and infection, which can lead to false-positive results.[4] Preliminary clinical findings from a Phase I trial in non-small cell lung cancer (NSCLC) patients suggested a 1:1 correspondence between 99mTc-EC-DG SPECT and 18F-FDG PET for primary lesions. Notably, in two patients with confirmed false-positive 18F-FDG findings due to infection, the 99mTc-EC-DG scans were reportedly negative for these inflammatory processes, hinting at its higher specificity.[4] A pilot study in head and neck cancer also supports the potential for 99mTc-EC-DG to better differentiate between post-treatment inflammation and active tumors.[4]
A Phase 3 clinical trial (NCT01394679) has been designed to directly compare the sensitivity and specificity of 99mTc-EC-DG SPECT/CT against 18F-FDG PET/CT in patients with a high likelihood of lung cancer, aiming to demonstrate non-inferiority.[5] The results of this trial will be crucial in establishing the clinical utility of 99mTc-EC-DG as a viable alternative to 18F-FDG.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and comparable imaging data. Below are representative protocols for both 18F-FDG PET/CT and 99mTc-EC-DG SPECT/CT.
18F-FDG PET/CT Imaging Protocol (Oncology)
-
Patient Preparation:
-
Fasting for a minimum of 4-6 hours is required to reduce physiologic glucose levels and serum insulin.
-
Patients should be well-hydrated with water.
-
Blood glucose levels should be checked prior to tracer injection; levels are typically required to be below 150-200 mg/dL.
-
Strenuous physical activity should be avoided for 24 hours prior to the scan to minimize muscle uptake.
-
-
Radiotracer Administration and Uptake:
-
An intravenous injection of 18F-FDG is administered, with the dose typically ranging from 10-20 mCi.
-
The patient should rest in a quiet, dimly lit room for an uptake period of approximately 60 minutes to prevent muscular uptake.
-
-
Image Acquisition:
-
The patient is positioned on the PET/CT scanner.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
The PET scan is then acquired, typically covering the area from the base of the skull to the mid-thigh.
-
99mTc-EC-DG SPECT/CT Imaging Protocol (Oncology)
-
Patient Preparation:
-
Similar to 18F-FDG, patients should fast for at least 8 hours.
-
A high-protein, low-carbohydrate diet is recommended for the last meal before the fast.
-
Fasting blood glucose should be below 200 mg/dL.
-
-
Radiotracer Administration and Uptake:
-
An intravenous injection of 99mTc-EC-DG is administered, with a target dose of 20-30 mCi.
-
An uptake period is required, with imaging typically performed at various time points (e.g., 2, 4, 6, and 24 hours post-injection) to assess biodistribution and tumor uptake. The 4-hour time point has been noted as optimal for tumor visualization in some studies.[1]
-
-
Image Acquisition:
-
A dual-head gamma camera equipped with low-energy, high-resolution (LEHR) collimators is used.
-
SPECT acquisition parameters may include a 360-degree rotation, 64 frames at 25 seconds per frame, and a 128x128 matrix.[4]
-
A co-registered low-dose CT scan is acquired for attenuation correction and anatomical fusion.
-
Image reconstruction is performed using methods such as ordered subset expectation maximization (OSEM) with corrections for attenuation and scatter.[4]
-
Comparative experimental workflow for tumor imaging.
Conclusion and Future Directions
99mTc-EC-DG presents a promising SPECT-based alternative to the established PET tracer, 18F-FDG, for tumor imaging. Preclinical data suggests favorable tumor-to-background ratios, and early clinical results indicate comparable tumor detection with the potential for higher specificity by avoiding uptake in inflammatory lesions. The lower radiation dose and the wider availability and lower cost of SPECT technology could make 99mTc-EC-DG an attractive option in various clinical settings. The completion and publication of ongoing Phase 3 trials are eagerly awaited to provide definitive data on its diagnostic accuracy and solidify its role in the landscape of nuclear oncology.
References
- 1. Imaging Techniques for Lung Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pilot Study of 99mTc-labeled Ethylene Dicysteine Deoxyglucose SPECT-CT Imaging in Treatment Response Evaluation in Patients with Locally Advanced Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Validation of 99mTc-EC for Differential Renal Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Technetium-99m Ethylenedicysteine (99mTc-EC) with other established radiotracers for the assessment of differential renal function (DRF). Experimental data, detailed methodologies, and visual workflows are presented to support researchers in their evaluation of this renal imaging agent.
Comparative Performance of Renal Radiotracers
Dynamic renal scintigraphy is a cornerstone in the evaluation of renal function, and the choice of radiopharmaceutical is critical for accurate diagnosis and monitoring. This section compares 99mTc-EC with two other commonly used agents, 99mTc-mercaptoacetyltriglycine (99mTc-MAG3) and 99mTc-diethylenetriaminepentaacetic acid (99mTc-DTPA), against the gold standard, 99mTc-dimercaptosuccinic acid (99mTc-DMSA).
The following table summarizes key performance metrics from various studies, offering a quantitative comparison of these radiotracers.
| Performance Metric | 99mTc-EC | 99mTc-MAG3 | 99mTc-DTPA | Gold Standard (99mTc-DMSA) |
| Correlation with 99mTc-DMSA (r) | High (r = 0.91 - 0.9889)[1][2] | High (r = 0.98)[3] | Moderate to High (r = 0.94 - 0.963)[3][4] | N/A |
| Statistical Difference with 99mTc-DMSA | Not statistically different (p > 0.05)[5] | Not statistically different[3] | Statistically different (p = 0.05)[5] | N/A |
| Studies with >5% DRF difference from DMSA | 3 in 56 studies[5] | N/A | 10 in 55 studies[5] | N/A |
| Image Quality | Excellent, comparable to 99mTc-MAG3[6] | Good | Good | Excellent (for cortical imaging)[2] |
| Reproducibility (Intraclass Correlation) | Excellent (>0.998)[6] | N/A | N/A | N/A |
| Primary Excretion Mechanism | Tubular Secretion | Tubular Secretion | Glomerular Filtration | Cortical Uptake |
Experimental Protocols
Accurate and reproducible assessment of differential renal function relies on standardized experimental protocols. The following methodologies are synthesized from published research for the validation of 99mTc-EC and its comparison with other radiotracers.
Patient Preparation
-
Hydration: Ensure patients are well-hydrated before the study. Oral hydration with 10 ml/kg of water is recommended.[2]
-
Voiding: The patient should void immediately before the scan begins.[7]
-
Positioning: The patient is positioned supine for the entire duration of the scan.[1]
Radiopharmaceutical Administration
-
99mTc-EC: An intravenous injection of 3.7 MBq (0.1 mCi)/kg body weight is administered.[2]
-
99mTc-DMSA (for comparison): An intravenous injection of 55.5–74 MBq (1.5–2 mCi) is administered.[2]
Image Acquisition
-
Dynamic Scintigraphy (99mTc-EC):
-
Static Scintigraphy (99mTc-DMSA):
Data Analysis and Differential Renal Function (DRF) Calculation
-
Region of Interest (ROI) Definition:
-
DRF Calculation:
-
DRF is calculated as the percentage of total renal uptake contributed by each kidney.
-
For 99mTc-EC, the optimal time interval for DRF calculation is between 0.5 and 2 minutes post-injection.[1]
-
For 99mTc-DMSA, the geometric mean of the counts from the anterior and posterior views is often used for the most accurate DRF calculation.[2]
-
Visualizing the Validation Workflow
To better understand the logical flow of a validation study for a new renal radiotracer like 99mTc-EC, the following diagram illustrates the key stages of the experimental process.
Caption: Workflow for the validation of 99mTc-EC against the gold standard 99mTc-DMSA.
Conclusion
The evidence from multiple studies indicates that 99mTc-EC is a reliable and reproducible radiotracer for the assessment of differential renal function. Its performance is comparable to 99mTc-MAG3 and shows a strong correlation with the gold standard, 99mTc-DMSA, without the statistically significant differences observed with 99mTc-DTPA. The excellent image quality and favorable dosimetry of 99mTc-EC make it a valuable alternative in clinical and research settings for the evaluation of renal function.
References
- 1. jsnm.org [jsnm.org]
- 2. Role of Technetium-99m-Ethylenedicysteine in the Calculation of Differential Renal Function: A Comparison Study with Dimercaptosuccinic Acid Renal Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Comparison of the Relative Renal Function Calculated with 99mTc-Diethylenetriaminepentaacetic Acid and 99mTc-Dimercaptosuccinic Acid in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Reproducibility of differential renal function measurement using technetium-99m-ethylenedicysteine dynamic renal scintigraphy: a French prospective multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nephroscan.com [nephroscan.com]
- 8. researchgate.net [researchgate.net]
comparative study of ethylenedicysteine and DMSA for renal scarring
A Comparative Analysis of Technetium-99m-Ethylenedicysteine (EC) and Technetium-99m-Dimercaptosuccinic Acid (DMSA) for the Evaluation of Renal Scarring
Introduction
The accurate assessment of renal cortical integrity is crucial in the diagnosis and management of renal parenchymal defects, particularly renal scarring secondary to conditions like vesicoureteral reflux and pyelonephritis.[1][2] For decades, Technetium-99m-dimercaptosuccinic acid (99mTc-DMSA) scintigraphy has been the established gold standard for morphological renal cortical imaging due to its high-resolution images and excellent uptake in the renal tubules.[3][4] However, the quest for diagnostic agents that offer comprehensive renal evaluation (both morphological and functional) with a lower radiation burden has led to the investigation of alternatives.[5] One such promising agent is Technetium-99m-ethylenedicysteine (99mTc-EC), a renal tubular function agent that can also provide cortical images.[6][7] This guide presents a comparative study of 99mTc-EC and 99mTc-DMSA for the evaluation of renal scarring, incorporating quantitative data from various studies, detailed experimental protocols, and visual representations of workflows and mechanisms of action.
Quantitative Performance Data
Multiple studies have compared the diagnostic accuracy of 99mTc-EC with the gold standard 99mTc-DMSA for detecting renal cortical defects. The performance metrics from these studies are summarized below. It is important to note that the sensitivity of 99mTc-EC in detecting cortical scars has shown variability across different studies.[8][9]
| Study Cohort & Size | 99mTc-EC Sensitivity | 99mTc-EC Specificity | 99mTc-EC Positive Predictive Value (PPV) | 99mTc-EC Negative Predictive Value (NPV) | Correlation in Differential Renal Function (DRF) |
| Mohammadi-Fallah et al. (65 cases)[3][8][10] | 90.74% | 100% | 100% | 68.75% | High convergence reported |
| Kibar et al. (29 children)[5][11] | 92.6% | 100% | - | - | r = 0.99 |
| Raja et al. (53 children)[9] | 70% | 100% | - | - | r² = 0.95 (left kidney), 0.94 (right kidney) |
| Dharmalingam et al. (47 children)[6][12] | 98.75% | 99.15% | - | - | Good agreement reported |
Experimental Protocols
The methodologies for performing renal scintigraphy with 99mTc-DMSA and 99mTc-EC differ, reflecting their distinct pharmacokinetic properties.
99mTc-DMSA Scintigraphy Protocol
99mTc-DMSA is a static imaging agent that binds to the proximal renal tubules, allowing for high-resolution cortical imaging.[4][13]
-
Patient Preparation: No specific preparation is required, but patients are encouraged to be well-hydrated.[14][15]
-
Radiopharmaceutical & Dosage:
-
Imaging Procedure:
-
Imaging is performed 1.5 to 3 hours after intravenous injection to allow for sufficient cortical uptake and background clearance.[14][15][16]
-
A gamma camera equipped with a low energy high-resolution (LEHR) collimator is used.[16] For pediatric patients, a pinhole collimator is often utilized to obtain magnified views of each kidney.[1][14]
-
Standard planar images include posterior, left posterior oblique, and right posterior oblique views.[1][16] An anterior view may also be acquired, especially in adults, to calculate the geometric mean for differential renal function.[16]
-
For static images, a sufficient number of counts (e.g., 300,000 to 500,000) are acquired for the posterior view to ensure high image quality.[16]
-
Single Photon Emission Computed Tomography (SPECT) may be performed for a more detailed 3D assessment of the renal cortex.[1][14]
-
-
Data Analysis:
-
Images are visually inspected for cortical defects, which appear as areas of reduced or absent tracer uptake.[1][2]
-
Differential renal function is calculated from the background-subtracted counts in each kidney on the posterior view or by using the geometric mean of anterior and posterior views.[14][16]
-
99mTc-EC Scintigraphy Protocol for Cortical Imaging
99mTc-EC is a dynamic imaging agent primarily used to assess renal perfusion and tubular function.[7] However, summed images from the early phase of the dynamic study can be used for cortical evaluation.[6][11]
-
Patient Preparation: Patients should be well-hydrated.
-
Radiopharmaceutical & Dosage: The dosage is administered intravenously.
-
Imaging Procedure:
-
A dynamic acquisition is initiated immediately after the injection of 99mTc-EC.
-
For cortical analysis, a "summed image" is created by adding the frames from the parenchymal phase of the dynamic study, typically within the first 45 to 120 seconds post-injection.[11]
-
-
Data Analysis:
-
The summed 99mTc-EC images are visually assessed for renal parenchymal defects.[6][11]
-
Differential renal function is calculated from the early uptake phase of the dynamic study.[5][11]
-
A key disadvantage noted is that typically only a posterior projection is used for the dynamic acquisition, which can be a limitation in patients with abnormally positioned kidneys.[11]
-
Mechanisms of Renal Uptake
The distinct renal handling of 99mTc-DMSA and 99mTc-EC underlies their different applications in renal imaging.
99mTc-DMSA Uptake Pathway
99mTc-DMSA accumulates in the renal cortex through a process involving glomerular filtration and subsequent endocytosis in the proximal tubules.[17] After intravenous injection, 99mTc-DMSA binds to plasma proteins, with a significant portion binding to α1-microglobulin.[17][18] This complex is filtered by the glomeruli and then reabsorbed by the proximal tubular cells via megalin/cubilin-mediated endocytosis.[17][18] This mechanism results in prolonged retention of the tracer in the cortical tissue, making it ideal for static imaging.[4]
99mTc-EC Excretion Pathway
99mTc-EC is primarily cleared from the blood by active tubular secretion in the proximal tubules.[7][19] It has a high renal extraction fraction and rapid transit through the kidneys, which are characteristics of an effective renal plasma flow agent.[7][20] Its low protein binding contributes to its efficient clearance.[7][21] The rapid clearance allows for dynamic imaging of renal function and drainage.[22]
Visualizations
Experimental Workflows
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. youtube.com [youtube.com]
- 3. [PDF] Comparison of DMSA Scan 99 m and EC Scan 99 m in Diagnosis of Cortical Defect and Differential Renal Function | Semantic Scholar [semanticscholar.org]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Role of Technetium-99m-Ethylenedicysteine in the Calculation of Differential Renal Function: A Comparison Study with Dimercaptosuccinic Acid Renal Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tc-99m Ethylenedicysteine and Tc-99m Dimercaptosuccinic Acid Scintigraphy-Comparison of the Two for Detection of Scarring and Differential Cortical Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of DMSA Scan 99 m and EC Scan 99 m in Diagnosis of Cortical Defect and Differential Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpmer.com [jpmer.com]
- 10. Comparison of DMSA scan 99 m and EC scan 99 m in diagnosis of cortical defect and differential renal function | Mohammadi-Fallah | Global Journal of Health Science | CCSE [ccsenet.org]
- 11. Technetium-99m-N,N-ethylenedicysteine and Tc-99m DMSA scintigraphy in the evaluation of renal parenchymal abnormalities in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dimercaptosuccinic acid: A multifunctional cost effective agent for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radiology.wisc.edu [radiology.wisc.edu]
- 15. radiology.wisc.edu [radiology.wisc.edu]
- 16. cdn.ymaws.com [cdn.ymaws.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Technetium-99m-L,L-ethylenedicysteine: a renal imaging agent. I. Labeling and evaluation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of technetium-99m-ethylenedicysteine in renal disorders and determination of extraction ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. First experience in healthy volunteers with technetium-99m l,l-ethylenedicysteine, a new renal imaging agent | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Assessing Therapeutic Response: A Comparative Guide to 99mTc-EC-G and Alternative Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
The early and accurate assessment of therapeutic response is paramount in oncology research and clinical practice. Traditional anatomical imaging modalities often fall short in providing timely feedback on treatment efficacy. Molecular imaging, with its ability to visualize and quantify biological processes at the cellular level, offers a more dynamic and predictive approach. This guide provides a comprehensive comparison of Technetium-99m Ethylenedicysteine-Glucosamine (99mTc-EC-G), a SPECT imaging agent, with established and alternative methods for assessing therapeutic response, namely 18F-Fluorodeoxyglucose (18F-FDG) PET and 99mTc-Annexin V SPECT.
Performance Comparison of Imaging Agents
This section provides a quantitative comparison of 99mTc-EC-G, 18F-FDG, and 99mTc-Annexin V in assessing therapeutic response. The data presented is a synthesis of findings from various preclinical and clinical studies.
| Parameter | 99mTc-EC-G (SPECT) | 18F-FDG (PET) | 99mTc-Annexin V (SPECT) |
| Primary Mechanism | Glucose metabolism and hexosamine biosynthesis pathway | Glucose metabolism (glycolysis) | Apoptosis (Phosphatidylserine exposure) |
| Primary Application | Tumor imaging, therapeutic response assessment | Tumor detection, staging, therapeutic response assessment | Apoptosis imaging, early assessment of therapy-induced cell death |
| Tumor-to-Background Ratio (TBR) / Tumor-to-Non-Tumor Ratio (T/N) | Favorable, with improvement at later imaging time points (e.g., 3 hours post-injection)[1] | Generally high, but can be affected by inflammation[1] | Variable, with mean T/N ratios of approximately 1.5 (without treatment) to 2.6 (with treatment) in breast cancer[2] |
| Concordance with 18F-FDG (Primary Lesion Detection) | 100% in a phase 2 study of non-small cell lung cancer (NSCLC) patients[3][4] | Gold standard for metabolic tumor imaging | Not applicable for direct comparison of metabolic activity |
| Concordance with 18F-FDG (Metastatic Lesion Detection) | 70% agreement in a phase 2 study of NSCLC patients[3][4] | Gold standard for metabolic tumor imaging | Not applicable for direct comparison of metabolic activity |
| Sensitivity for Therapeutic Response | Promising, with changes in uptake correlating with treatment efficacy in preclinical models[5] | High, with a significant decrease in SUV often indicating response[6] | High for early detection of apoptosis post-therapy, preceding anatomical changes[6][7] |
| Specificity for Tumor vs. Inflammation | Potentially higher than 18F-FDG, as uptake in inflammatory cells is minimal[1] | Lower, as inflammatory cells also exhibit high glucose uptake | High for apoptosis, but does not differentiate between tumor and other apoptotic tissues |
| Quantitative Metrics | Tumor/Muscle Ratios, % change in uptake | Standardized Uptake Value (SUV), Metabolic Tumor Volume (MTV), Total Lesion Glycolysis (TLG) | Tumor-to-Non-tumor (T/N) ratio, % change in uptake |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section outlines generalized experimental protocols for imaging with 99mTc-EC-G, 18F-FDG, and 99mTc-Annexin V.
99mTc-EC-G SPECT/CT Imaging Protocol
-
Patient Preparation:
-
Fasting for at least 4-6 hours is recommended to reduce background muscle uptake.
-
Blood glucose levels should be checked prior to injection, with a recommended level below 200 mg/dL.
-
Patients should be well-hydrated.
-
-
Radiopharmaceutical Administration:
-
Aseptically prepare 99mTc-EC-G from a cold kit according to the manufacturer's instructions.
-
Administer a dose of approximately 740-925 MBq (20-25 mCi) of 99mTc-EC-G intravenously.
-
-
Imaging Acquisition:
-
Imaging is typically performed 2-3 hours post-injection to allow for optimal tumor-to-background contrast[4].
-
Acquire whole-body planar images and SPECT/CT images of the region of interest.
-
SPECT Parameters (Example):
-
Dual-head gamma camera with low-energy, high-resolution (LEHR) collimators.
-
128x128 matrix.
-
60-120 projections over 360 degrees.
-
20-30 seconds per projection.
-
-
CT Parameters (for attenuation correction and anatomical localization):
-
Low-dose CT scan.
-
5 mm slice thickness.
-
-
-
Image Analysis:
-
Reconstruct SPECT data using an iterative algorithm (e.g., OSEM) with attenuation and scatter correction.
-
Draw regions of interest (ROIs) over the tumor and contralateral normal tissue (e.g., muscle) to calculate tumor-to-background ratios.
-
For therapeutic response assessment, compare pre- and post-treatment uptake values.
-
18F-FDG PET/CT Imaging Protocol (Standardized for Clinical Trials)
-
Patient Preparation:
-
Fasting for a minimum of 6 hours is required.
-
Avoid strenuous exercise for 24 hours prior to the scan.
-
Blood glucose should be below 150-200 mg/dL[8].
-
Patients should be well-hydrated with water.
-
-
Radiopharmaceutical Administration:
-
Administer a dose of 370-740 MBq (10-20 mCi) of 18F-FDG intravenously. The dose may be adjusted based on patient weight.
-
-
Uptake Period:
-
A quiet uptake period of 60 minutes is standard. Patients should rest comfortably and avoid talking.
-
-
Imaging Acquisition:
-
Acquire PET/CT images from the skull base to the mid-thigh.
-
CT Parameters (for attenuation correction and anatomical localization):
-
Low-dose CT scan without contrast, unless a diagnostic CT is also planned.
-
-
PET Parameters (Example):
-
3D acquisition mode.
-
2-4 minutes per bed position.
-
-
-
Image Analysis:
-
Reconstruct PET data with iterative algorithms, including corrections for attenuation, scatter, and random coincidences.
-
Calculate Standardized Uptake Values (SUV), particularly SUVmax and SUVpeak.
-
For therapeutic response, changes in SUV are often assessed using criteria such as PERCIST (PET Response Criteria in Solid Tumors). A significant decrease in SUV (e.g., >30%) is indicative of a metabolic response[6].
-
99mTc-Annexin V SPECT/CT Imaging Protocol
-
Patient Preparation:
-
No specific dietary restrictions are typically required.
-
Ensure adequate hydration.
-
-
Radiopharmaceutical Administration:
-
Prepare 99mTc-Annexin V using a commercially available kit or in-house method.
-
Administer a dose of approximately 740-925 MBq (20-25 mCi) of 99mTc-Annexin V intravenously.
-
-
Imaging Acquisition:
-
Imaging is typically performed 1-4 hours post-injection.
-
Acquire whole-body planar and SPECT/CT images of the area of interest.
-
SPECT Parameters (Example):
-
Dual-head gamma camera with LEHR collimators.
-
128x128 matrix.
-
60 projections over 360 degrees.
-
30 seconds per projection.
-
-
CT Parameters:
-
Low-dose CT for anatomical correlation and attenuation correction.
-
-
-
Image Analysis:
-
Reconstruct SPECT data using iterative algorithms with appropriate corrections.
-
Visually assess for areas of increased tracer uptake corresponding to tumor locations.
-
Calculate tumor-to-non-tumor (T/N) ratios by drawing ROIs over the tumor and adjacent normal tissue.
-
An increase in T/N ratio post-therapy is indicative of increased apoptosis[2].
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways targeted by these imaging agents is crucial for interpreting imaging results and for developing novel therapeutic strategies.
99mTc-EC-G Uptake and the Hexosamine Biosynthesis Pathway
99mTc-EC-G, a glucose analog, is transported into cells via glucose transporters (GLUTs). Once inside, it is phosphorylated by hexokinase and enters the hexosamine biosynthesis pathway (HBP), a critical pathway for the synthesis of nucleotide sugars required for glycosylation of proteins and lipids. In cancer cells, the HBP is often upregulated to support rapid proliferation and survival.
18F-FDG Uptake and Glycolysis
18F-FDG is also transported into cells by GLUTs and phosphorylated by hexokinase to 18F-FDG-6-phosphate. However, unlike glucose-6-phosphate, 18F-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell. The degree of 18F-FDG accumulation reflects the rate of glucose uptake and phosphorylation, which is typically elevated in cancer cells (the Warburg effect).
99mTc-Annexin V and the Apoptotic Pathway
Apoptosis, or programmed cell death, is a key mechanism by which many cancer therapies exert their effects. A hallmark of early apoptosis is the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS. When labeled with 99mTc, it can be used to non-invasively image this early apoptotic event.
Conclusion
The choice of an imaging agent for assessing therapeutic response depends on the specific research question and the biological process of interest. 99mTc-EC-G presents a promising SPECT alternative to the PET agent 18F-FDG, with the potential for improved specificity in distinguishing tumor from inflammation. Its mechanism, tied to the hexosamine biosynthesis pathway, may offer unique insights into tumor metabolism beyond glycolysis. 18F-FDG remains the gold standard for assessing metabolic response due to its extensive validation and established quantitative methods. 99mTc-Annexin V provides a highly specific method for detecting early apoptosis, offering a different and complementary perspective on treatment efficacy. This guide provides a foundational comparison to aid researchers and drug development professionals in selecting the most appropriate imaging strategy for their preclinical and clinical investigations. Further head-to-head clinical trials with standardized protocols are warranted to fully elucidate the comparative performance of these valuable molecular imaging tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Consensus Recommendations for the Use of 18F-FDG PET as an Indicator of Therapeutic Response in Patients in National Cancer Institute Trials | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. atsjournals.org [atsjournals.org]
- 5. Reliability of quantitative F-18 FDG PET/CT imaging biomarkers for classifying early response to chemoradiotherapy in patients with locally advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-FDG PET and PET/CT in the Evaluation of Cancer Treatment Response | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Quantitative Evaluation of Therapeutic Response by FDG-PET–CT in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comparative Guide to 99mTc-EC-G and 18F-FDG for Non-Small Cell Lung Cancer Imaging
This guide provides an objective comparison of Technetium-99m Ethylenedicysteine-Glucosamine (99mTc-EC-G) and Fluorine-18 Fluorodeoxyglucose (18F-FDG) for the detection and staging of Non-Small Cell Lung Cancer (NSCLC). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction to Radiotracers
18F-FDG , a glucose analog, is the most widely used radiotracer in oncology for Positron Emission Tomography (PET) imaging.[1] Its uptake is based on the enhanced glycolysis of tumor cells, a phenomenon known as the "Warburg effect".[2] While highly sensitive, 18F-FDG uptake is not entirely specific to cancer, as it can also accumulate in areas of inflammation or infection.[3][4]
99mTc-EC-G (also referred to as 99mTc-EC-DG) was developed as a potential alternative for Single Photon Emission Computed Tomography (SPECT) imaging, a more widely available and less expensive technology than PET.[4][5] This agent also targets the increased glucose metabolism in cancer cells.[6] Studies have aimed to demonstrate that 99mTc-EC-G SPECT/CT is non-inferior to the current standard, 18F-FDG PET/CT, for NSCLC imaging.[7]
Mechanism of Uptake
The accumulation of both radiotracers in tumor cells is driven by the high metabolic rate of cancer. However, their specific pathways and subsequent fates within the cell differ.
18F-FDG Uptake Pathway: 18F-FDG is transported into cells via glucose transporters (GLUTs), primarily GLUT1 and GLUT3, which are often overexpressed in cancer cells.[8][9] Once inside the cell, it is phosphorylated by the enzyme hexokinase to 18F-FDG-6-phosphate.[1][2] Because 18F-FDG-6-phosphate is not a substrate for further glycolysis, it becomes trapped intracellularly, allowing for imaging.[6] This metabolic trapping is the basis for PET imaging with this tracer.[3]
99mTc-EC-G Uptake Pathway: Similar to 18F-FDG, 99mTc-EC-G uptake is mediated by the glucose transport system.[10] The molecular mechanism involves trapping by phosphorylation via hexokinase.[10][11] Subsequent steps may involve UDP conjugation and translocation of a fused glycoprotein to the cell nucleus, where it can regulate gene expression.[11] Preclinical studies have confirmed that D-glucose can block the uptake of 99mTc-EC-G in a dose-dependent manner, supporting its reliance on glucose transport pathways.[6]
Performance Data: A Comparative Analysis
A key Phase 2 clinical study directly compared the performance of 99mTc-EC-G SPECT/CT with 18F-FDG PET/CT in 17 patients with biopsy-proven NSCLC.[7] The results demonstrated the non-inferiority of 99mTc-EC-G for detecting primary lesions.
| Performance Metric | 99mTc-EC-G SPECT/CT | 18F-FDG PET/CT | Concordance/Agreement | Source |
| Primary Lesion Detection | Positive in all confirmed cases | Positive in all confirmed cases | 100% | [7] |
| Metastatic Lesion Detection | Lower detectability than PET/CT | Standard for detection | 70% Agreement | [7][12] |
| Tumor-to-Background Ratio | 3.45 ± 0.96 (2h), 4.01 ± 1.61 (4h) | 20.48 ± 7.65 | - | [4] |
| Specificity | Potentially higher (minimal uptake in macrophages/neutrophils) | Lower (uptake in inflammation/infection) | - | [7] |
Note: Data is primarily derived from a non-inferiority study involving 17 NSCLC patients.[7] The Tumor-to-Background (T:B) ratio was assessed in a separate study with seven NSCLC patients.[4]
The study found a 100% concordance between the two imaging agents for the detection, location, and size of primary biopsied lesions.[7] However, for metastatic lesions, the agreement was 70%.[7] This suggests that while 99mTc-EC-G is highly effective for primary tumors, 18F-FDG remains more sensitive for detecting metastases.[7] One notable advantage observed is that 99mTc-EC-G uptake in macrophages or neutrophils is minimal, which could lead to increased diagnostic accuracy over 18F-FDG in patients with concurrent infections or inflammation.[7]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results in nuclear imaging. The methodologies used in the comparative studies are outlined below.
18F-FDG PET/CT Protocol
-
Patient Preparation : Patients are typically required to fast for at least 4-6 hours to ensure low blood glucose levels.[13][14] Blood glucose should be checked before administration of the radiotracer, as high levels can reduce tumor uptake; many institutions reschedule if levels are above 150–200 mg/dL.[15]
-
Radiopharmaceutical Administration : 18F-FDG is administered intravenously.[15]
-
Uptake Phase : Following injection, there is a waiting period of approximately 45 to 60 minutes to allow for the tracer to distribute throughout the body and accumulate in tissues.[7][15] During this time, the patient should rest quietly to avoid muscular uptake of the tracer.[15]
-
Imaging : A PET/CT scanner acquires images. The CT scan provides anatomical information for localization and attenuation correction of the PET data.[15]
99mTc-EC-G SPECT/CT Protocol
-
Patient Preparation : Similar to 18F-FDG PET/CT, patient preparation involves fasting.
-
Radiopharmaceutical Administration : 99mTc-EC-G is administered intravenously. In clinical studies, a dose of 925 MBq has been used.[4][16]
-
Uptake Phase : The optimal uptake time for 99mTc-EC-G is longer than for 18F-FDG. Imaging is typically performed at two or three hours post-injection.[7] One study noted that the 4-hour SPECT scan generally provided the highest contrast.[4]
-
Imaging : A SPECT/CT scanner is used for image acquisition. As with PET/CT, the integrated CT provides anatomical context.[7]
Conclusion
The available evidence indicates that 99mTc-EC-G SPECT/CT is non-inferior to 18F-FDG PET/CT for the detection of primary tumors in patients with NSCLC, showing 100% concordance in a key clinical study.[7] This suggests that 99mTc-EC-G has the potential to be a clinically viable alternative to 18F-FDG, particularly in settings where SPECT/CT is more accessible or cost-effective than PET/CT.[5][7]
However, 18F-FDG currently demonstrates superior performance in the detection of metastatic lesions.[7] A potential advantage of 99mTc-EC-G is its lower uptake in inflammatory cells, which may offer higher specificity in certain clinical scenarios.[7] Further large-scale prospective studies are warranted to confirm these findings and to more clearly define the clinical role of 99mTc-EC-G in the management of NSCLC.
References
- 1. 18F-fluorodeoxyglucose uptake in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiation dosimetry and biodistribution of 99mTc-ethylene dicysteine-deoxyglucose in patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prospective study to compare the diagnostic accuracy of 99mTc-CNDG SPECT/CT and contrast-enhanced CT in staging of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Noninferiority of 99mTc-Ethylenedicysteine-Glucosamine as an Alternative Analogue to 18F-Fluorodeoxyglucose in the Detection and Staging of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Cellular Origin and Molecular Mechanisms of 18F-FDG Uptake: Is There a Contribution of the Endothelium? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. researchgate.net [researchgate.net]
- 12. The Biodistribution and Utility of 99mTc-Ethylenedicysteine-Deoxyglucose (99mTc-Glucosamine) in the Identification of Active Disease in Patients with Rheumatoid Arthritis—a Single Center Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snmmi.org [snmmi.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Radiation dosimetry and biodistribution of (99m)Tc-ethylene dicysteine-deoxyglucose in patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Plasma Clearance of 99mTc-EC and OIH: A Comprehensive Guide for Researchers
An objective analysis of two key radiopharmaceuticals for renal function assessment, supported by experimental data.
Technetium-99m-L,L-ethylenedicysteine (99mTc-EC) has emerged as a promising alternative to the historical gold standard, Iodine-131-ortho-iodohippurate (131I-OIH), for the evaluation of renal function, specifically effective renal plasma flow (ERPF).[1][2] This guide provides a detailed comparison of the plasma clearance of these two agents, presenting key quantitative data, experimental methodologies, and a visualization of the biological pathways involved. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their clinical and preclinical studies.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of 99mTc-EC and OIH based on comparative studies. These values highlight the differences in their plasma clearance, protein and red blood cell binding, and mechanisms of excretion.
| Parameter | 99mTc-EC | OIH (Ortho-iodohippurate) | Key Findings & Significance |
| Total Plasma Clearance | 268 ± 16 ml/min | 185 ± 9 ml/min | The total plasma clearance of 99mTc-EC is significantly higher than that of OIH.[1] |
| Renal Plasma Clearance | 175 ± 9 ml/min | 178 ± 8 ml/min | There is no significant difference in the renal plasma clearance between the two agents.[1] |
| Hepatic Clearance | 83 ± 10 ml/min | Negligible | 99mTc-EC exhibits significant hepatic clearance, a key differentiator from OIH.[1] |
| Plasma Clearance Ratio (Agent/OIH) | ~0.75 | 1.0 | The plasma clearance of 99mTc-EC is consistently reported to be around 75% of OIH clearance.[2][3] |
| Plasma Protein Binding | 30-34% | 32-66% | 99mTc-EC shows significantly lower plasma protein binding compared to OIH in some studies.[2][3][4] |
| Red Blood Cell (RBC) Binding | 3-6.1% | 20-27% | RBC binding of 99mTc-EC is negligible compared to the significant binding observed with OIH.[1][3][4] |
| Renal Extraction Ratio | 0.70 | Not explicitly stated, but high | The renal extraction ratio of 99mTc-EC is high, indicating efficient tubular secretion.[2] |
| Urinary Excretion (within 1 hour) | ~70% | ~70.2% (within 30 mins) | Both agents are rapidly excreted in the urine.[2][5] |
Experimental Protocols
The determination of plasma clearance for 99mTc-EC and OIH typically involves one of two established methods: the single-injection technique or the constant infusion technique.
Single-Injection Plasma Clearance Method
This method is frequently used in clinical practice due to its relative simplicity.
Protocol:
-
Patient Preparation: Patients should be well-hydrated before and during the study.
-
Radiopharmaceutical Administration: A bolus injection of a known activity of 99mTc-EC or OIH is administered intravenously. For comparative studies, co-injection of the two tracers (e.g., 99mTc-EC and 131I-OIH) can be performed.
-
Blood Sampling:
-
Multiple-Sample Method: Venous blood samples are collected at multiple time points post-injection. Typical sampling schedules involve collecting blood at 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes.[6]
-
Single-Sample Method: For a simplified approach, a single plasma sample can be obtained at a specific time point, such as 54 minutes post-injection for 99mTc-EC, to estimate clearance.[2][7]
-
-
Sample Processing: Blood samples are centrifuged to separate the plasma.
-
Radioactivity Measurement: The radioactivity in a precise volume of each plasma sample is measured using a gamma counter.
-
Clearance Calculation: The plasma clearance is calculated from the disappearance curve of the radiotracer from the plasma. For the multiple-sample method, a bi-exponential curve fit is typically applied to the data, representing a two-compartment model.[7]
Constant Infusion Plasma Clearance Method
This technique is considered a gold standard for determining renal clearance as it allows for the achievement of a steady-state plasma concentration of the tracer.
Protocol:
-
Patient Preparation: Patients should be adequately hydrated.
-
Bolus and Infusion: An initial bolus injection of the radiopharmaceutical (99mTc-EC or OIH) is administered, immediately followed by a continuous intravenous infusion at a constant rate.[4][8]
-
Blood and Urine Sampling:
-
Blood samples are collected at regular intervals (e.g., every 15-30 minutes) until a steady-state plasma concentration is achieved and maintained.[8]
-
Urine is collected over timed intervals, often by bladder catheterization, to measure the urinary excretion rate of the tracer.
-
-
Sample Processing: Plasma and urine samples are processed to measure the concentration of the radiotracer.
-
Clearance Calculation:
-
Renal Clearance: Calculated using the formula: Clearance = (Urine Concentration × Urine Flow Rate) / Plasma Concentration at steady state.
-
Total Plasma Clearance: Calculated as the infusion rate divided by the steady-state plasma concentration.
-
Visualization of Clearance Pathway
The primary mechanism for the renal clearance of both 99mTc-EC and OIH is active tubular secretion by the organic anion transporters (OATs) in the proximal tubules of the kidneys. The following diagram illustrates this generalized pathway.
Caption: Generalized pathway of renal tubular secretion for 99mTc-EC and OIH.
References
- 1. Clearance and renal extraction of technetium-99m-L,L-ethylenedicysteine, I-131-ortho-iodohippurate and I-125-iothalamate in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical comparison of technetium-99m-EC, technetium-99-m-MAG3 and Iodine-131-OIH in renal disorders (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Technetium-99m-MAG3 versus iodine-123-OIH: renal clearance and distribution volume as measured by a constant infusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Animal Model Validation of Ethylenedicysteine (EC) Radiotracers for Renal Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Technetium-99m-L,L-ethylenedicysteine (⁹⁹ᵐTc-L,L-EC), a key radiotracer for renal imaging, with its primary alternative, ⁹⁹ᵐTc-mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3). The information presented is supported by experimental data from animal model validations to assist in the informed selection of radiotracers for preclinical and clinical research.
Performance Comparison of Renal Radiotracers
The selection of a radiotracer for renal imaging hinges on several key performance indicators, including plasma protein binding, plasma clearance, and biodistribution. The following tables summarize the quantitative data from comparative animal studies of ⁹⁹ᵐTc-L,L-EC and ⁹⁹ᵐTc-MAG3.
| Parameter | ⁹⁹ᵐTc-L,L-EC | ⁹⁹ᵐTc-MAG3 | Animal Model(s) | Key Findings |
| Plasma Protein Binding | Lower (~30-34%)[1][2] | Higher (~88%) | Baboon, Humans | ⁹⁹ᵐTc-L,L-EC exhibits significantly lower binding to plasma proteins, which contributes to its higher plasma clearance.[3] |
| Plasma Clearance | Higher | Lower | Baboon, Humans | The 1-hour plasma clearance of ⁹⁹ᵐTc-L,L-EC is notably higher than that of ⁹⁹ᵐTc-MAG3.[3] In a comparative study, the ⁹⁹ᵐTc-EC/OIH clearance ratio was 0.75 ± 0.05, while the ⁹⁹ᵐTc-MAG3/OIH ratio was 0.55 ± 0.10.[1][2] |
| Distribution Volume | Higher | Lower | Baboon, Humans | ⁹⁹ᵐTc-L,L-EC has a larger volume of distribution compared to ⁹⁹ᵐTc-MAG3.[3] The distribution volume of ⁹⁹ᵐTc-EC is approximately twice that of ⁹⁹ᵐTc-MAG3.[1] |
| Urinary Excretion | More rapid | Slower | Mice | In mice, ⁹⁹ᵐTc-L,L-EC shows faster urinary excretion at 10 and 60 minutes post-injection.[3] |
| Organ Retention | Lower | Higher | Mice | ⁹⁹ᵐTc-L,L-EC demonstrates less retention in the kidneys, liver, intestines, and blood compared to ⁹⁹ᵐTc-MAG3 in mice.[3] |
Table 1: Comparison of Pharmacokinetic Parameters. OIH (¹³¹I-orthoiodohippurate) is considered a gold standard for renal plasma flow measurement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols based on common practices in the animal model validation of renal radiotracers.
Radiotracer Labeling: ⁹⁹ᵐTc-L,L-EC
L,L-ethylenedicysteine (L,L-EC) can be efficiently labeled with ⁹⁹ᵐTc.[3] The process typically involves a kit-based preparation:
-
Reconstitution: A lyophilized kit containing L,L-EC, a reducing agent (e.g., stannous chloride), and buffers is used.
-
pH Adjustment: The labeling reaction is performed at an alkaline pH, typically around 12, to obtain a highly pure and stable tracer.[3]
-
⁹⁹ᵐTc Addition: Sodium pertechnetate (Na⁹⁹ᵐTcO₄) from a generator is added to the vial.
-
Incubation: The mixture is incubated at room temperature for a specified period to allow for the formation of the ⁹⁹ᵐTc-L,L-EC complex.
-
Quality Control: Radiochemical purity is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Animal Studies: Biodistribution and Pharmacokinetics
Animal models such as mice, rats, and baboons are commonly used for the in vivo evaluation of radiotracers.[3]
-
Animal Preparation: Animals are anesthetized, and in some cases, cannulas are inserted into blood vessels for injection and blood sampling.
-
Radiotracer Administration: A known amount of the radiotracer (e.g., ⁹⁹ᵐTc-L,L-EC or ⁹⁹ᵐTc-MAG3) is injected intravenously.
-
Blood Sampling: Blood samples are collected at various time points post-injection to determine the rate of clearance from the blood.
-
Urine Collection: Urine is collected over a defined period to measure the extent of urinary excretion.
-
Organ Harvesting (for biodistribution): At the end of the study, animals are euthanized, and major organs and tissues are harvested, weighed, and the radioactivity is counted in a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Imaging: In larger animals like baboons, dynamic imaging with a gamma camera is performed to generate renograms, which are time-activity curves of the radiotracer's passage through the kidneys.[3]
Plasma Protein Binding Assay
-
Incubation: The radiotracer is incubated with plasma from the animal model or human plasma.
-
Separation: The protein-bound fraction is separated from the free fraction using methods like ultrafiltration or size-exclusion chromatography.
-
Quantification: The radioactivity in both the bound and free fractions is measured to calculate the percentage of protein binding.
Visualizing the Validation Process
Diagrams created using Graphviz (DOT language) illustrate key workflows and relationships in the validation of ethylenedicysteine radiotracers.
Caption: Workflow for the validation of this compound radiotracers.
Caption: Simplified pathway of renal clearance for ⁹⁹ᵐTc-EC.
References
A Comparative Guide to 99mTc-Ethylenedicysteine (EC) in Clinical Renal Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Technetium-99m-ethylenedicysteine (99mTc-EC), a radiopharmaceutical for dynamic renal scintigraphy, with its primary clinical alternative, 99mTc-mercaptoacetyltriglycine (99mTc-MAG3). The information presented is collated from various clinical trials to assist in evaluating its performance and potential applications in renal function studies.
Performance Comparison: 99mTc-EC vs. 99mTc-MAG3
Clinical studies consistently demonstrate that 99mTc-EC is a viable, and in some aspects superior, alternative to 99mTc-MAG3. Its primary advantages lie in a higher renal clearance rate, lower plasma protein binding, and simpler kit preparation.[1][2][3] Image quality is reported to be remarkably better with 99mTc-EC, showing less hepatobiliary activity, which is particularly advantageous in patients with renal failure.[2][4]
Key Pharmacokinetic and Performance Data
The following table summarizes the quantitative data from comparative clinical studies.
| Parameter | 99mTc-EC | 99mTc-MAG3 | Key Findings & Significance |
| Plasma Clearance | Higher than MAG3.[1][3][5][6] ~460.2 ± 47.7 ml/min/1.73m² (Healthy Volunteers)[3] ~279 ± 14 ml/min/1.73m² (Renal Disease)[6] | Lower than EC.[1][3][5][6] ~382.9 ± 17.1 ml/min/1.73m² (Healthy Volunteers)[3] ~177 ± 15 ml/min/1.73m² (Renal Disease)[6] | Higher clearance suggests more efficient renal extraction, making EC's clearance value a closer representation of effective renal plasma flow (ERPF) than MAG3.[7] |
| Renal Tracer Uptake | 12.22 ± 3.27%[1][2] | 8.97 ± 3.52%[1][2] | Significantly higher uptake contributes to better image quality and clearer delineation of the kidneys.[1][2] |
| Plasma Protein Binding | ~31-34%[1][3] | ~88%[3] | Lower protein binding results in a larger volume of distribution and a higher free fraction available for renal extraction.[1][3][8] |
| Hepatobiliary Uptake | Lower than MAG3.[1][2][9] | Higher than EC, which can sometimes mimic urinary leakage.[2][10] | Reduced liver activity improves image clarity, especially in the crucial early phases of imaging, and is a distinct advantage in patients with impaired renal function.[2][4] |
| Image Quality | Remarkably better than MAG3.[1][2][9] | Generally considered good, but can be compromised by higher background and liver activity.[2] | Superior image quality with EC allows for better assessment of renal morphology and function.[1][2] |
| Kit Preparation | Simple, room temperature preparation.[2][4] | Requires a boiling step, adding complexity.[2] | The simplicity and stability of the EC kit make it more convenient for clinical use.[2][4] |
| Red Cell Binding | Negligible (~3-5.7%)[1][4] | Not typically reported as a major factor, but EC's low binding is favorable. | Minimal red cell interaction ensures the tracer remains predominantly in the plasma for renal filtration and secretion. |
| Urinary Excretion (at 60 min) | ~79.8% of injected dose[3] | ~83.1% of injected dose[3] | Both agents show efficient and comparable urinary excretion patterns.[1][3] |
Experimental Protocols
The data presented is derived from studies employing rigorous comparative methodologies. Below is a generalized protocol typical of these clinical trials.
Comparative Study Protocol: 99mTc-EC vs. 99mTc-MAG3
-
Patient Selection:
-
Patient Preparation:
-
Radiopharmaceutical Administration:
-
A crossover study design was commonly used, with each patient receiving 99mTc-EC and 99mTc-MAG3 on separate days (typically with a 2 to 7-day interval).[2]
-
An intravenous bolus injection of the radiopharmaceutical was administered. Dosages varied between studies but were approximately 90-110 MBq (2.4-3.0 mCi) or around 10 mCi.[2][5]
-
In some pharmacokinetic studies, Iodine-131-orthoiodohippurate (131I-OIH) was co-injected as a reference standard.[1][8]
-
-
Imaging Procedure:
-
Dynamic imaging was initiated immediately after injection using a gamma camera positioned posteriorly over the kidneys.[12]
-
Sequential images were acquired for 20-30 minutes.[2][13] A typical acquisition protocol might be: 30 frames at 2 seconds/frame, followed by 8 frames at 15 seconds/frame, and 34 frames at 30 seconds/frame.[13]
-
Images were acquired in a 64x64 matrix.[12]
-
-
Data and Sample Collection:
-
Data Analysis:
-
Regions of Interest (ROIs) were drawn around each kidney and in a background region to generate time-activity curves (renograms).[11]
-
Quantitative parameters were calculated, including renal uptake, time to peak activity (Tmax), time from peak to 50% activity (T1/2), and plasma clearance.[1][6]
-
Image quality was often assessed subjectively by experienced nuclear medicine physicians.[7]
-
Visualized Workflows and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for a 99mTc-EC renal scintigraphy study.
Caption: Logical comparison of key properties: 99mTc-EC vs. 99mTc-MAG3.
Conclusion
The body of evidence from clinical trials supports 99mTc-ethylenedicysteine as a highly effective radiopharmaceutical for renal function studies. It offers several advantages over 99mTc-MAG3, including superior pharmacokinetic properties such as higher plasma clearance and lower protein binding, which translate into better image quality with less background interference.[1][2][3] Furthermore, its ease of preparation enhances its practicality in a clinical setting.[2][4] These characteristics make 99mTc-EC an attractive, if not preferable, alternative for dynamic renal scintigraphy.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. First experience in healthy volunteers with technetium-99m L,L-ethylenedicysteine, a new renal imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of single plasma sample methods to estimate renal clearance using 99mTc-ethylenedicysteine and 99mTc-mercaptoacetyltriglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical evaluation of technetium-99m-L,L-ethylenedicysteine in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of Technetium-99m-Ethylenedicysteine in the Calculation of Differential Renal Function: A Comparison Study with Dimercaptosuccinic Acid Renal Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. brieflands.com [brieflands.com]
A Comparative Guide to the Isomers of Technetium-99m Labeled ECC for Renal Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the four stereoisomers of Technetium-99m labeled ethylenecysteamine cysteine (⁹⁹ᵐTc-ECC), a promising radiopharmaceutical for renal function imaging. This document summarizes key performance data, outlines experimental protocols, and presents visual workflows to aid in research and development.
Introduction
Technetium-99m (⁹⁹ᵐTc) labeled radiopharmaceuticals are mainstays in diagnostic nuclear medicine.[1] ⁹⁹ᵐTc-ECC has been investigated as a potential alternative to commonly used renal imaging agents like ⁹⁹ᵐTc-mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3). The chirality of the ECC ligand results in the formation of four distinct stereoisomers upon labeling with ⁹⁹ᵐTc: LA, LB, DA, and DB. These isomers exhibit different biological properties, making a thorough comparison essential for identifying the most promising candidate for clinical applications.[2]
Performance Data
| Isomer | Relative Renal Handling Efficiency | Plasma Clearance (Baboon) | Plasma Clearance (Human Volunteer) |
| LA | Lower | Lower than DA and DB, but comparable to or higher than ⁹⁹ᵐTc-MAG3 | Not Reported |
| LB | Most Efficient | Lower than DA and DB, but comparable to or higher than ⁹⁹ᵐTc-MAG3 | Not Reported |
| DA | Lower | Comparable to ⁹⁹ᵐTc-L,L-EC | Not Reported |
| DB | Most Efficient | Comparable to ⁹⁹ᵐTc-L,L-EC | Slightly lower than ⁹⁹ᵐTc-L,L-EC |
Note: ⁹⁹ᵐTc-L,L-EC is a related renal imaging agent with two carboxylic acid groups, whereas ⁹⁹ᵐTc-ECC is a mono-acid derivative.[2] The data suggests that the presence of even one carboxylate group can be sufficient for efficient renal handling.[2]
Experimental Protocols
The following are generalized protocols for the synthesis, separation, and biological evaluation of ⁹⁹ᵐTc-ECC isomers, based on methodologies described in the literature.[2]
Radiolabeling of ECC Isomers with Technetium-99m
This protocol describes a direct labeling method. An exchange labeling method can also be employed.[2]
Materials:
-
L-ethylenecysteamine cysteine (L-ECC) or D-ethylenecysteamine cysteine (D-ECC)
-
⁹⁹ᵐTc-pertechnetate (⁹⁹ᵐTcO₄⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Stannous chloride (SnCl₂) solution (reducing agent)
-
Phosphate buffer (pH variable)
-
Nitrogen gas
-
Sterile, pyrogen-free vials
Procedure:
-
In a sterile, nitrogen-purged vial, dissolve a small amount of L-ECC or D-ECC in the phosphate buffer.
-
Add the stannous chloride solution to the vial. The amount of SnCl₂ should be optimized to ensure efficient reduction of ⁹⁹ᵐTcO₄⁻ without the formation of colloids.
-
Add the desired amount of ⁹⁹ᵐTc-pertechnetate to the vial.
-
The pH of the reaction mixture can be adjusted to influence the relative ratio of the resulting diastereomers (A and B).[2]
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 15-30 minutes).
-
Determine the radiochemical purity of the crude reaction mixture using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Separation of ⁹⁹ᵐTc-ECC Diastereomers
Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the two diastereomeric complexes (A and B) formed from the labeling of each ECC enantiomer.[2]
Instrumentation and Reagents:
-
HPLC system with a radioactivity detector
-
Reversed-phase C18 column
-
Mobile phase: A gradient system of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact gradient profile needs to be optimized for baseline separation of the isomers.
-
The eluent should be degassed before use.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a small volume of the crude ⁹⁹ᵐTc-ECC reaction mixture onto the column.
-
Run the gradient program to separate the diastereomers. The "A" isomer typically elutes before the "B" isomer.[2]
-
Collect the fractions corresponding to each separated isomer for further in-vitro and in-vivo studies.
In-Vivo Biodistribution Studies in Mice
This protocol outlines a typical procedure for evaluating the biodistribution of the separated ⁹⁹ᵐTc-ECC isomers in mice.
Materials:
-
Healthy, male mice (e.g., Swiss albino)
-
The four separated ⁹⁹ᵐTc-ECC isomers (LA, LB, DA, DB) in a sterile, injectable solution
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
Procedure:
-
Administer a known amount of one of the ⁹⁹ᵐTc-ECC isomers to a group of mice via intravenous (tail vein) injection.
-
At various time points post-injection (e.g., 10, 30, 60, and 120 minutes), anesthetize the mice and collect blood samples via cardiac puncture.
-
Euthanize the mice and dissect key organs and tissues (e.g., kidneys, liver, spleen, heart, lungs, muscle, and bone).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
To study the mechanism of renal excretion, a parallel experiment can be conducted where mice are pretreated with probenecid, an inhibitor of tubular secretion, before the injection of the radiotracer.[2]
Visualizations
Experimental Workflow for ⁹⁹ᵐTc-ECC Isomer Comparison
Caption: Experimental workflow for the synthesis, separation, and evaluation of ⁹⁹ᵐTc-ECC isomers.
Renal Handling Pathway
References
- 1. Effect of 99Tc on the radiochemical purity of 99mTc radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of the four isomers of technetium-99m labeled ethylenecysteamine cysteine ((99m)Tc-ECC), the mono-acid derivative of (99m)tc-L,L-ethylenedicysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Ethylenedicysteine
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and adhering to proper chemical handling protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ethylenedicysteine, a compound utilized in various research applications. Following these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The primary hazards include it being a flammable liquid and vapor, harmful if swallowed or inhaled, toxic in contact with skin, and causing severe skin burns and eye damage. It may also cause allergic skin or respiratory reactions.
Always handle this compound in a well-ventilated area or under a fume hood. Wear protective gloves, clothing, eye, and face protection. In case of accidental contact, immediately rinse the affected area with plenty of water and seek medical attention.[1] For spills, absorb the material with an inert substance and place it in a suitable, labeled container for disposal.[2]
Hazard Summary for this compound
| Hazard Classification | Description | Primary Precautions |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. |
| Acute Toxicity | Harmful if swallowed or inhaled; Toxic in contact with skin. | Avoid breathing mist or vapors. Do not eat, drink, or smoke when using. |
| Corrosivity | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. |
| Sensitization | May cause an allergic skin reaction or asthma symptoms. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Environmental | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program as chemical waste.[3] Do not dispose of this chemical in the regular trash or down the drain. [2][3]
-
Containerization:
-
Place waste this compound into a chemically compatible container with a secure, leak-proof cap.[3]
-
Ensure the container is clean and dry before adding the waste to prevent any adverse reactions.[3]
-
It is good practice to use the original container or a designated waste container made of a compatible material.[4]
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[3]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]
-
Indicate the quantity of the waste and the date of generation.[3]
-
Note any potential hazards, especially if it is part of a mixture.[3]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, heat, and sources of ignition.
-
-
Waste Pickup:
-
Arrange for the disposal of the waste through your institution's EHS-approved hazardous waste management service.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
